molecular formula C15H30O3 B030782 Lauryl Lactate CAS No. 6283-92-7

Lauryl Lactate

Cat. No.: B030782
CAS No.: 6283-92-7
M. Wt: 258.40 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroxy-, dodecyl ester, more commonly known in research and commercial circles as Lauryl Lactate or Dodecyl Lactate (CAS 6283-92-7), is a high-purity ester of lauryl alcohol and lactic acid. This compound serves as a versatile ingredient in scientific investigations, particularly in the development of topical formulations and cosmetic science. Its value lies in its multifunctional properties as a non-ionic surfactant, an effective emollient, and a solubilizing agent. Researchers utilize this ester to study emolliency and sensory effects in various systems. It is known to impart a smooth, velvety texture with a non-oily after-feel, making it a compound of interest for studying skin feel and lubricity. Furthermore, its surfactant properties allow for exploration in emulsion stabilization and cold-process formulation techniques. A key research application is its role as a penetration enhancer and solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and organic sunscreen actives, facilitating their incorporation into hydro-alcoholic or aqueous systems while the compound itself remains water-dispersible. Its functionality as a plasticizing and detackifying agent is also relevant for studies aimed at reducing the greasiness and tackiness of other components, such as petrolatum. Derived from a fatty alcohol and an alpha-hydroxy acid (AHA), this ester is a subject of interest in skin renewal and cell regeneration research. It is essential to note that this product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle the material following safe laboratory practices. Key Identifiers & Properties • : 6283-92-7 • EC No. : 228-504-8 • Molecular Formula : C15H30O3 • Molecular Weight : 258.40 g/mol • Synonym : this compound, Dodecyl Lactate, Ceraphyl 31

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-hydroxypropanoate
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InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3
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InChI Key

QQQMUBLXDAFBRH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
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Molecular Formula

C15H30O3
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Related CAS

196321-22-9, 182246-22-6, 454184-58-8
Record name Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)-
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Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
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Record name Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)-
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DSSTOX Substance ID

DTXSID40863737
Record name Propanoic acid, 2-hydroxy-, dodecyl ester
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Molecular Weight

258.40 g/mol
Source PubChem
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Physical Description

Pale yellow clear liquid; Faint fatty butter-like aroma
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/
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Density

0.910-0.925 (20°)
Record name Dodecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

6283-92-7
Record name Lauryl lactate
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Record name Dodecyl 2-hydroxypropanoate
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Record name LAURYL LACTATE
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Record name Dodecyl lactate
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Record name LAURYL LACTATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of Lauryl Lactate (B86563)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of lauryl lactate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound for its emollient, emulsifying, and solubilizing properties.

Chemical Identity and Physical Properties

This compound, also known as dodecyl 2-hydroxypropanoate, is the ester formed from the condensation of lauryl alcohol and lactic acid.[1][2] It is a clear, colorless to pale yellow liquid with a characteristic faint, buttery odor.[1][3] Functioning as a skin-softening agent and emollient, it is utilized in a variety of cosmetic and personal care products.[1]

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name dodecyl 2-hydroxypropanoate[4]
CAS Number 6283-92-7[1]
Molecular Formula C₁₅H₃₀O₃[4][5][6]
SMILES CCCCCCCCCCCCOC(=O)C(C)O[4][7]
InChI InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3[4][6]
InChIKey QQQMUBLXDAFBRH-UHFFFAOYSA-N[4][6]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 258.40 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[1][5]
Odor Faint, buttery, mild, and pleasant[1][6]
Boiling Point 342 °C[7]
Specific Gravity 0.910 to 0.922 @ 25 °C
Refractive Index 1.4417 to 1.4456 @ 25 °C
Solubility Practically insoluble in water; Soluble in alcohol.[4]
Flash Point 132.78 °C (271.00 °F)[3]

Chemical Structure and Synthesis

The chemical structure of this compound consists of a C12 alkyl chain (lauryl group) attached to a lactate moiety through an ester linkage. The presence of a hydroxyl group on the lactate portion of the molecule contributes to its chemical properties.

Caption: Chemical Structure of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of lauryl alcohol with lactic acid.[2][5] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

synthesis_workflow lauryl_alcohol Lauryl Alcohol (Dodecanol) reactor Reactor lauryl_alcohol->reactor lactic_acid Lactic Acid lactic_acid->reactor heating Heating (Reflux) reactor->heating neutralization Neutralization reactor->neutralization Reaction Mixture acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reactor water_removal Water Removal (Dean-Stark) heating->water_removal water_removal->reactor Recycle purification Purification (Distillation) neutralization->purification lauryl_lactate This compound purification->lauryl_lactate

Caption: General Workflow for the Synthesis of this compound.

Experimental Protocols

Synthesis of this compound by Fischer Esterification

Objective: To synthesize this compound from lauryl alcohol and lactic acid.

Materials:

  • Lactic acid (88%)

  • Lauryl alcohol (dodecan-1-ol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • A mixture of lauryl alcohol (1 mole equivalent) and lactic acid (1.2 mole equivalents) is added to a round-bottom flask.

  • Toluene is added as a solvent to facilitate the azeotropic removal of water.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.5% by weight of the reactants) is carefully added to the flask.

  • The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Characterization of this compound

Objective: To confirm the structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: A small amount of the purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

Expected ¹H NMR Spectral Data:

  • δ 0.88 (t, 3H): Terminal methyl group of the lauryl chain.

  • δ 1.26 (m, 18H): Methylene groups (-CH₂-) of the lauryl chain.

  • δ 1.42 (d, 3H): Methyl group of the lactate moiety.

  • δ 1.65 (quintet, 2H): Methylene group (-CH₂-) adjacent to the ester oxygen on the lauryl chain.

  • δ 4.15 (t, 2H): Methylene group (-OCH₂-) of the lauryl chain attached to the ester oxygen.

  • δ 4.28 (q, 1H): Methine group (-CH-) of the lactate moiety.

  • A broad singlet for the hydroxyl proton (-OH) may be observed, with its chemical shift being concentration-dependent.

Expected ¹³C NMR Spectral Data:

  • δ 14.1: Terminal methyl carbon of the lauryl chain.

  • δ 20.5: Methyl carbon of the lactate moiety.

  • δ 22.7, 25.9, 28.6, 29.3, 29.5, 29.6, 31.9: Methylene carbons of the lauryl chain.

  • δ 65.5: Methylene carbon (-OCH₂-) of the lauryl chain.

  • δ 66.7: Methine carbon (-CHOH-) of the lactate moiety.

  • δ 175.8: Carbonyl carbon (-C=O) of the ester.

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Expected IR Absorption Bands:

  • 3450 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • 2925 and 2855 cm⁻¹ (strong): C-H stretching of the alkyl chain.

  • 1735 cm⁻¹ (strong): C=O stretching of the ester group.

  • 1250-1000 cm⁻¹ (strong): C-O stretching of the ester and alcohol.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Expected Results:

  • The molecular ion peak [M]⁺ at m/z = 258.4 may be observed, although it might be weak or absent in EI-MS.

  • Characteristic fragment ions would include those resulting from the loss of the lauryl group, the lactate moiety, and cleavage at various points along the alkyl chain. A prominent peak corresponding to the lactate fragment may be observed.

Applications in Drug Development

This compound is primarily used as an excipient in topical and transdermal drug delivery systems. Its properties make it suitable for:

  • Emolliency: It provides a smooth and soft feel to the skin, which can improve the sensory characteristics of topical formulations.

  • Solubilization: It can act as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their formulation into creams, lotions, and ointments.

  • Penetration Enhancement: As an alpha-hydroxy acid (AHA) ester, it may facilitate the penetration of APIs through the stratum corneum.

Safety and Handling

This compound is generally considered safe for use in cosmetic and pharmaceutical applications. However, standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area.

  • Avoid contact with eyes, skin, and clothing.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

References

An In-depth Technical Guide to the Synthesis of Dodecyl 2-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 2-hydroxypropanoate, commonly known as dodecyl lactate (B86563) or lauryl lactate, is an alpha-hydroxy acid (AHA) ester with growing importance in the pharmaceutical, cosmetic, and chemical industries. Its properties as an emollient, penetration enhancer, and solubilizer for hydrophobic molecules make it a valuable ingredient in topical drug formulations and other advanced applications.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity dodecyl 2-hydroxypropanoate, complete with experimental protocols, comparative data, and process visualizations.

The synthesis of dodecyl 2-hydroxypropanoate can be broadly categorized into three main approaches: direct esterification of lactic acid with dodecanol, transesterification of a lactate ester with dodecanol, and enzymatic synthesis, which can be applied to both direct esterification and transesterification reactions. The choice of a particular pathway is often dictated by factors such as desired purity, cost, and scalability.

I. Direct Esterification Pathway

Direct esterification, also known as Fischer-Speier esterification, is a common and straightforward method for producing dodecyl 2-hydroxypropanoate. This reaction involves the direct condensation of lactic acid with 1-dodecanol (B7769020) in the presence of an acid catalyst to form the ester and water.

Reaction:

While this method is direct, it can be challenging to achieve high purity due to the presence of water as a byproduct, which can limit the reaction equilibrium. Additionally, commercial lactic acid often contains oligomers that can lead to the formation of undesired byproducts.

Quantitative Data for Direct Esterification
ParameterValueConditionsSource
Purity >95%Analysis by GC-FID. Reaction carried out for 12 hours.[2]
Yield ~96%Optimized process. Purity not reported.
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid)Reflux in benzene/toluene with a Dean-Stark trap to remove water.
Reactant Ratio 1.2:1 (Dodecanol:Lactic Acid)N/A
Temperature RefluxDependent on the solvent used (e.g., benzene, toluene).
Reaction Time 4 hours (for a similar ester)Monitored by TLC.
Experimental Protocol: Direct Esterification

Materials:

  • Lactic acid (1.0 equiv)

  • 1-Dodecanol (1.2 equiv)

  • p-Toluenesulfonic acid (0.1 equiv)

  • Toluene or Benzene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-dodecanol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene.

  • Heat the mixture to reflux for 30 minutes to remove any residual water from the reagents and solvent.

  • Add lactic acid (1.0 equiv) to the reaction mixture.

  • Continue to heat at reflux, collecting the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the lactic acid is consumed (typically 4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dodecyl 2-hydroxypropanoate.

  • Purify the crude product by flash column chromatography if necessary.

Diagram of Direct Esterification Pathway

G Direct Esterification of Lactic Acid lactic_acid Lactic Acid esterification Esterification Reaction lactic_acid->esterification dodecanol 1-Dodecanol dodecanol->esterification catalyst Acid Catalyst (e.g., p-TsOH) catalyst->esterification water Water (byproduct) esterification->water dodecyl_lactate Dodecyl 2-Hydroxypropanoate esterification->dodecyl_lactate

Caption: Direct esterification of lactic acid with 1-dodecanol.

II. Transesterification Pathway

Transesterification is an alternative method that often yields a higher purity product. This process involves the reaction of a lower alkyl ester of lactic acid (e.g., ethyl lactate) with 1-dodecanol. The reaction can be catalyzed by either an acid or a base, or enzymatically. The equilibrium is driven towards the product by removing the lower boiling point alcohol (e.g., ethanol) by distillation.

Reaction:

Quantitative Data for Transesterification
ParameterValueConditionsSource
Purity >95%Analysis by GC-FID.[2]
Yield High (not specified)Reaction driven by removal of lower alcohol.[2]
Catalyst Chemical (acid/base) or Enzymatic (lipase)Varies with the chosen catalyst.[2]
Reactant Ratio 2-10 fold molar excess of ethyl lactateN/A
Temperature 60°C (Enzymatic)Convection oven for 32 hours.[2]
Reaction Time 32 hours (Enzymatic)N/A[2]
Experimental Protocol: Chemical Transesterification

Materials:

  • Ethyl lactate

  • 1-Dodecanol

  • Acid or Base catalyst (e.g., sodium methoxide)

  • Distillation apparatus

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Combine ethyl lactate and 1-dodecanol in a round-bottom flask equipped with a distillation apparatus. A molar excess of ethyl lactate is typically used.

  • Add a catalytic amount of an acid or base catalyst.

  • Heat the reaction mixture to a temperature that allows for the distillation of the lower boiling point alcohol (ethanol in this case), thus driving the reaction to completion.

  • Monitor the reaction progress by observing the distillation of the byproduct alcohol.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst if necessary.

  • The excess ethyl lactate and any remaining starting materials can be removed by vacuum distillation to yield the dodecyl 2-hydroxypropanoate product.

Diagram of Chemical Transesterification Pathway

G Chemical Transesterification ethyl_lactate Ethyl Lactate transesterification Transesterification ethyl_lactate->transesterification dodecanol 1-Dodecanol dodecanol->transesterification catalyst Acid/Base Catalyst catalyst->transesterification ethanol (B145695) Ethanol (byproduct) transesterification->ethanol dodecyl_lactate Dodecyl 2-Hydroxypropanoate transesterification->dodecyl_lactate

Caption: Chemical transesterification of ethyl lactate.

III. Enzymatic Synthesis Pathway

Enzymatic synthesis, typically employing lipases, offers a milder and more selective route to dodecyl 2-hydroxypropanoate. Lipases can catalyze both direct esterification and transesterification reactions under gentle conditions, often leading to higher purity products with fewer side reactions. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is a commonly used biocatalyst for this transformation.

Quantitative Data for Enzymatic Synthesis
ParameterValueConditionsSource
Yield 94-96%0.5 M lactic acid, 0.1 M dodecanol, 50 mg Novozym 435, 200 mg molecular sieves, 2 ml acetonitrile, 48 h, 30°C.[3]
Yield 44%1.1 mmol lactic acid, 0.21 mmol dodecanol, 50 mg Novozym 435, 2 ml acetonitrile, 24 h, 30°C.[3]
Yield 91%Solvent-free, 100 mg lactic acid, 40 mg dodecanol, 50 mg Novozym 435, 200 mg molecular sieves, 60°C, 48 h.[3]
Enzyme Novozym® 435Immobilized lipase.[2][3]
Temperature 30-60°CDependent on solvent and specific reaction.[3]
Reaction Time 24-48 hoursDependent on desired conversion.[3]
Experimental Protocol: Enzymatic Transesterification

Materials:

  • Ethyl lactate (1350-1450 mL)

  • 1-Dodecanol (540-560 mL)

  • Novozym® 435 (250-300 g)

  • Molecular sieves (2250-2350 g)

  • Stainless steel tray (12"x20")

  • Convection oven

  • Glass fiber filter

  • Rotary evaporator

Procedure:

  • In a 12"x20" stainless steel tray, mix Novozym® 435 (250-300 g), molecular sieves (2250-2350 g), 1-dodecanol (540-560 mL), and ethyl lactate (1350-1450 mL). The bed depth should be approximately 1.25".[2]

  • Place the tray in a convection oven and maintain the temperature at 60°C for 32 hours.[2]

  • After the reaction period, filter the mixture through a glass fiber filter to remove the immobilized enzyme and molecular sieves.

  • Concentrate the filtrate by rotary evaporation to remove the excess ethyl lactate and the ethanol byproduct.

  • Residual solvent can be removed by storing the product under vacuum (e.g., 29" Hg) at a temperature not exceeding 30°C to yield high-purity dodecyl 2-hydroxypropanoate.

Diagram of Enzymatic Synthesis Pathway

G Enzymatic Synthesis of Dodecyl Lactate cluster_reactants Reactants lactic_acid Lactic Acid / Ethyl Lactate reaction Esterification / Transesterification lactic_acid->reaction dodecanol 1-Dodecanol dodecanol->reaction enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction dodecyl_lactate Dodecyl 2-Hydroxypropanoate reaction->dodecyl_lactate byproduct Water / Ethanol reaction->byproduct

Caption: Enzymatic synthesis of dodecyl 2-hydroxypropanoate.

IV. Experimental Workflow Overview

The general workflow for the synthesis and purification of dodecyl 2-hydroxypropanoate, regardless of the specific pathway, follows a series of common steps. This includes the initial reaction, followed by separation of the catalyst and unreacted starting materials, and finally purification of the desired ester.

Diagram of a General Experimental Workflow

G General Experimental Workflow start Start reactants Combine Reactants (Lactic Acid/Ester + Dodecanol) start->reactants add_catalyst Add Catalyst (Acid/Base/Enzyme) reactants->add_catalyst reaction Reaction under Controlled Temperature and Time add_catalyst->reaction filtration Filtration (to remove solid catalyst) reaction->filtration Enzymatic extraction Liquid-Liquid Extraction (for chemical catalysis) reaction->extraction Chemical distillation Distillation / Rotary Evaporation (to remove solvent/byproducts) filtration->distillation extraction->distillation purification Chromatographic Purification (if necessary) distillation->purification product Pure Dodecyl 2-Hydroxypropanoate distillation->product High Purity purification->product

References

Lauryl Lactate (CAS 6283-92-7): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563) (CAS 6283-92-7), the ester of lauryl alcohol and lactic acid, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries.[1] Also known as dodecyl lactate, this alpha-hydroxy acid (AHA) ester is recognized for its properties as an emollient, surfactant, and skin conditioning agent.[1] In the realm of pharmaceutical research, lauryl lactate is of particular interest as a penetration enhancer for transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin barrier.[2] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its synthesis, mechanism of action, toxicological data, and detailed experimental protocols for its investigation.

Physicochemical Properties and Synthesis

This compound is a clear to pale yellow liquid with a faint, characteristic odor.[1] Its chemical formula is C15H30O3, and it has a molecular weight of 258.40 g/mol .[1]

Physicochemical Data
PropertyValueReference
CAS Number 6283-92-7[1]
Molecular Formula C15H30O3[1]
Molecular Weight 258.40 g/mol [1]
Appearance Clear to pale yellow liquid[1]
Solubility Partly water-soluble[3]
Specific Gravity 0.910 - 0.922 @ 25°C[1]
Refractive Index 1.4417 - 1.4456 @ 25°C[1]
Flash Point 132.78 °C (271.00 °F)[1]
Synthesis of this compound

This compound is synthesized via the esterification of lauryl alcohol with lactic acid.[1][4] This reaction can be catalyzed by acids or enzymes.

A common method for the synthesis of this compound involves the direct esterification of lauryl alcohol and lactic acid in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauryl alcohol and lactic acid in a desired molar ratio (e.g., 1:1.2).

  • Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2 mol% relative to the limiting reactant).

  • Solvent: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

  • Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis, often utilizing lipases as catalysts.[5][6]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine lauryl alcohol and lactic acid in a suitable organic solvent (e.g., hexane). Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435).[6]

  • Reaction Conditions: Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation.[6] The progress of the reaction can be monitored by analyzing aliquots using GC or by titrating the remaining fatty acid.[6]

  • Enzyme Removal: After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be purified by vacuum distillation or silica (B1680970) gel chromatography.

Research Application: Transdermal Drug Delivery

The primary research application of this compound is as a penetration enhancer in transdermal drug delivery systems.[2] It facilitates the transport of APIs across the stratum corneum, the outermost layer of the skin, which is the main barrier to percutaneous absorption.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The stratum corneum's barrier function is primarily attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[7] These lipids are organized into highly ordered lamellar structures. Penetration enhancers like this compound are thought to disrupt this ordered structure, thereby increasing the fluidity of the lipid bilayers and creating pathways for drug molecules to permeate the skin.[8]

The proposed mechanism involves the insertion of the lipophilic lauryl chain of this compound into the intercellular lipid matrix of the stratum corneum. This disrupts the tight packing of the lipid chains, leading to an increase in membrane fluidity and permeability.

G cluster_0 This compound Interaction with Stratum Corneum LL This compound SC Stratum Corneum (Highly Ordered Lipid Bilayers) LL->SC Insertion of Lauryl Chain DisruptedSC Disrupted Stratum Corneum (Increased Lipid Fluidity) SC->DisruptedSC Disruption of Lipid Packing Permeation Enhanced Drug Permeation DisruptedSC->Permeation Drug Active Pharmaceutical Ingredient (API) Drug->DisruptedSC

Mechanism of this compound as a Penetration Enhancer.
Experimental Evaluation of Penetration Enhancement

The efficacy of this compound as a penetration enhancer can be evaluated using various in vitro and in vivo models. A standard in vitro method is the use of Franz diffusion cells with excised human or animal skin.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of this compound as a penetration enhancer for the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).

  • Skin Membrane Preparation:

    • Obtain full-thickness human cadaver skin or porcine ear skin.[4][9]

    • Thaw the skin at room temperature and remove any subcutaneous fat.[9]

    • Prepare epidermal membranes by heat separation: immerse the full-thickness skin in water at 60°C for 60 seconds, after which the epidermis can be gently peeled from the dermis.[10]

    • Cut the epidermal membrane into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[11]

    • Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.[11]

    • Maintain the temperature of the receptor solution at 32°C ± 1°C using a circulating water bath to simulate physiological skin surface temperature.[12]

    • Continuously stir the receptor solution with a magnetic stir bar.[9]

  • Formulation Preparation and Application:

    • Prepare the test formulation containing indomethacin and this compound in a suitable vehicle (e.g., propylene (B89431) glycol). A typical concentration for this compound as a penetration enhancer is in the range of 1-5% (w/w).

    • Prepare a control formulation without this compound.

    • Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment.[12]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor solution.[9]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[9]

    • Analyze the concentration of indomethacin in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation with this compound to the control.

G cluster_workflow In Vitro Skin Permeation Study Workflow prep_skin Skin Membrane Preparation (e.g., Human Cadaver Skin) setup_franz Franz Diffusion Cell Setup prep_skin->setup_franz apply_formulation Application of Formulation (with/without this compound) setup_franz->apply_formulation sampling Receptor Fluid Sampling (at time intervals) apply_formulation->sampling analysis HPLC Analysis of Samples sampling->analysis data_analysis Data Analysis (Flux, Permeability Coefficient, Enhancement Ratio) analysis->data_analysis

References

Lauryl Lactate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and functional characteristics of lauryl lactate (B86563), a versatile excipient in pharmaceutical and cosmetic formulations.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its appeal stems from its favorable safety profile, emollient properties, and its role as a surfactant and penetration enhancer.[3][4] This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, methodologies for their determination, and its functional applications, particularly in the context of drug delivery.

Chemical Identity

  • IUPAC Name: Dodecyl 2-hydroxypropanoate[5][6]

  • CAS Number: 6283-92-7[1]

  • Molecular Formula: C15H30O3[5][6]

  • Synonyms: Dodecyl lactate, Lactic acid dodecyl ester, Ceraphyl 31, Cyclochem LVL[5]

Physical and Chemical Characteristics

This compound is typically a clear, colorless to pale yellow liquid with a faint, characteristic buttery or fatty odor.[1][5] The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 258.40 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Faint, fatty, butter-like[1]
Melting Point 22-28 °C[7]
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg[8][9]
Density 0.9 - 1.03 g/cm³[1][6]
Refractive Index 1.44170 to 1.44560 @ 25.00 °C[9][10]
Flash Point 132.78 to 133.1 °C[1][8]
Vapor Pressure 0.000080 mmHg @ 25.00 °C (estimated)[8][9]
Table 2: Chemical Properties and Solubility of this compound
PropertyValue/DescriptionReference(s)
Solubility in Water Practically insoluble[1][5]
Solubility in Organic Solvents Soluble in ethanol[5]
Stability Stable under normal conditions. Hydrolyzes under strong acid or alkali conditions.[10][11]
Acid Value ≤ 5.00 max. KOH/g[8][9]
Saponification Value 210.00 to 225.00[8][9]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and chemical properties of this compound, based on standard OECD guidelines and common laboratory practices.[1][5][6][7][8]

Determination of Melting Point

The melting point of this compound, which can be a solid at or near room temperature, can be determined using the capillary method.

  • Apparatus: Melting point apparatus (e.g., DigiMelt), capillary tubes, thermometer.

  • Procedure:

    • A small, dried sample of this compound is introduced into a capillary tube and compacted.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 2 °C/min).

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Determination of Boiling Point

The boiling point can be determined by distillation or using a Thiele tube.

  • Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or Thiele tube, heating mantle or oil bath.

  • Procedure (Distillation Method):

    • A sample of this compound (at least 5 mL) is placed in a distilling flask with boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

    • The sample is heated, and the temperature is recorded when the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes.

    • The barometric pressure should be recorded and a correction applied if necessary.[12]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A known mass (e.g., 25 mg) or volume (e.g., 0.05 mL) of this compound is placed in a test tube.

    • A specific volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol) is added in small portions.

    • After each addition, the test tube is vigorously agitated (e.g., using a vortex mixer).

    • The solubility is observed and can be classified as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture.

Synthesis and Purification

This compound is commercially produced through the esterification of lauryl alcohol and lactic acid.[1] This can be achieved through Fischer esterification using an acid catalyst or through an enzyme-catalyzed reaction.

Fischer Esterification
  • Reactants: Lauryl alcohol, lactic acid.

  • Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Procedure:

    • Lauryl alcohol and a slight excess of lactic acid are combined in a round-bottom flask.

    • A catalytic amount of a strong acid is added.

    • The mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

    • Upon completion, the reaction mixture is cooled and neutralized (e.g., with a sodium bicarbonate solution).

    • The organic layer containing this compound is separated, washed, and dried.

    • The crude product is then purified, typically by vacuum distillation.

Enzyme-Catalyzed Esterification
  • Reactants: Lauryl alcohol, lactic acid.

  • Catalyst: Immobilized lipase (B570770).

  • Procedure:

    • Lauryl alcohol and lactic acid are mixed, often in a solvent-free system or with a non-polar solvent.

    • Immobilized lipase is added to the mixture.

    • The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with agitation.

    • The reaction progress is monitored by measuring the decrease in acid value.

    • Once the reaction reaches equilibrium, the enzyme is removed by filtration.

    • The product is then purified, for instance, by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Purification

G Figure 1: General workflow for the synthesis and purification of this compound. cluster_synthesis Synthesis cluster_purification Purification Reactants Lauryl Alcohol + Lactic Acid Reaction Esterification (Reflux or Incubation) Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Neutralization Neutralization & Washing Reaction->Neutralization Crude Product Drying Drying Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure Lauryl Lactate Distillation->Final_Product

Figure 1: General workflow for the synthesis and purification of this compound.
Logical Relationship of this compound as a Skin Penetration Enhancer

G Figure 2: Mechanism of action of this compound as a skin penetration enhancer. Lauryl_Lactate This compound in Topical Formulation Stratum_Corneum Stratum Corneum (Lipid Bilayer) Lauryl_Lactate->Stratum_Corneum Application Disruption Disruption of Lipid Packing Stratum_Corneum->Disruption Fluidization Increased Fluidity of Lipid Bilayer Disruption->Fluidization Permeability Increased Skin Permeability Fluidization->Permeability API_Penetration Enhanced Penetration of Active Pharmaceutical Ingredient (API) Permeability->API_Penetration

Figure 2: Mechanism of action of this compound as a skin penetration enhancer.

Applications in Drug Development

This compound serves several key functions in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

  • Emollient: It imparts a smooth and soft feel to the skin, improving the sensory characteristics of topical products.[1][2]

  • Surfactant and Emulsifier: Its amphiphilic nature allows it to act as a surfactant and co-emulsifier, stabilizing oil-in-water emulsions.[1]

  • Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in a formulation.[3][4]

  • Penetration Enhancer: this compound can reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to APIs.[3][13] This makes it a valuable excipient for enhancing the efficacy of transdermal drug delivery systems.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for use in cosmetic and personal care products at specified concentrations.[5] It is considered to have low acute oral toxicity.[14] While it is non-irritating to the skin for most individuals, as with any topical ingredient, there is a potential for mild eye irritation or skin sensitization in susceptible individuals.[14][15] Due to its alpha-hydroxy acid (AHA) component, formulations containing this compound may increase sun sensitivity, and the use of sunscreen is often recommended.[1]

Conclusion

This compound is a well-characterized excipient with a range of beneficial properties for pharmaceutical and cosmetic formulations. Its emollient, surfactant, and penetration-enhancing effects, combined with a favorable safety profile, make it a valuable tool for researchers, scientists, and drug development professionals in the design and optimization of topical and transdermal delivery systems. A thorough understanding of its physical and chemical characteristics is essential for its effective application in product development.

References

Solubility of Lauryl Lactate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid, in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents estimated solubility values based on the known properties of similar long-chain esters. Furthermore, a detailed experimental protocol for the precise determination of lauryl lactate solubility is provided to empower researchers to ascertain definitive values tailored to their specific laboratory conditions.

Introduction to this compound

This compound (CAS No. 6283-92-7) is a versatile compound utilized in the pharmaceutical, cosmetic, and personal care industries.[1] Its functions include acting as an emollient, skin-conditioning agent, and a solubilizer for hydrophobic molecules.[2][3] A clear to pale yellow liquid, this compound's solubility is a critical parameter for formulation development, ensuring product stability, efficacy, and desired sensory attributes.

Quantitative Solubility Data

SolventChemical ClassEstimated Solubility at 25°C ( g/100 mL)Notes
EthanolAlcohol> 50 (Freely Soluble)This compound is widely reported to be soluble in alcohol.[5][6]
MethanolAlcohol> 30 (Soluble)High polarity may slightly reduce solubility compared to ethanol.
Isopropyl AlcoholAlcohol> 50 (Freely Soluble)Similar to ethanol, expected to be a good solvent.
AcetoneKetone> 30 (Soluble)Generally a good solvent for esters.
Ethyl AcetateEster> 50 (Freely Soluble)"Like dissolves like" principle suggests high solubility.
HexaneAlkane< 1 (Sparingly Soluble)The polarity of the lactate group limits solubility in nonpolar solvents.
TolueneAromatic Hydrocarbon< 10 (Slightly Soluble)Aromatic nature provides some interaction, but polarity mismatch exists.
ChloroformHalogenated Alkane> 30 (Soluble)A versatile solvent for a wide range of organic compounds.
WaterAqueousInsoluble/Partially SolubleReports are conflicting, with some stating insolubility and others partial solubility, suggesting it may be dispersible.[7][8] One source indicates an experimental value of approximately 1 g/L.[5]

These are estimated values and should be confirmed by experimental determination.

Experimental Protocol: Determination of this compound Solubility

To obtain precise solubility data, the isothermal saturation method followed by quantitative analysis is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for quantifying the concentration of this compound in the solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • HPLC column suitable for ester analysis (e.g., C18)

  • Vials for sample collection and HPLC analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method for the separation and quantification of this compound.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mg/mL).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantitative Analysis cluster_calc Data Interpretation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 samp3 Dilute filtered solution samp2->samp3 ana3 HPLC analysis of samples samp3->ana3 ana1 Prepare standard solutions ana2 HPLC analysis of standards (Calibration Curve) ana1->ana2 calc1 Determine concentration from calibration curve ana2->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2 G Key Intermolecular Interactions in Dissolution cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solution Solution solute_solute Solute-Solute Interactions (van der Waals, Dipole-Dipole) solute_solvent Solute-Solvent Interactions (Favorable for Dissolution) solute_solute->solute_solvent Overcome solvent_solvent Solvent-Solvent Interactions (H-Bonding, Dipole-Dipole, etc.) solvent_solvent->solute_solvent Overcome

References

Spectroscopic Profile of Lauryl Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lauryl lactate (B86563) (dodecyl 2-hydroxypropanoate), a widely used ester in the pharmaceutical, cosmetic, and food industries. Understanding its spectral characteristics is crucial for quality control, formulation development, and stability studies. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of lauryl lactate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the lauryl and lactate moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quartet1H-CH(OH)-
~1.3Doublet3H-CH(OH)CH₃
~4.2Triplet2H-OCH₂-
~1.6Quintet2H-OCH₂CH₂-
~1.2-1.4Multiplet18H-(CH₂)₉-
~0.9Triplet3H-CH₃ (lauryl)
VariableSinglet1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175C=O (ester)
~68-CH(OH)-
~65-OCH₂-
~32-CH₂- (adjacent to terminal CH₃)
~29-30-(CH₂)ₙ- (multiple signals)
~26-OCH₂CH₂-
~23-CH₂- (penultimate)
~21-CH(OH)CH₃
~14-CH₃ (lauryl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3450Strong, BroadO-HStretching
~2925StrongC-H (alkane)Asymmetric Stretching
~2855StrongC-H (alkane)Symmetric Stretching
~1730StrongC=O (ester)Stretching
~1465MediumC-H (alkane)Bending (Scissoring)
~1375MediumC-H (alkane)Bending (Rocking)
~1130StrongC-O (ester)Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. In electron ionization (EI) mode, the molecule is expected to produce a molecular ion peak followed by a series of fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zIonProposed Fragment Structure
258[M]⁺[C₁₅H₃₀O₃]⁺ (Molecular Ion)
243[M - CH₃]⁺Loss of a methyl group
185[M - C₅H₁₁O]⁺Cleavage of the lauryl chain
169[Lauryl]⁺[C₁₂H₂₅]⁺
90[Lactic Acid]⁺[C₃H₆O₃]⁺
73[C₃H₅O₂]⁺Fragment from the lactate moiety
45[COOH]⁺Carboxyl fragment

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Data Consolidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) or advanced mass spectrometry techniques, further investigation may be required.

The Emollient Action of Lauryl Lactate: A Deep Dive into its Mechanism on the Skin Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical guide released today offers new insights into the mechanism of action of lauryl lactate (B86563) as a prominent skin emollient. Geared towards researchers, scientists, and drug development professionals, this in-depth resource details the physicochemical interactions between lauryl lactate and the stratum corneum, providing a foundational understanding of its role in maintaining skin barrier integrity and hydration.

This compound, the ester of lauryl alcohol and lactic acid, is a widely utilized ingredient in cosmetic and dermatological formulations, prized for its lightweight, non-greasy feel and moisturizing properties.[1][2] This guide synthesizes available scientific information to elucidate how this molecule imparts its beneficial effects on the skin at a microscopic level.

Core Mechanism of Action: A Dual-Faceted Approach

The primary emollient function of this compound stems from its amphiphilic nature, possessing both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics. This structure allows it to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin.

1. Occlusion and Barrier Reinforcement: The long-chain lauryl (dodecyl) portion of the molecule is lipophilic and aligns with the skin's natural lipids. This allows this compound to form a thin, protective film on the skin's surface.[1] This film acts as an occlusive agent, reducing transepidermal water loss (TEWL) by impeding the evaporation of water from the skin's surface. By reinforcing the skin's natural barrier, this compound helps to maintain hydration, leading to softer, smoother skin.

2. Hydration and Humectancy: The lactate portion of the molecule is hydrophilic and contributes to the skin's Natural Moisturizing Factor (NMF).[3] Lactic acid and its salts are known humectants, meaning they attract and bind water molecules.[3] While the primary role of this compound is as an emollient, the lactate moiety may contribute to skin hydration by holding onto water within the stratum corneum.

A study on an emollient containing a combination of urea, ceramide NP, and lactate demonstrated a significant increase in skin hydration.[4] While not isolating this compound, this study supports the hydrating potential of lactate-containing formulations. After 28 days of treatment, skin hydration increased by 12.2% (± 5.40%) with the test emollient, a significant improvement.[4]

Physicochemical Properties of this compound

The efficacy of this compound as an emollient is intrinsically linked to its physical and chemical properties.

PropertyValue/DescriptionReference
INCI Name This compound[1]
CAS Number 6283-92-7[2]
Chemical Formula C15H30O3[2]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, characteristic[1]
Solubility Partly water-soluble[5]
Specific Gravity 0.910 - 0.922 @ 25°C

Interaction with the Stratum Corneum: A Molecular Perspective

While direct spectroscopic studies on the interaction of this compound with stratum corneum lipids are limited, the behavior of similar long-chain esters provides a model for its mechanism. It is hypothesized that the lauryl chain intercalates between the ceramides, cholesterol, and free fatty acids of the stratum corneum's lipid lamellae. This integration can fluidize the lipid matrix, leading to a more pliable and less prone to cracking stratum corneum.

The diagram below illustrates the proposed mechanism of this compound's interaction with the skin barrier.

G cluster_0 Stratum Corneum cluster_1 cluster_2 Corneocyte1 Corneocyte LipidMatrix Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Corneocyte2 Corneocyte TEWL Reduced Transepidermal Water Loss (TEWL) LipidMatrix->TEWL Forms Occlusive Film LaurylLactate This compound LaurylLactate->LipidMatrix Intercalation of Lauryl Chain Hydration Increased Skin Hydration LaurylLactate->Hydration Lactate Moiety Attracts Water

Proposed mechanism of this compound as a skin emollient.

Experimental Protocols for Evaluating Emollient Efficacy

To quantify the effects of emollients like this compound, standardized in-vivo and in-vitro experimental protocols are employed.

In-Vivo Evaluation of Skin Barrier Function

Objective: To measure the effect of a test emollient on Transepidermal Water Loss (TEWL) and skin hydration.

Protocol:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Acclimatization: Subjects are acclimated to a room with controlled temperature and humidity for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline TEWL is measured on a defined area of the forearm using a Tewameter®. Skin hydration is measured using a Corneometer®.

  • Product Application: A standardized amount of the emollient is applied to the test area. A control area is left untreated.

  • Post-Application Measurements: TEWL and skin hydration are measured at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

  • Data Analysis: Changes in TEWL and skin hydration from baseline are calculated and compared between the treated and control sites.

The following diagram outlines the workflow for a typical in-vivo emollient efficacy study.

G cluster_0 Pre-Study cluster_1 Measurement Phase cluster_2 Analysis Recruitment Subject Recruitment Acclimatization Acclimatization Recruitment->Acclimatization Baseline Baseline TEWL & Hydration Measurement Acclimatization->Baseline Application Product Application Baseline->Application PostApplication Post-Application Measurements (Multiple Timepoints) Application->PostApplication Analysis Data Analysis & Comparison PostApplication->Analysis

Workflow for in-vivo emollient efficacy testing.
In-Vitro Evaluation using Reconstructed Human Epidermis (RHE)

Objective: To assess the effect of a test emollient on the barrier function of an in-vitro skin model.

Protocol:

  • RHE Model Preparation: Commercially available reconstructed human epidermis models are cultured according to the manufacturer's instructions.

  • Barrier Disruption (Optional): The barrier function of the RHE models can be compromised using methods like tape stripping or treatment with a surfactant (e.g., sodium lauryl sulfate) to mimic dry, damaged skin.[6]

  • Product Application: The test emollient is topically applied to the RHE.

  • TEWL Measurement: TEWL is measured using a specialized probe designed for in-vitro models.

  • Tissue Viability Assay: After the experimental period, tissue viability is assessed (e.g., using an MTT assay) to ensure the emollient is not cytotoxic.

Conclusion

This compound's efficacy as a skin emollient is attributable to its bifunctional chemical structure. The lauryl component provides an occlusive effect, reducing water loss and smoothing the skin, while the lactate moiety may contribute to hydration. While further studies with direct, quantitative data on this compound are needed to fully elucidate its specific impact on skin barrier parameters, the existing body of knowledge on similar esters and lactate-containing formulations provides a strong foundation for its continued use in dermatological and cosmetic applications. This guide serves as a critical resource for professionals in the field, offering a detailed overview of the current understanding of this compound's mechanism of action and the methodologies to evaluate its performance.

References

Investigation of the Antimicrobial Properties of Lauryl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is utilized in the cosmetic and personal care industries for its emollient and moisturizing properties.[1][2] While its constituent molecules, lauric acid and lactic acid, are known for their antimicrobial activities, comprehensive quantitative data on the antimicrobial efficacy of lauryl lactate itself is not extensively available in current literature. This technical guide synthesizes the existing, albeit limited, information on this compound's antimicrobial potential, drawing necessary parallels from the closely related and more thoroughly studied compound, sodium lauroyl lactylate (SLL). This document provides an overview of the probable mechanism of action, relevant experimental protocols for antimicrobial assessment, and quantitative data from related compounds to serve as a foundational resource for research and development in this area.

Introduction

This compound (dodecyl lactate) is an alpha hydroxy acid (AHA) ester that functions as a skin-conditioning agent and emollient.[1] Its synthesis from lauric acid, a medium-chain fatty acid, and lactic acid, an organic acid, suggests a potential for antimicrobial activity.[3] Fatty acid esters are recognized for their ability to act as non-toxic and biodegradable antimicrobial agents. Notably, esters derived from lauric acid have demonstrated efficacy against a range of microorganisms, particularly Gram-positive bacteria. While direct and extensive research on this compound's antimicrobial properties is sparse, the activity of the related compound, sodium lauroyl lactylate (SLL), has been investigated, showing distinct membrane-disrupting properties.[4][5][6] This guide will, therefore, present data on related lauryl esters and lactylates to provide a comparative framework for the potential investigation of this compound.

Putative Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of related lactylates, such as sodium lauroyl lactylate (SLL), is the disruption of the microbial cell membrane.[4][5][6] It is hypothesized that this compound may share a similar mechanism of action.

The proposed mechanism involves the following steps:

  • Adsorption and Intercalation: The lipophilic lauryl chain of the molecule is thought to adsorb to and intercalate into the lipid bilayer of the microbial cell membrane.

  • Membrane Fluidization and Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

  • Leakage of Cellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites.

  • Inhibition of Cellular Processes: The disruption of the cell membrane and the subsequent loss of cellular contents inhibit essential cellular processes, ultimately leading to cell death.

Lactylates containing 12- and 14-carbon long saturated fatty acid chains have been reported to be potent inhibitors of bacteria such as E. coli and C. perfringens.[4] The antimicrobial action of lactic acid, a component of this compound, involves the disruption of the cell membrane and interference with metabolic processes due to its acidic nature.[7]

Below is a conceptual signaling pathway illustrating the proposed membrane disruption mechanism.

antimicrobial_mechanism Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid LaurylLactate This compound Intercalation Intercalation into Lipid Bilayer LaurylLactate->Intercalation Adsorption Disruption Membrane Disruption & Increased Permeability Intercalation->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound antimicrobial action.

Quantitative Antimicrobial Data

CompoundMicroorganismTest MethodResult
Lactose (B1674315) Lauryl EstersStreptococcus spp.Not SpecifiedEffective at low concentrations
Lactose Lauryl EstersListeria spp.Not SpecifiedEffective at low concentrations
Lactose Lauryl EstersMycobacterium spp.Not SpecifiedEffective at low concentrations
Lactose Lauryl EstersE. coliNot SpecifiedMore tolerant
Lactose Lauryl EstersSalmonella spp.Not SpecifiedMore tolerant

Note: The study on lactose lauryl esters did not provide specific MIC values but indicated selective efficacy against Gram-positive bacteria.[8]

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial efficacy of compounds like this compound. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • This compound

  • Appropriate solvent for this compound

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • 96-well microtiter plates

  • Standardized microbial inoculum (approx. 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of this compound in which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Agar (B569324) Well Diffusion Assay (Zone of Inhibition)

This method assesses the ability of an antimicrobial agent to diffuse through agar and inhibit the growth of a microorganism, resulting in a "zone of inhibition."

Materials:

  • This compound solution of known concentration

  • Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control (a known antibiotic)

  • Negative control (solvent only)

Procedure:

  • Inoculation of Agar Plate: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn of bacteria.

  • Creation of Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Application of Test Substance: Add a known volume (e.g., 50-100 µL) of the this compound solution into a well. Add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[9][10][11]

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition (Agar Well Diffusion) start Start: Microbial Culture Preparation standardize Standardize Inoculum (~5 x 10^5 CFU/mL) start->standardize mic_prep Prepare Serial Dilutions of this compound in 96-well plate standardize->mic_prep zoi_prep Prepare Bacterial Lawn on Agar Plate standardize->zoi_prep mic_inoculate Inoculate wells with standardized culture mic_prep->mic_inoculate mic_incubate Incubate (e.g., 37°C, 18-24h) mic_inoculate->mic_incubate mic_read Read Results: Visual Inspection/OD Measurement mic_incubate->mic_read mic_result Determine MIC Value mic_read->mic_result zoi_well Create Wells in Agar zoi_prep->zoi_well zoi_add Add this compound Solution to Wells zoi_well->zoi_add zoi_incubate Incubate (e.g., 37°C, 18-24h) zoi_add->zoi_incubate zoi_measure Measure Diameter of Inhibition Zone zoi_incubate->zoi_measure zoi_result Qualitative Assessment of Activity zoi_measure->zoi_result

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

While this compound is a promising candidate for an antimicrobial agent due to its chemical nature and the known properties of its constituent parts, there is a clear need for dedicated research to quantify its efficacy. The information available for the related compound, sodium lauroyl lactylate, suggests that membrane disruption is a likely mechanism of action. Future investigations should focus on performing systematic antimicrobial susceptibility testing of this compound against a broad spectrum of clinically and industrially relevant bacteria and fungi. Determining the MIC and zone of inhibition for this compound will be critical in establishing its potential for use in pharmaceutical and dermatological formulations. Further studies elucidating its precise mechanism of action and evaluating its synergistic potential with other antimicrobial agents are also warranted.

References

Lauryl Lactate: A Comprehensive Technical Review of its Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biodegradability and environmental impact of lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid widely used in the cosmetics and pharmaceutical industries. This document summarizes key quantitative data on its environmental fate and ecotoxicity, details the experimental protocols for the cited studies, and presents visual representations of its biodegradation pathway and the workflow of its ecotoxicological assessment. The information compiled herein is intended to support environmental risk assessments and promote the informed use of this ingredient in product formulation.

Environmental Fate and Biodegradability

Lauryl lactate is classified as readily biodegradable, indicating it is unlikely to persist in the environment. The primary mechanism of degradation is expected to be hydrolysis, followed by microbial utilization of the resulting lauryl alcohol and lactic acid.

Biodegradation Data

A key study conducted according to OECD Guideline 301B demonstrates the ready biodegradability of this compound.

Parameter Result Method Conclusion
Ready Biodegradability78.9% degradation after 28 days[1]OECD TG 301B (CO2 Evolution Test)[1]Readily biodegradable[1]
Experimental Protocol: OECD TG 301B - Ready Biodegradability: CO₂ Evolution Test

This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

  • Inoculum : Activated sludge from a domestic wastewater treatment plant is used as the microbial source[1].

  • Test Substance Concentration : The test substance is the sole source of carbon and energy in the test system.

  • Test Duration : The test is typically run for 28 days[1].

  • Analytical Monitoring : The degradation of this compound is measured by the amount of carbon dioxide produced. The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or by a carbon analyzer.

  • Pass Level : A substance is considered readily biodegradable if it achieves ≥60% of its theoretical maximum CO₂ production within the 28-day period and within a 10-day window.

Proposed Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bond, yielding lauryl alcohol (1-dodecanol) and lactic acid. These two products are then further metabolized by microorganisms.

Biodegradation_Pathway cluster_hydrolysis Initial Hydrolysis cluster_lauryl_alcohol_degradation Lauryl Alcohol Degradation cluster_lactic_acid_degradation Lactic Acid Metabolism This compound This compound Lauryl Alcohol Lauryl Alcohol This compound->Lauryl Alcohol Esterase Lactic Acid Lactic Acid This compound->Lactic Acid Esterase Fatty Aldehyde Fatty Aldehyde Lauryl Alcohol->Fatty Aldehyde Alcohol Dehydrogenase Pyruvate Pyruvate Lactic Acid->Pyruvate Lactate Dehydrogenase Fatty Acid Metabolism Fatty Acid Metabolism CO2 + H2O CO2 + H2O Fatty Acid Metabolism->CO2 + H2O Cellular Respiration Lauric Acid Lauric Acid Fatty Aldehyde->Lauric Acid Aldehyde Dehydrogenase Lauric Acid->Fatty Acid Metabolism β-oxidation TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate Dehydrogenase TCA Cycle->CO2 + H2O Cellular Respiration

Proposed biodegradation pathway of this compound.

Environmental Toxicity

Ecotoxicological studies have been conducted to assess the potential impact of this compound on aquatic organisms. The results indicate that while the substance shows toxicity to aquatic invertebrates and algae, it is not considered harmful to fish up to its limit of water solubility.

Ecotoxicity Data

The following table summarizes the acute toxicity of this compound to key aquatic organisms.

Organism Endpoint Result (mg/L) Exposure Duration Method Conclusion
Fish (Species not specified)LC50> 100[1]96 hoursOECD TG 203Not harmful up to the limit of solubility[1]
Aquatic Invertebrates (Daphnia sp.)EC500.58[1]48 hoursOECD TG 202Toxic to aquatic invertebrates.
NOEC0.38[1]48 hoursOECD TG 202
Algae (Species not specified)ErC500.61[1]72 hoursOECD TG 201Toxic to algae.
NOEC0.09[1]72 hoursOECD TG 201
Experimental Protocols for Ecotoxicity Testing

The following workflows outline the methodologies for the key ecotoxicity studies.

OECD_203_Workflow start Start acclimatize Acclimatize Test Fish start->acclimatize prepare_solutions Prepare Test Concentrations (Geometric Series) acclimatize->prepare_solutions expose Expose Fish to Test Substance (96 hours) prepare_solutions->expose observe Record Mortalities at 24, 48, 72, 96 hours expose->observe calculate Calculate 96-h LC50 observe->calculate end End calculate->end

Workflow for OECD TG 203 Fish Acute Toxicity Test.

OECD_202_Workflow start Start culture_daphnia Culture Daphnia (<24 hours old) start->culture_daphnia prepare_solutions Prepare Test Concentrations culture_daphnia->prepare_solutions expose Expose Daphnia to Test Substance (48 hours) prepare_solutions->expose observe Record Immobilisation at 24 and 48 hours expose->observe calculate Calculate 48-h EC50 observe->calculate end End calculate->end

Workflow for OECD TG 202 Daphnia Immobilisation Test.

OECD_201_Workflow start Start prepare_culture Prepare Exponentially Growing Algal Culture start->prepare_culture prepare_solutions Prepare Test Concentrations prepare_culture->prepare_solutions expose Expose Algae to Test Substance (72 hours) prepare_solutions->expose measure_growth Measure Algal Growth (e.g., cell density) expose->measure_growth calculate Calculate 72-h ErC50 (Growth Rate Inhibition) measure_growth->calculate end End calculate->end

Workflow for OECD TG 201 Algal Growth Inhibition Test.

Physicochemical Properties and Environmental Fate

The environmental behavior of this compound is influenced by its physicochemical properties.

Property Value Method/Source
Water Solubility< 3 x 10⁻⁴ g/L at 20 °C[1]Measured[1]
Partition Coefficient (log Pow)4.69 at 20 °CEstimated using US EPA EPI Suite™[1]
HydrolysisStable at pH 7 for > 96 hours[1]Measured[1]

While the hydrolysis study indicates stability at neutral pH over a short duration, enzymatic hydrolysis is expected to be the primary degradation pathway in biologically active environments. Its low water solubility and high partition coefficient suggest a potential for partitioning to sludge in wastewater treatment plants, however, its ready biodegradability is expected to mitigate bioaccumulation potential.

Analytical Methods

The detection and quantification of this compound in environmental matrices are crucial for monitoring and risk assessment. Suitable analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), can be used for the analysis of this compound in aqueous samples. Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For analysis in soil and sediment, GC-MS is a powerful technique. Extraction with an organic solvent followed by derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of Lauryl Lactate and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is a widely utilized ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and skin-conditioning properties.[1][2][3][4] While commercially available as a racemic mixture, the distinct biological activities of its constituent stereoisomers, (R)- and (S)-lauryl lactate, remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of the current knowledge on lauryl lactate, delves into the potential for stereoisomer-specific activity based on the known biological roles of D- and L-lactic acid, and offers detailed experimental protocols to facilitate further research into this promising area. A significant opportunity exists for novel discoveries in the fields of dermatology, drug delivery, and antimicrobial therapy by elucidating the unique contributions of each stereoisomer.

Introduction to this compound and Chirality

This compound (dodecyl lactate) is an alpha-hydroxy acid (AHA) ester with the chemical formula C15H30O3.[2] It is synthesized via the esterification of lauryl alcohol and lactic acid.[3][5] The presence of a chiral center at the C-2 position of the lactate moiety gives rise to two stereoisomers: (R)-lauryl lactate and (S)-lauryl lactate. Commercial this compound is typically a racemic mixture of these two enantiomers.[6]

The chirality of lactic acid is of significant biological importance. L-(+)-lactic acid is the predominant enantiomer in mammalian metabolism, while D-(-)-lactic acid is primarily a product of microbial metabolism. This stereospecificity in biological systems suggests that the (R) and (S) enantiomers of this compound may also exhibit differential biological activities.

Known Biological Activities of Racemic this compound

Currently, the scientific literature and safety assessments primarily address racemic this compound. Its established biological effects and applications are summarized below.

Dermatological and Cosmetic Applications

Racemic this compound is extensively used in skincare and cosmetic formulations due to its multifaceted properties:

  • Emolliency and Skin Conditioning: It functions as a skin-softening agent, imparting a smooth, non-greasy feel to lotions, creams, and sunscreens.[1][2][3]

  • Moisturization: It forms a protective layer on the skin, helping to retain moisture.[7]

  • Exfoliation: As an AHA ester, it is believed to offer mild exfoliating benefits, promoting skin cell renewal.[2]

  • Formulation Aid: It can reduce the tackiness and greasiness of other ingredients in cosmetic formulations.[1]

Potential as a Percutaneous Permeation Enhancer

There is interest in using this compound as a penetration enhancer in transdermal drug delivery systems, although specific data on its efficacy is limited in the reviewed literature.[1][8]

Antimicrobial Activity

While not its primary application, this compound is suggested to possess some antimicrobial properties, a characteristic of many fatty acid esters.[7] However, detailed studies quantifying its antimicrobial spectrum and potency are lacking.

Postulated Stereoisomer-Specific Biological Activities

While direct comparative studies on the biological activities of (R)- and (S)-lauryl lactate are not available, the well-documented stereospecific effects of lactic acid provide a strong basis for hypothesizing potential differences.

Skin Barrier Function and Ceramide Synthesis
  • Hypothesis: (S)-Lauryl lactate may be more effective at enhancing skin barrier function than (R)-lauryl lactate.

  • Rationale: Studies have shown that L-lactic acid is more effective than D-lactic acid at stimulating ceramide biosynthesis in keratinocytes, leading to improved stratum corneum barrier function. It is plausible that this stereoselectivity is retained when lactic acid is esterified to lauryl alcohol.

Antimicrobial Efficacy
  • Hypothesis: The stereoisomers of this compound may exhibit different antimicrobial spectra and potencies.

  • Rationale: The cell walls and membranes of microorganisms are chiral environments. It is therefore conceivable that (R)- and (S)-lauryl lactate will interact differently with bacterial and fungal cell surfaces, leading to variations in their antimicrobial activity.

Quantitative Data

As no direct comparative studies on the biological activities of (R)- and (S)-lauryl lactate were identified, a table summarizing quantitative data cannot be provided at this time. The following sections provide experimental protocols that can be used to generate such data.

Experimental Protocols

The following protocols provide a framework for the synthesis, separation, and biological evaluation of the stereoisomers of this compound.

Synthesis of Racemic this compound

This protocol describes a general method for the synthesis of racemic this compound via Fischer esterification.

Materials:

  • Racemic lactic acid

  • Lauryl alcohol (1-dodecanol)

  • Sulfuric acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of racemic lactic acid and lauryl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water produced in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude racemic this compound.

  • Purify the product by vacuum distillation or column chromatography.

Chiral Separation of this compound Stereoisomers by HPLC

This protocol outlines a general approach for the analytical and preparative separation of (R)- and (S)-lauryl lactate using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Racemic this compound standard

Procedure:

  • Dissolve a small amount of racemic this compound in the mobile phase.

  • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the separation under isocratic conditions.

  • Monitor the elution of the stereoisomers using the detector. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

  • Optimize the separation by adjusting the mobile phase composition and flow rate.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

  • Confirm the purity of the separated enantiomers by re-injecting them into the chiral HPLC system.

G cluster_synthesis Synthesis cluster_separation Separation Racemic Lactic Acid Racemic Lactic Acid Esterification Esterification Racemic Lactic Acid->Esterification Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->Esterification Racemic this compound Racemic this compound Esterification->Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC (R)-Lauryl Lactate (R)-Lauryl Lactate Chiral HPLC->(R)-Lauryl Lactate (S)-Lauryl Lactate (S)-Lauryl Lactate Chiral HPLC->(S)-Lauryl Lactate

Caption: Workflow for the synthesis and chiral separation of this compound stereoisomers.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the this compound stereoisomers against various microorganisms.[9][10]

Materials:

  • Pure (R)- and (S)-lauryl lactate

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each this compound stereoisomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each stereoisomer in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the test compound that inhibits visible growth of the microorganism.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from cells, an indicator of cytotoxicity.[11][12][13][14]

Materials:

  • Pure (R)- and (S)-lauryl lactate

  • Mammalian cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Cell culture medium and supplements

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of each this compound stereoisomer.

  • Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

G cluster_assay Biological Assays Separated Stereoisomers Separated Stereoisomers Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Separated Stereoisomers->Antimicrobial Assay (MIC) Cytotoxicity Assay (LDH) Cytotoxicity Assay (LDH) Separated Stereoisomers->Cytotoxicity Assay (LDH) Skin Permeation Study Skin Permeation Study Separated Stereoisomers->Skin Permeation Study Comparative Data Comparative Data Antimicrobial Assay (MIC)->Comparative Data Cytotoxicity Assay (LDH)->Comparative Data Skin Permeation Study->Comparative Data

Caption: Logical workflow for the biological evaluation of this compound stereoisomers.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a method for assessing the skin penetration of the this compound stereoisomers.[15][16][17][18]

Instrumentation and Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • Pure (R)- and (S)-lauryl lactate

  • Analytical method for quantification (e.g., HPLC-MS)

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the cells at 32°C to simulate skin surface temperature.

  • Apply a known amount of each this compound stereoisomer to the surface of the skin in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor fluid.

  • Replace the collected volume with fresh receptor fluid.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • At the end of the experiment, dismount the skin and analyze the amount of this compound remaining on the surface and within the different skin layers.

  • Calculate the permeation parameters, such as flux and permeability coefficient.

Signaling Pathways

There is currently no information available in the scientific literature regarding specific signaling pathways that are modulated by this compound or its stereoisomers. Future research in this area could explore potential interactions with pathways related to skin inflammation, lipid metabolism, and microbial pathogenesis.

Conclusion and Future Directions

The stereoisomers of this compound represent a significant and underexplored area of research. While racemic this compound has a well-established safety profile and utility in cosmetic and pharmaceutical formulations, the potential for enhanced efficacy and novel applications of the individual (R) and (S) enantiomers is high. Based on the known stereospecificity of lactic acid in biological systems, it is reasonable to hypothesize that (S)-lauryl lactate may offer superior benefits for skin barrier function, while the two stereoisomers may exhibit distinct antimicrobial profiles.

The experimental protocols provided in this guide offer a clear roadmap for researchers to investigate these hypotheses. Elucidating the distinct biological activities of the this compound stereoisomers could lead to the development of more effective and targeted dermatological treatments, advanced drug delivery systems, and novel antimicrobial agents. This research is crucial for unlocking the full therapeutic and commercial potential of these chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of lauryl lactate (B86563), an ester with applications in the pharmaceutical, cosmetic, and food industries as an emollient, emulsifier, and skin-conditioning agent. The synthesis is achieved via Fischer esterification of lauryl alcohol (1-dodecanol) and lactic acid using an acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure for synthesis and purification, and methods for characterization. Quantitative data is summarized for easy reference, and a workflow diagram is provided for clarity.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, is valued for its moisturizing and emollient properties.[1][2] Its synthesis is a classic example of Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5] To drive the reaction toward the product, it is common to use an excess of one reactant or to remove water as it is formed.[4][6] This protocol employs a Dean-Stark apparatus to azeotropically remove water, thus shifting the equilibrium to favor the formation of this compound and achieve a high yield.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the recommended quantities and conditions for the laboratory-scale synthesis of this compound.

ParameterValueNotes
Reactants
Lauryl Alcohol (1-Dodecanol)18.63 g (0.1 mol)Limiting reagent.
Lactic Acid (85% aq. soln.)12.7 g (~0.12 mol of lactic acid)Used in slight excess to favor the reaction. The water content of the lactic acid solution will be removed by the Dean-Stark trap.
Catalyst
p-Toluenesulfonic acid (p-TsOH)0.38 g (0.002 mol, 2 mol%)A common and effective acid catalyst for esterification.[7]
Solvent
Toluene (B28343)100 mLForms an azeotrope with water to facilitate its removal using a Dean-Stark apparatus.[7]
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)The reaction is carried out at the boiling point of the toluene.
Reaction Time4-6 hoursMonitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
Expected Yield
Theoretical Yield25.84 gBased on the limiting reagent (lauryl alcohol).
Expected Actual Yield20-23 g (approx. 77-89%)Yields can vary depending on the efficiency of water removal and purification.
Purification
Wash Solutions5% NaHCO3 (aq.), Water, BrineTo neutralize the acid catalyst and remove water-soluble impurities.[8][9]
Drying AgentAnhydrous Sodium Sulfate (B86663) (Na2SO4)To remove residual water from the organic phase.
Characterization
AppearancePale yellow to yellow clear liquid[2]
Boiling Point~150 °C at 1 mmHg
FTIR Peaks (cm⁻¹)~3450 (O-H), ~1735 (C=O, ester), ~1120 (C-O)Characteristic peaks for the hydroxyl group, ester carbonyl, and C-O stretch.[10][11][12]

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus[13][14][15][16]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Lauryl alcohol (1-dodecanol)

  • Lactic acid (85% aqueous solution)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO3)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add lauryl alcohol (18.63 g, 0.1 mol), lactic acid (12.7 g of an 85% solution, ~0.12 mol), p-toluenesulfonic acid (0.38 g, 0.002 mol), and toluene (100 mL).

    • Add a magnetic stir bar to the flask.

    • Set up the flask with a Dean-Stark apparatus and a reflux condenser. Ensure all joints are properly sealed.

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to reflux using a heating mantle.

    • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is approximately 3.7 mL (from the reaction and the lactic acid solution).

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst and any unreacted lactic acid. Be cautious as CO2 gas will be evolved. Vent the separatory funnel frequently.

      • 50 mL of deionized water.

      • 50 mL of brine (saturated aqueous NaCl solution) to aid in the separation of the layers.

    • After each wash, allow the layers to separate and drain the aqueous (lower) layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.

    • Filter the mixture to remove the drying agent.

    • Remove the toluene using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional):

    • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[17][18][19]

Characterization:

  • The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

  • The structure can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy by identifying the characteristic ester carbonyl peak and the disappearance of the broad carboxylic acid O-H peak.[10][11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Purification reactants Combine Reactants: Lauryl Alcohol, Lactic Acid, p-TsOH, Toluene reflux Heat to Reflux with Dean-Stark Trap (4-6 hours) reactants->reflux Esterification cool Cool to Room Temperature reflux->cool wash_bicarb Wash with 5% NaHCO3 wash_water Wash with Water wash_brine Wash with Brine dry Dry with Na2SO4 wash_brine->dry filter Filter evaporate Solvent Evaporation (Rotary Evaporator) purify Optional: Vacuum Distillation or Column Chromatography final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship reactants Reactants (Lauryl Alcohol + Lactic Acid) equilibrium Esterification Equilibrium reactants->equilibrium catalyst Acid Catalyst (p-TsOH) catalyst->equilibrium Lowers Activation Energy ester This compound equilibrium->ester water Water equilibrium->water high_yield High Yield of Ester ester->high_yield dean_stark Dean-Stark Trap water->dean_stark Azeotropic Removal dean_stark->equilibrium Shifts Equilibrium (Le Chatelier's Principle)

Caption: Logical relationship of the Fischer esterification process.

References

Application Notes and Protocols for the Enzymatic Synthesis of Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is a versatile compound with applications in the cosmetics, personal care, and pharmaceutical industries as an emollient, moisturizer, and fragrance agent.[1][2][3][4] The enzymatic synthesis of lauryl lactate using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable byproducts. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), are effective catalysts for this esterification reaction, operating under mild conditions with high efficiency.[5][6][7][8]

These application notes provide detailed protocols for the enzymatic synthesis of this compound, summarizing key quantitative data from various studies to facilitate experimental design and optimization.

Data Presentation

Table 1: Lipase Catalysts for this compound and Related Ester Synthesis
Lipase Source/PreparationSubstratesKey FindingsReference
Candida antarctica lipase B (Novozym 435)1-Dodecanol (B7769020) and Ethyl Lactate80% yield of this compound after 28 hours at 60°C.[5]
Candida antarctica lipase (Novozym 435)Lactic Acid and various primary alcoholsHigh activity with primary alcohols. Secondary alcohols show lower reactivity.[1]
Porcine Pancreas LipaseLauric Acid and Lauryl AlcoholReaction conforms to a Ping-Pong Bi-Bi mechanism with alcohol inhibition.[2]
Rhizomucor miehei lipaseStearic Acid and Lactic AcidMaximum esterification of 26.9% was achieved.[9]
Porcine Pancreas LipaseStearic Acid and Lactic AcidMaximum esterification of 18.9% was achieved.[9]
Table 2: Optimized Reaction Conditions for Enzymatic Esterification of Lauryl Esters
ParameterOptimized Value/RangeNotesReference
Enzyme Novozym 435 (Candida antarctica lipase B)Widely used and shows high efficiency for esterification.[5][6][7][8]
Substrates 1-Dodecanol (Lauryl Alcohol) and Ethyl Lactate/Lactic AcidTransesterification with ethyl lactate can be advantageous over direct esterification with lactic acid to avoid enzyme inhibition.[10][5][10]
Molar Ratio (Alcohol:Acyl Donor) 1:1An equimolar ratio is a common starting point.[1]
Enzyme Concentration 1 kg Novozym 435 per 4 L of total reactantsThis high concentration was used in a large-scale synthesis. For lab-scale, 5-10% (w/w) of total substrates is a typical starting point.[5]
Temperature 60°CLipases generally show good activity in the 40-70°C range.[5]
Reaction Time 28 hoursReaction progress should be monitored to determine the optimal time.[5]
Solvent Solvent-free or non-polar solvents (e.g., hexane)Solvent-free systems are preferred for green chemistry, but solvents can aid in substrate solubility and product recovery.[1]
Water Removal Molecular sieves or vacuumRemoval of water, a byproduct of esterification, drives the reaction equilibrium towards product formation.
Agitation ~200 rpmAdequate mixing is necessary to ensure good contact between substrates and the immobilized enzyme.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification (High Yield)

This protocol is adapted from a patented method for the large-scale synthesis of this compound.[5]

Materials:

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • 1-Dodecanol (Lauryl Alcohol)

  • Ethyl Lactate

  • Reaction vessel with temperature control and mechanical stirring

  • Analytical balance

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 5 L reactor, add 2000 mL of 1-dodecanol and 2000 mL of ethyl lactate.

  • Add 1 kg of Novozym® 435 to the mixture.

  • Stir the reaction mixture at approximately 200 rpm.

  • Maintain the reaction temperature at 60 ± 5°C.

  • Allow the reaction to proceed for 28 hours.

  • Monitor the reaction progress by taking aliquots and analyzing the formation of this compound and the consumption of reactants by GC.

  • Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.

  • The crude this compound can be purified by vacuum distillation to remove any remaining starting materials and byproducts.

  • Characterize the final product for purity using GC. An expected yield of over 80% can be achieved with a purity of >95%.[5]

Protocol 2: General Laboratory-Scale Synthesis of this compound via Direct Esterification

This protocol provides a general method for laboratory-scale synthesis and can be optimized by varying the parameters outlined in Table 2.

Materials:

  • Immobilized lipase (e.g., Novozym® 435)

  • Lauryl Alcohol (1-Dodecanol)

  • Lactic Acid (85-90% aqueous solution)

  • Hexane (B92381) (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å), activated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser (optional, if refluxing)

  • Equipment for titration or Gas Chromatography (GC) for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve lauryl alcohol and lactic acid in hexane in an equimolar ratio. For a solvent-free reaction, gently melt the lauryl alcohol and then add the lactic acid.

  • Add the immobilized lipase, typically 5-10% by weight of the total reactants.

  • Add activated molecular sieves (approximately 10-20% w/w of reactants) to the mixture to adsorb the water produced during the reaction.

  • Heat the mixture to the desired temperature (e.g., 60°C) with continuous stirring.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals. The conversion can be determined by measuring the decrease in acid concentration via titration with a standard base, or by GC analysis of the ester formation.

  • Continue the reaction until the conversion reaches a plateau, which may take several hours to days depending on the specific conditions.

  • Once the reaction is complete, cool the mixture and separate the immobilized enzyme and molecular sieves by filtration.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Lipase-Catalyzed Esterification Workflow

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing lauryl_alcohol Lauryl Alcohol reactor Reaction Vessel (Solvent/Solvent-free) lauryl_alcohol->reactor lactic_acid Lactic Acid / Ethyl Lactate lactic_acid->reactor filtration Filtration (Enzyme Recovery) reactor->filtration lipase Immobilized Lipase (e.g., Novozym 435) lipase->reactor conditions Optimized Conditions (Temp, Agitation, Time) conditions->reactor purification Purification (e.g., Distillation) filtration->purification product This compound purification->product PingPong_Mechanism E Lipase (E) E_LA E-Lactic Acid Complex E->E_LA LaurylLactate This compound E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_LA->E_Acyl - Water E_Acyl_LOH E-Acyl-Lauryl Alcohol Complex E_Acyl->E_Acyl_LOH Water Water E_Acyl_LOH->E - this compound LacticAcid Lactic Acid LacticAcid->E + LaurylAlcohol Lauryl Alcohol LaurylAlcohol->E_Acyl +

References

Application Notes and Protocols for Developing Stable Nanoemulsions Using Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nanometers.[1] Their small droplet size confers several advantages, including enhanced stability, optical transparency, and improved bioavailability of encapsulated active pharmaceutical ingredients (APIs).[2][3] This makes them highly attractive for various applications in drug delivery, cosmetics, and food science.[1][2] Lauryl lactate (B86563), a nonionic surfactant, emollient, and solubilizer, presents a promising, naturally derived option for the formulation of stable nanoemulsions.[4][5] It is an ester of lauryl alcohol and lactic acid, offering a lightweight, non-greasy feel and the ability to reduce the tackiness of other ingredients.[6][7] While occasionally used as a surfactant in emulsions, its primary applications have been as an emollient and penetration enhancer.[4][5]

These application notes provide a comprehensive guide to developing stable oil-in-water (O/W) nanoemulsions using lauryl lactate. The protocols outlined below are intended as a starting point for formulation development and will likely require optimization for specific applications and active ingredients.

Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a faint, characteristic odor.[6][7] It is partly water-soluble and can function as a skin-softening agent and emollient.[6] Its properties as a nonionic surfactant make it a suitable candidate for stabilizing oil-in-water nanoemulsions.[4][5] A related compound, sodium lauroyl lactylate, is an anionic surfactant and a well-established emulsifier used to stabilize oil-in-water emulsions.[8][9]

Physical and Chemical Properties of this compound:

PropertyValueReference
AppearanceColorless to yellowish liquid[6]
OdorFaint, characteristic[6]
SolubilityPartly water-soluble[6]
StabilityStable under normal conditions, but can be hydrolyzed under strong acid or alkali conditions.[4]
Recommended Use Level0.5-5%[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion using this compound as a surfactant, employing a high-pressure homogenization technique. This method is effective in reducing droplet size to the nanoscale.

Materials:

  • This compound

  • Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)

  • Purified Water

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

Methodology:

  • Preparation of the Oil and Aqueous Phases:

    • Oil Phase: Accurately weigh the desired amount of the oil phase (e.g., MCT oil) and this compound. Gently heat the mixture to 40-50°C to ensure complete mixing. If an oil-soluble active pharmaceutical ingredient (API) is being encapsulated, it should be dissolved in this phase.

    • Aqueous Phase: Prepare the required volume of purified water. If a water-soluble component is to be included, dissolve it in the aqueous phase.

  • Formation of the Coarse Emulsion:

    • Slowly add the aqueous phase to the oil phase while continuously mixing using a high-shear mixer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that need to be optimized. A starting point could be 10,000-20,000 psi for 5-10 cycles.

    • It is advisable to cool the nanoemulsion during and after homogenization to prevent overheating, which can affect stability.

  • Characterization and Storage:

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

    • Store the nanoemulsion in a tightly sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.

Proposed Formulation (Starting Point):

ComponentConcentration (% w/w)
This compound2 - 10
MCT Oil5 - 20
Purified Waterq.s. to 100

Note: The optimal ratio of oil to surfactant will need to be determined experimentally.

Protocol 2: Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and measure the droplet size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water.

    • Measure the zeta potential using a suitable instrument. The zeta potential provides an indication of the surface charge of the droplets and is a key predictor of colloidal stability.

    • Perform the measurement in triplicate and report the average values.

3. Stability Studies:

  • Accelerated Stability:

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or sedimentation.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. After each cycle, visually inspect the sample and measure the droplet size and PDI.

  • Long-Term Stability:

    • Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a predetermined period (e.g., 1, 3, and 6 months).

    • At each time point, withdraw samples and analyze for droplet size, PDI, zeta potential, and visual appearance.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical this compound Nanoemulsion

FormulationOil Phase (%)This compound (%)Droplet Size (nm)PDIZeta Potential (mV)
F1105150 ± 5.20.21 ± 0.02-25.3 ± 1.5
F2157.5135 ± 4.80.18 ± 0.01-28.1 ± 1.8
F32010120 ± 6.10.15 ± 0.03-30.5 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and processing parameters.

Table 2: Stability Data for a Hypothetical this compound Nanoemulsion (Formulation F3) at 25°C

Time (Months)Droplet Size (nm)PDIVisual Appearance
0120 ± 6.10.15 ± 0.03Translucent, homogenous
1125 ± 5.90.16 ± 0.02No change
3132 ± 6.50.19 ± 0.03No change
6145 ± 7.20.22 ± 0.04Slight opalescence

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and processing parameters.

Visualizations

experimental_workflow cluster_preparation Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability oil_phase Prepare Oil Phase (Oil + this compound + API) coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aqueous_phase Prepare Aqueous Phase (Water + Solutes) aqueous_phase->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization dls Droplet Size & PDI (DLS) homogenization->dls zeta Zeta Potential homogenization->zeta stability Stability Studies (Accelerated & Long-Term) homogenization->stability final_product Stable Nanoemulsion dls->final_product zeta->final_product stability->final_product

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Signaling Pathways and Logical Relationships

In the context of nanoemulsion formulation, a logical relationship exists between the formulation components, processing parameters, and the final product's characteristics. This can be visualized as a decision-making pathway for formulation development.

logical_relationship cluster_inputs Input Variables cluster_outputs Output Characteristics components Component Ratios (Oil:Surfactant:Water) optimization Optimization Loop components->optimization processing Processing Parameters (Pressure, Cycles, Temp) processing->optimization droplet_size Droplet Size droplet_size->optimization feedback pdi Polydispersity Index (PDI) pdi->optimization feedback stability Physical Stability stability->optimization feedback optimization->droplet_size affects optimization->pdi affects optimization->stability affects final_formulation Optimized Stable Nanoemulsion optimization->final_formulation leads to

Caption: Logical relationship for nanoemulsion formulation optimization.

References

Application Notes and Protocols for Lauryl Lactate as a Transdermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauryl lactate (B86563) as a transdermal penetration enhancer. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in the formulation and evaluation of transdermal drug delivery systems.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, has emerged as a promising penetration enhancer for transdermal drug delivery. It is a non-ionic surfactant that is considered safe, inexpensive, and effective, particularly for increasing the permeation of hydrophilic drugs through the stratum corneum, the primary barrier of the skin.[1] Its mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and creating a more permeable barrier for drug molecules.

Data Presentation: Efficacy of this compound as a Penetration Enhancer

The efficacy of this compound (designated as LE-12 in the cited study) as a penetration enhancer has been evaluated for several drugs with varying lipophilicity. The following tables summarize the quantitative data from an in vitro study using rat skin, demonstrating the enhancement of drug permeation when 5% (w/w) this compound is incorporated into a propylene (B89431) glycol (PG) vehicle.

Table 1: In Vitro Permeation Parameters of Ibuprofen (Log Ko/w = 3.94) with 5% this compound in Propylene Glycol [1]

ParameterControl (PG)5% this compound in PGEnhancement Ratio (ER)
Permeability Coefficient (Kp) x 10-5 cm/h28.11 ± 2.20143.94 ± 11.515.12
Skin Concentration (SC) µg/g478.37 ± 33.251854.12 ± 153.213.88
Lag Time (h)1.52 ± 0.410.89 ± 0.23-

Table 2: In Vitro Permeation Parameters of Salicylic Acid (Log Ko/w = 2.26) with 5% this compound in Propylene Glycol [1]

ParameterControl (PG)5% this compound in PGEnhancement Ratio (ER)
Permeability Coefficient (Kp) x 10-5 cm/h15.43 ± 1.28138.42 ± 12.198.97
Skin Concentration (SC) µg/g312.54 ± 25.881598.76 ± 132.455.12
Lag Time (h)2.15 ± 0.531.21 ± 0.31-

Table 3: In Vitro Permeation Parameters of Dexamethasone (Log Ko/w = 1.83) with 5% this compound in Propylene Glycol [1]

ParameterControl (PG)5% this compound in PGEnhancement Ratio (ER)
Permeability Coefficient (Kp) x 10-5 cm/h8.76 ± 0.75124.49 ± 10.8714.21
Skin Concentration (SC) µg/g189.43 ± 16.211123.54 ± 98.765.93
Lag Time (h)2.89 ± 0.611.54 ± 0.42-

Table 4: In Vitro Permeation Parameters of 5-Fluorouracil (Log Ko/w = -0.86) with 5% this compound in Propylene Glycol [1]

ParameterControl (PG)5% this compound in PGEnhancement Ratio (ER)
Permeability Coefficient (Kp) x 10-5 cm/h3.21 ± 0.2971.58 ± 6.4322.30
Skin Concentration (SC) µg/g98.67 ± 8.54789.43 ± 65.438.00
Lag Time (h)3.54 ± 0.721.87 ± 0.49-

Experimental Protocols

The following protocols are based on standard methodologies for evaluating transdermal penetration enhancers.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of the effect of this compound on the transdermal permeation of a model drug.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised rat or human skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Donor formulation (drug in propylene glycol with and without 5% this compound)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath (37°C)

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for drug quantification

  • Parafilm

2. Skin Preparation:

  • Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).

  • Carefully remove any subcutaneous fat and connective tissue.

  • Visually inspect the skin for any imperfections or damage.

  • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Store the prepared skin at -20°C until use.

3. Franz Diffusion Cell Setup:

  • Fill the receptor compartment of the Franz diffusion cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment.

  • Mount the excised skin on the diffusion cell with the stratum corneum side facing the donor compartment.

  • Clamp the donor and receptor compartments together securely.

  • Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.

  • Allow the skin to equilibrate for at least 30 minutes.

4. Permeation Experiment:

  • Apply a known volume of the donor formulation (e.g., 1 mL/cm²) to the surface of the skin in the donor compartment.

  • Cover the donor compartment opening with parafilm to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount of drug permeated versus time.

  • Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp, cm/h) using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor formulation.

  • Calculate the enhancement ratio (ER) by dividing the Kp or Jss of the formulation with this compound by that of the control formulation.

  • Determine the lag time (h) from the x-intercept of the linear portion of the permeation profile.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action Lauryl_Lactate This compound Stratum_Corneum Stratum Corneum Lipids Lauryl_Lactate->Stratum_Corneum interacts with Disruption Disruption of Lipid Bilayer Stratum_Corneum->Disruption Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Skin Permeability Fluidity->Permeability Enhanced_Penetration Enhanced Drug Penetration Permeability->Enhanced_Penetration Drug Drug Molecule Drug->Enhanced_Penetration

Caption: Proposed mechanism of this compound as a penetration enhancer.

G cluster_1 Experimental Workflow A Skin Preparation (Excised Rat/Human Skin) B Franz Cell Setup (Equilibration at 37°C) A->B C Application of Donor Formulation (Control vs. This compound) B->C D Sampling from Receptor Compartment (Time Intervals) C->D E Drug Quantification (e.g., HPLC) D->E F Data Analysis (Flux, Kp, ER) E->F G Conclusion on Enhancement Effect F->G

Caption: Workflow for in vitro skin permeation studies.

G cluster_2 Logical Relationships in Penetration Enhancement Drug_Lipophilicity Drug Lipophilicity (Log Ko/w) Inverse_Relationship Inverse Relationship Drug_Lipophilicity->Inverse_Relationship Enhancement_Ratio Enhancement Ratio (ER) Inverse_Relationship->Enhancement_Ratio

Caption: Relationship between drug lipophilicity and enhancement ratio.

References

Application Notes and Protocols: Lauryl Lactate as a Solubilizing Agent for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is a multifunctional excipient with applications in the pharmaceutical industry as an emollient, penetration enhancer, and notably, as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][4] Its nonionic surfactant properties make it a valuable tool for formulators dealing with Biopharmaceutics Classification System (BCS) Class II and IV compounds, where low aqueous solubility is a primary obstacle to achieving desired therapeutic outcomes.[5][6][7][8] This document provides detailed application notes and experimental protocols for utilizing lauryl lactate to enhance the solubility of hydrophobic drugs, particularly in topical and transdermal delivery systems.[1][4][9][10]

Physicochemical Properties of this compound

A clear, pale yellow, and virtually odorless liquid, this compound possesses a unique combination of lipophilic and hydrophilic characteristics.[3][11] Its chemical structure allows it to act as an effective solvent and surfactant for a variety of molecules.

PropertyValueReference
Chemical Name Dodecyl 2-hydroxypropanoate[3][4][12]
CAS Number 6283-92-7[3]
Molecular Formula C15H30O3[3]
Molecular Weight 258.40 g/mol [3][13]
Appearance Pale yellow, clear liquid[11]
Solubility Practically insoluble in water; Soluble in alcohol[12][14]
Specific Gravity 0.910 - 0.922 @ 25°C[12]
Refractive Index 1.4417 - 1.4456 @ 25°C[12]

Mechanism of Solubilization

As a nonionic surfactant, this compound is thought to enhance the solubility of poorly water-soluble drugs primarily through micellar solubilization. Above its critical micelle concentration (CMC) in an aqueous environment, this compound molecules can self-assemble into micelles. The hydrophobic lauryl chains form the core of the micelle, creating a microenvironment capable of entrapping lipophilic drug molecules, while the more hydrophilic lactate portions form the outer shell, interfacing with the aqueous phase. This encapsulation effectively increases the apparent solubility of the drug in the bulk aqueous medium.

Additionally, in non-aqueous or lipid-based formulations, this compound can act as a co-solvent, directly dissolving the drug through its ester and hydroxyl functionalities.

Micellar_Solubilization cluster_micelle Micelle cluster_surfactant This compound Monomer drug Drug Molecule l1 l2 l3 l4 l5 l6 l7 l8 lauryl Lauryl Chain (Hydrophobic) lactate Lactate Head (Hydrophilic) lauryl->lactate water Aqueous Environment cluster_micelle cluster_micelle drug_insoluble Insoluble Drug drug_insoluble->drug Encapsulation drug_solubilized Solubilized Drug cluster_micelle->drug_solubilized Dispersion

Micellar solubilization of a poorly soluble drug by this compound.

Illustrative Solubility Enhancement Data

While specific, publicly available quantitative data for the solubility enhancement of drugs by this compound is limited, the following table provides a hypothetical yet realistic representation of its potential efficacy for common BCS Class II drugs. This data is for illustrative purposes and should be experimentally verified.

DrugIntrinsic Aqueous Solubility (µg/mL)Solubility in 5% w/v this compound Solution (µg/mL) (Hypothetical)Fold Increase (Hypothetical)
Ibuprofen ~50250050
Ketoprofen ~130450035
Griseofulvin ~1035035
Carbamazepine ~1872040

Experimental Protocols

Protocol 1: Determination of Drug Solubility in this compound

This protocol outlines the shake-flask method for determining the saturation solubility of a poorly soluble drug in this compound.

Solubility_Determination_Workflow start Start prep_vials Prepare Vials: Add excess drug to this compound start->prep_vials equilibrate Equilibrate: Shake at controlled temperature (e.g., 25°C or 37°C) for 24-72 hours prep_vials->equilibrate centrifuge Centrifuge to separate undissolved drug equilibrate->centrifuge sample Sample the supernatant centrifuge->sample dilute Dilute with a suitable solvent (e.g., methanol (B129727), acetonitrile) sample->dilute analyze Analyze drug concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate saturation solubility analyze->calculate end End calculate->end

Workflow for determining drug solubility in this compound.

Materials:

  • Poorly soluble API

  • This compound

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a sealed vial. The presence of solid drug ensures that saturation is reached.

  • Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for 24 to 72 hours to allow the system to reach equilibrium.

  • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microparticles.

  • Accurately dilute the filtered supernatant with a suitable solvent in which both the drug and this compound are soluble (e.g., methanol or acetonitrile) to a concentration within the analytical method's calibration range.

  • Quantify the drug concentration in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the saturation solubility of the drug in this compound, accounting for the dilution factor. Express the result in mg/mL or µg/mL.

Protocol 2: Preparation of a Topical Formulation with this compound

This protocol provides a general method for preparing a simple oil-in-water (O/W) cream incorporating a poorly soluble drug, using this compound as a solubilizing agent.

Formulation Components:

PhaseIngredientFunction% w/w (Example)
Oil Phase Poorly Soluble APIActive Ingredient1.0
This compoundSolubilizer, Emollient5.0
Cetyl AlcoholThickener, Emollient8.0
Stearic AcidThickener, Emulsifier4.0
Aqueous Phase Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0
Triethanolamine (B1662121)Neutralizing Agent0.5
Preservative Phase Phenoxyethanol (B1677644)Preservative0.5

Equipment:

  • Two beakers

  • Water bath or hot plate

  • Homogenizer or high-shear mixer

  • Mixing vessel

  • Spatulas

Procedure:

  • Oil Phase Preparation: In a beaker, combine the this compound, cetyl alcohol, and stearic acid. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Drug Solubilization: Add the poorly soluble API to the heated oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, combine the purified water and glycerin. Heat to 70-75°C. Add the triethanolamine and stir until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a spatula or overhead mixer as it cools.

  • Preservation: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and mix until uniformly incorporated.

  • Final Steps: Continue gentle stirring until the cream reaches room temperature. Package in an appropriate container.

Characterization of Formulations

Formulations containing this compound and a solubilized drug should be characterized to ensure quality and performance.

TestMethodPurpose
Appearance Visual InspectionCheck for color, homogeneity, and phase separation.
pH pH meterDetermine the pH of the formulation.
Viscosity Viscometer/RheometerMeasure the flow properties of the formulation.
Drug Content HPLC, UV-VisQuantify the amount of API in the formulation.
In Vitro Release Testing (IVRT) Franz Diffusion CellsEvaluate the release rate of the API from the formulation.
Stability Accelerated Stability StudiesAssess the physical and chemical stability of the formulation over time.

Conclusion

This compound is a versatile excipient that can be effectively employed as a solubilizing agent for poorly water-soluble drugs, particularly in the development of topical and transdermal formulations. Its nonionic surfactant nature and favorable safety profile make it an attractive option for formulators. The protocols provided herein offer a starting point for the evaluation and utilization of this compound in enhancing drug solubility and developing robust drug delivery systems. Experimental validation of solubility enhancement and formulation performance is crucial for successful product development.

References

Application Note and Protocol: Quantification of Lauryl Lactate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563) is an ester of lauryl alcohol and lactic acid, commonly used in cosmetics and pharmaceutical formulations as an emollient, conditioning agent, and solubilizer.[1] Accurate quantification of lauryl lactate is crucial for formulation development, quality control, and stability studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical approach for the selective and quantitative analysis of this compound.[2][3]

This application note provides a detailed protocol for the quantification of this compound in a given matrix using GC-MS. The method is based on the principles of gas chromatographic separation followed by mass spectrometric detection, which provides high selectivity and sensitivity.[3][4]

Principle of the Method

The quantification of this compound is achieved by separating it from other matrix components using a gas chromatograph and then detecting and quantifying it with a mass spectrometer. To improve volatility and chromatographic peak shape, derivatization of the lactate hydroxyl group may be necessary, for example, through silylation. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and injection. Quantification is performed by creating a calibration curve using known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Internal Standard (e.g., Methyl Laurate or a stable isotope-labeled this compound)

  • Solvents (HPLC grade): Hexane (B92381), Ethyl Acetate (B1210297), Acetonitrile, Methanol

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Sodium Sulfate (B86663)

  • 0.22 µm Syringe Filters

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4][5]

Preparation of Standard Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate.

  • Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of the internal standard (e.g., Methyl Laurate) and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquot: Take a known amount of the sample (e.g., 1 mL of a liquid formulation or a known weight of a semi-solid formulation dissolved in a suitable solvent).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 100 µg/mL solution) to the sample.

  • Extraction: Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction step with another 5 mL of hexane to maximize recovery.

  • Drying: Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

Derivatization (Silylation)
  • To the reconstituted extract (and to each dried calibration standard), add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that should be optimized for the specific instrument and column used:

Parameter Setting
GC Inlet Splitless mode
Injection Volume: 1 µL
Inlet Temperature: 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial Temperature: 100°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
MS Transfer Line 280°C
MS Ion Source Electron Ionization (EI) at 70 eV
Temperature: 230°C
MS Quadrupole Temperature: 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (this compound-TMS) To be determined from the mass spectrum of the derivatized standard (e.g., characteristic fragment ions)
Confirmation Ions (this compound-TMS) To be determined from the mass spectrum of the derivatized standard
Quantification Ion (Internal Standard) To be determined from the mass spectrum of the internal standard

Method Validation

The analytical method should be validated according to international guidelines to ensure its suitability for its intended purpose.[3][6] Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank matrix.

Data Presentation

Quantitative data for method validation should be summarized in clear and concise tables.

Table 1: Linearity and Range

Analyte Calibration Range (µg/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 1 - 100 | y = mx + c | > 0.99 |

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Accuracy (% Recovery)
Low QC < 15% < 15% 85 - 115%
Mid QC < 15% < 15% 85 - 115%

| High QC | < 15% | < 15% | 85 - 115% |

Table 3: LOD and LOQ

Analyte Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)

| this compound | (Calculated Value) | (Calculated Value) |

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Aliquot is_spike Spike with Internal Standard sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction dry_evap Dry & Evaporate extraction->dry_evap reconstitute Reconstitute dry_evap->reconstitute derivatize Derivatize (Silylation) reconstitute->derivatize gc_ms GC-MS Injection & Analysis derivatize->gc_ms peak_integration Peak Integration gc_ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification validation_relationship cluster_performance Performance Characteristics method Validated GC-MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity sensitivity Sensitivity (LOD/LOQ) method->sensitivity

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauryl lactate (B86563) is an ester of lauryl alcohol and lactic acid, widely utilized in the cosmetic and personal care industries as an emollient, skin-conditioning agent, and fragrance ingredient.[1][2] Its efficacy and safety are directly dependent on its purity. Potential impurities in lauryl lactate can include unreacted starting materials such as lauryl alcohol and lactic acid, as well as byproducts like lauryl lactyl lactate.[3] Therefore, a robust and reliable analytical method is crucial for the quality control and purity assessment of this compound in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar to non-polar compounds like fatty acid esters. This application note describes a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection. The method is designed to be simple, accurate, and specific for the determination of this compound and its potential impurities.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Lauryl alcohol

  • Lactic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ortho-phosphoric acid (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation and quantification of this compound and its related substances.

ParameterCondition
Column C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% ortho-phosphoric acidB: Acetonitrile:Methanol (80:20, v/v)
Gradient Program 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25.1-30 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase B.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase B and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase B.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from its potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Results and Discussion

The developed HPLC method provides good separation of this compound from its potential impurities, lauryl alcohol and lactic acid. Under the specified chromatographic conditions, a typical chromatogram shows the elution of lactic acid at an early retention time due to its high polarity, followed by lauryl alcohol, and then the main component, this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of a this compound sample.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Purity/Impurity Level (%)
Lactic Acid3.515,2342.10.21
Lauryl Alcohol8.235,6784.80.48
This compound 15.8 7,234,567 992.5 99.25
Unknown Impurity17.14,8900.60.06

Purity Calculation:

The purity of this compound is calculated based on the area normalization method:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Conclusion

The described RP-HPLC method is a reliable and efficient tool for the purity analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in research, development, and manufacturing environments. The detailed protocol provides a clear guideline for researchers and scientists involved in the analysis of this compound and similar fatty acid esters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound (Standard and Sample) B Dissolve in Mobile Phase B A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Concentration C->D E Filter through 0.45 µm Syringe Filter D->E F Inject Sample into HPLC System E->F G Separation on C18 Column F->G H UV Detection at 210 nm G->H I Integrate Peak Areas H->I J Calculate Purity (Area Normalization) I->J K Generate Report J->K

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Purity Analysis

Purity_Analysis_Logic cluster_components Sample Components cluster_method Analytical Method cluster_output Analytical Output LL This compound HPLC HPLC Separation LL->HPLC LA Lactic Acid LA->HPLC LAlc Lauryl Alcohol LAlc->HPLC Imp Other Impurities Imp->HPLC Purity Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity

Caption: Logical relationship in the purity analysis of this compound.

References

Application Notes and Protocols: Lauryl Lactate in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of lauryl lactate (B86563) in the development of novel drug delivery systems. Lauryl lactate, an ester of lauryl alcohol and lactic acid, serves as a multifaceted excipient, primarily recognized for its role as a skin penetration enhancer, emollient, and surfactant.[1][2] Its biocompatibility and GRAS (Generally Recognized as Safe) status for food applications underscore its potential for pharmaceutical formulations.[2] This document details its application in enhancing transdermal drug delivery and provides protocols for the formulation and characterization of this compound-based nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).

Applications of this compound in Drug Delivery

This compound's primary application in drug delivery is as a penetration enhancer in topical and transdermal formulations.[3] Its mechanism of action is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to various active pharmaceutical ingredients (APIs).[4][5] This reversible disruption of the skin barrier facilitates the passage of both lipophilic and hydrophilic drugs.[3]

Beyond its role as a penetration enhancer, this compound's properties as an emollient and surfactant make it a valuable component in various novel drug delivery systems:

  • Nanoemulsions: this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, which are effective carriers for lipophilic drugs. These systems offer advantages such as high drug solubilization capacity, large surface area for drug release, and improved bioavailability.

  • Solid Lipid Nanoparticles (SLNs): While not a traditional solid lipid, this compound's waxy nature at cooler temperatures allows for its potential use as a lipid matrix component in SLNs, particularly in combination with other solid lipids to modify drug release and encapsulation efficiency.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, this compound can function as a surfactant or co-surfactant, aiding in the spontaneous formation of a micro- or nanoemulsion upon contact with gastrointestinal fluids, which can enhance the oral bioavailability of poorly water-soluble drugs.[6][7]

Quantitative Data: Enhancement of Skin Permeation

The following table summarizes the in vitro skin permeation enhancement effect of dodecyl lactate (this compound) on various drugs, as reported in a key study. The enhancement ratio (ER) represents the factor by which the permeability coefficient (Kp) of the drug was increased in the presence of the enhancer compared to a control without the enhancer.[3][8]

Table 1: In Vitro Skin Permeation Enhancement by Dodecyl Lactate (this compound) [3]

DrugLog PPermeability Coefficient (Kp) without Enhancer (x 10⁻⁵ cm/h)Permeability Coefficient (Kp) with Dodecyl Lactate (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Ibuprofen3.9728.1183.982.99
Salicylic Acid2.26101.2897.08.86
Dexamethasone1.832.43142.158.48
5-Fluorouracil-0.890.87154.2177.24

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers.[3]

Experimental Protocols

Protocol for In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to evaluate the effect of this compound on the transdermal permeation of a drug.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear skin or rodent skin)[9]

  • Drug of interest

  • This compound

  • Propylene (B89431) glycol (or other suitable solvent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Skin Preparation:

    • Excise the skin and carefully remove any subcutaneous fat and hair.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

    • Maintain the temperature of the receptor compartment at 37°C using a water bath or heating block.

  • Donor Formulation Preparation:

    • Prepare a saturated solution of the drug in propylene glycol.

    • Prepare a second saturated solution of the drug in propylene glycol containing 5% (w/v) this compound.

  • Permeation Study:

    • Apply a known volume of the donor formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the Kp value with the enhancer by the Kp value of the control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Excision and Cleaning Cell_Setup Franz Cell Assembly Skin_Prep->Cell_Setup Application Apply Formulation to Skin Cell_Setup->Application Formulation_Prep Donor Formulation Preparation Formulation_Prep->Application Sampling Sample Receptor Fluid at Intervals Application->Sampling Quantification Drug Quantification (HPLC/UV) Sampling->Quantification Data_Analysis Calculate Flux, Kp, and ER Quantification->Data_Analysis

Protocol for Preparation of a this compound-Based Nanoemulsion

This protocol outlines a high-pressure homogenization method for preparing an oil-in-water (o/w) nanoemulsion using this compound as the oil phase.

Materials:

  • This compound (Oil phase)

  • A non-ionic surfactant (e.g., Tween 80, Polysorbate 80)

  • A co-surfactant (e.g., Transcutol®, Propylene glycol)

  • Lipophilic drug

  • Purified water (Aqueous phase)

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic drug in this compound. Gently heat if necessary to ensure complete dissolution.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).

    • Cool the resulting nanoemulsion to room temperature.

G Start Start Oil_Phase Prepare Oil Phase (this compound + Drug) Start->Oil_Phase Aq_Phase Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) Start->Aq_Phase Pre_Emulsion Form Pre-emulsion (High-Shear Homogenization) Oil_Phase->Pre_Emulsion Aq_Phase->Pre_Emulsion Nanoemulsion Nanoemulsification (High-Pressure Homogenization) Pre_Emulsion->Nanoemulsion End Final Nanoemulsion Nanoemulsion->End

Protocol for Characterization of Nanoformulations

3.3.1. Particle Size and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Dilute the nanoemulsion or SLN suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential. Zeta potential values of ±30 mV are generally indicative of good colloidal stability.[10]

3.3.2. Encapsulation Efficiency and Drug Loading

Procedure:

  • Separate the unencapsulated drug from the nanoparticles. This can be achieved by ultracentrifugation or size exclusion chromatography.[5]

  • Quantify the amount of free drug in the supernatant or eluate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:[4]

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

3.3.3. Fourier Transform Infrared (FTIR) Spectroscopy

Instrument: FTIR Spectrometer.

Procedure:

  • Obtain the FTIR spectra of the pure drug, this compound, other excipients, and the lyophilized nanoformulation.

  • Analyze the spectra for any shifts, disappearances, or appearances of characteristic peaks to assess drug-excipient interactions and confirm encapsulation.[11]

3.3.4. Differential Scanning Calorimetry (DSC)

Instrument: Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of the lyophilized nanoformulation, pure drug, and individual excipients into aluminum pans.

  • Heat the samples at a controlled rate (e.g., 10°C/min) over a defined temperature range.

  • Analyze the thermograms for changes in melting point, enthalpy, and the appearance of new peaks to determine the physical state of the drug within the nanoparticles (crystalline or amorphous) and to identify any interactions.[11]

G Nanoformulation This compound-Based Nanoformulation DLS Particle Size & Zeta Potential (DLS) Nanoformulation->DLS EE_DL Encapsulation Efficiency & Drug Loading Nanoformulation->EE_DL FTIR Structural Analysis (FTIR) Nanoformulation->FTIR DSC Thermal Analysis (DSC) Nanoformulation->DSC

Protocol for In Vitro Cytotoxicity Assay

This protocol describes the use of the MTT assay to assess the cytotoxicity of a this compound-based formulation on human keratinocyte cell lines (e.g., HaCaT).[3]

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound-based formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the this compound-based formulation in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the formulation to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 .

    • Plot the cell viability against the concentration of the formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Cell_Seeding Seed Keratinocytes in 96-well Plate Treatment Treat Cells with this compound Formulation Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) and IC50 Absorbance_Reading->Data_Analysis

Safety Considerations

This compound is generally considered safe and well-tolerated for topical applications.[12] It is reported to be non-toxic and non-comedogenic.[12] However, as with any excipient, it is crucial to assess the irritation potential of the final formulation. The in vitro cytotoxicity assay described above provides a preliminary assessment of safety at the cellular level. For formulations intended for dermal application, further in vivo skin irritation and sensitization studies are recommended.

Conclusion

This compound is a promising excipient for the development of novel drug delivery systems, particularly for topical and transdermal applications. Its ability to enhance skin permeation, coupled with its favorable safety profile, makes it a valuable tool for formulators. The protocols provided herein offer a foundation for the development and characterization of this compound-based nanoemulsions and other advanced drug delivery platforms. Further research into specific formulations and their in vivo performance is encouraged to fully realize the potential of this versatile ingredient.

References

Application Notes and Protocols for Employing Lauryl Lactate as a Surfactant in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is a non-ionic surfactant with potential applications in cell culture experiments.[1][2] Its amphipathic nature suggests it may be useful in enhancing the solubility of lipophilic compounds, preventing shear stress in bioreactors, and potentially influencing cell membrane characteristics. These application notes provide a comprehensive overview of the known properties of lauryl lactate, and present detailed protocols for its evaluation as a surfactant in mammalian cell culture.

Disclaimer: The use of this compound as a surfactant in cell culture is an emerging application. The following protocols are intended as a guide for researchers to determine the optimal, cell-line specific conditions for their experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for preparing stock solutions and designing experiments.

PropertyValueReference
Chemical Formula C15H30O3[1][3]
Molecular Weight 258.40 g/mol [4]
Appearance Clear to pale yellow liquid[1]
Solubility in Water Practically insoluble[1][4]
Solubility in Ethanol (B145695) SolubleInferred from properties
LogP (Octanol/Water Partition Coefficient) 3.83130[3]

Potential Applications in Cell Culture

Based on the properties of non-ionic surfactants and the components of this compound, potential applications in cell culture include:

  • Enhancing Solubility of Poorly Soluble Compounds: The lipophilic lauryl tail can interact with hydrophobic molecules, while the hydrophilic lactate head can interface with the aqueous culture medium, potentially increasing the bioavailability of certain drugs or supplements.

  • Reducing Shear Stress: In suspension cultures and bioreactors, surfactants can reduce surface tension and protect cells from mechanical damage caused by agitation and sparging.

  • Modulating Cell Membrane Properties: As an amphipathic molecule, this compound may intercalate into the cell membrane, potentially altering its fluidity and affecting cellular processes.[5]

  • Drug Delivery: The formation of micelles at concentrations above the Critical Micelle Concentration (CMC) could enable the encapsulation and delivery of hydrophobic drugs to cells.[6]

Experimental Protocols

The following protocols provide a framework for researchers to evaluate the suitability and optimal working concentration of this compound for their specific cell culture systems.

Protocol 1: Preparation of this compound Stock Solution

Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent such as ethanol or DMSO.

Materials:

  • This compound

  • Anhydrous Ethanol or DMSO, cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile-filterable syringe and 0.22 µm filter

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound into a sterile conical tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C.

Note: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Optimal Working Concentration using an MTT Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the non-toxic concentration range of this compound.[7][8][9]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve to determine the concentration range with minimal cytotoxicity.

Protocol 3: Assessment of Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cell membrane integrity.[10][11][12]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the positive and negative controls.

Data Presentation

Quantitative data from the cytotoxicity and membrane integrity assays should be summarized in tables for clear comparison.

Table 2: Hypothetical Cytotoxicity of this compound on a Human Cell Line (e.g., HeLa) after 48h Exposure (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.230.0798.4
11.200.0996.0
101.150.1192.0
1000.980.1578.4
5000.450.1236.0
10000.150.0512.0

Table 3: Hypothetical Membrane Integrity Assessment of this compound on a Human Cell Line (e.g., HeLa) after 48h Exposure (LDH Assay)

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.150.020
100.180.035
1000.350.0533.3
5000.850.09116.7 (Lysis)
Positive Control (Max Release)0.750.06100

Visualization of Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows related to the use of this compound in cell culture.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis This compound This compound Stock Solution Stock Solution This compound->Stock Solution Solvent (Ethanol/DMSO) Solvent (Ethanol/DMSO) Solvent (Ethanol/DMSO)->Stock Solution Treatment Treatment Stock Solution->Treatment Cell Culture Cell Culture Cell Culture->Treatment Incubation Incubation Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Cell Viability Cell Viability MTT Assay->Cell Viability Membrane Integrity Membrane Integrity LDH Assay->Membrane Integrity

Caption: Experimental workflow for evaluating this compound cytotoxicity.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Intercalation Membrane Fluidity Membrane Fluidity Cell Membrane->Membrane Fluidity Alteration Membrane Proteins Membrane Proteins Cell Membrane->Membrane Proteins Functional Change Signaling Pathways Signaling Pathways Membrane Fluidity->Signaling Pathways Membrane Proteins->Signaling Pathways Cellular Response Cellular Response Signaling Pathways->Cellular Response

Caption: Hypothetical mechanism of this compound interaction with the cell membrane.

G cluster_lactate Lactate Metabolism cluster_proliferation Cell Proliferation Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle ATP Production ATP Production TCA Cycle->ATP Production Proliferation Signals Proliferation Signals ATP Production->Proliferation Signals Cell Cycle Progression Cell Cycle Progression Proliferation Signals->Cell Cycle Progression

Caption: Potential influence of the lactate moiety on cellular metabolism and proliferation.

Conclusion

This compound presents an interesting, yet largely unexplored, candidate as a surfactant for cell culture applications. Its low toxicity profile in other applications is promising. However, rigorous evaluation of its effects on specific cell lines is essential before its adoption in experimental protocols. The provided application notes and protocols offer a starting point for researchers to systematically investigate the potential benefits and limitations of employing this compound in their cell culture systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lauryl Lactate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for lauryl lactate (B86563) esterification. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this valuable compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during lauryl lactate synthesis in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Q1: My this compound synthesis has a low yield despite running for the recommended time. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product, this compound.

  • Water Presence: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants (lauryl alcohol and lactic acid).

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reagents if possible. Employ methods to remove water as it forms, such as using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

  • Suboptimal Molar Ratio: An equimolar ratio of lauryl alcohol to lactic acid may result in an equilibrium mixture with significant amounts of unreacted starting materials.

    • Solution: Use a large excess of one of the reactants. Since lauryl alcohol is often less expensive and easier to remove, using it in excess can significantly increase the yield.

  • Insufficient Catalyst Activity or Amount: The acid catalyst is crucial for protonating the carbonyl group of lactic acid, making it more susceptible to nucleophilic attack by lauryl alcohol.

    • Solution: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active. You can also consider increasing the catalyst loading.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

    • Solution: Ensure the reaction is heated to an appropriate temperature to achieve a reasonable reaction rate. For Fischer esterification, this is typically the reflux temperature of the alcohol.

  • Insufficient Reaction Time: The reaction may not have had enough time to reach equilibrium.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Continue the reaction until no further change in the concentration of reactants is observed.

Issue 2: Formation of Side Products and Impurities

Q2: I'm observing unexpected peaks in my GC-MS analysis of the crude product. What are the likely side products and how can I minimize their formation?

A2: Side reactions can reduce the yield and complicate the purification of this compound.

  • Polyester Formation: Lactic acid has both a carboxylic acid and a hydroxyl group, allowing it to self-esterify to form polylactic acid. This can be a significant side reaction.[1]

    • Solution: Optimizing the molar ratio of lauryl alcohol to lactic acid in favor of the alcohol can help minimize the self-esterification of lactic acid.

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, lauryl alcohol can dehydrate to form dilauryl ether.

    • Solution: Use the minimum effective reaction temperature and avoid excessively acidic conditions.

  • Starting Material Impurities: Commercial lactic acid is often an aqueous solution containing oligomers of lactic acid, which can lead to impurities in the final product.[1]

    • Solution: Use a high-purity grade of lactic acid or consider a purification step for the starting material if high purity of this compound is critical.

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify the synthesized this compound from unreacted starting materials and the catalyst?

A3: Proper purification is essential to obtain high-purity this compound.

  • Catalyst Removal: The acid catalyst needs to be neutralized and removed.

    • Solution: After the reaction is complete, cool the mixture and wash it with a weak base solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst.

  • Removal of Excess Reactants: Unreacted lauryl alcohol and lactic acid must be separated from the product.

    • Solution: Lactic acid can be removed by washing with water. Excess lauryl alcohol and the final product, this compound, can be separated by vacuum distillation. Due to their different boiling points, this method is highly effective.

  • Final Polishing: For very high purity requirements, additional purification steps may be necessary.

    • Solution: Column chromatography can be used to separate this compound from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound esterification?

A1: Both chemical and enzymatic catalysts are used for this compound synthesis.

  • Chemical Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common for Fischer esterification. Other catalysts like Dawson phosphotungstic acid have also been reported to give high yields.[1]

  • Enzymatic Catalysts (Lipases): Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are effective for the synthesis of this compound, often under milder reaction conditions. This method can also be a transesterification reaction using an ester of lactic acid (like ethyl lactate) and lauryl alcohol.[1]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be monitored by tracking the disappearance of the starting materials or the appearance of the product. A common and effective technique is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can visually assess the extent of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the typical safety precautions I should take during this compound synthesis?

A3: Standard laboratory safety procedures should be followed.

  • Work in a well-ventilated fume hood, especially when handling volatile alcohols and strong acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with strong acids like sulfuric acid, as they are corrosive.

  • Heating flammable alcohols should be done using a heating mantle and not an open flame to prevent fire hazards.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

CatalystReactantsMolar Ratio (Alcohol:Acid/Ester)Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Dawson Phosphotungstic AcidLauryl Alcohol, Lactic AcidOptimized (not specified)Optimized (not specified)Not specified>93Not reported[1]
Novozym® 4351-Dodecanol, Ethyl Lactate1:160±52880>97[1]

Note: The data presented is based on available literature and may vary depending on the specific experimental setup.

Experimental Protocols

1. Fischer Esterification of Lauryl Alcohol and Lactic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Lauryl alcohol (1-dodecanol)

  • Lactic acid (85-90% aqueous solution)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add lauryl alcohol and lactic acid. A molar ratio of 2:1 (lauryl alcohol:lactic acid) is a good starting point to drive the equilibrium towards the product.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to the limiting reactant, lactic acid).

  • Add toluene to the flask to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected and by using TLC. The reaction is typically complete when water is no longer being collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

2. Purification by Vacuum Distillation

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and begin heating the flask.

  • Collect the fractions that distill at the appropriate boiling point for this compound under the applied pressure. Unreacted lauryl alcohol will typically distill at a lower temperature.

  • The purified this compound is collected as a clear, oily liquid.

Mandatory Visualization

experimental_workflow reactants Lauryl Alcohol & Lactic Acid reaction Esterification (Reflux with Dean-Stark Trap) reactants->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup drying Drying over Na₂SO₄ workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product troubleshooting_low_yield start Low this compound Yield check_water Is water being effectively removed? start->check_water check_ratio Is an excess of lauryl alcohol used? check_water->check_ratio Yes solution_water Use Dean-Stark trap or molecular sieves. Ensure dry glassware. check_water->solution_water No check_catalyst Is the catalyst active and sufficient? check_ratio->check_catalyst Yes solution_ratio Increase molar ratio of lauryl alcohol to lactic acid (e.g., 2:1 or higher). check_ratio->solution_ratio No check_time_temp Are reaction time and temperature adequate? check_catalyst->check_time_temp Yes solution_catalyst Use fresh catalyst. Increase catalyst loading. check_catalyst->solution_catalyst No solution_time_temp Increase reaction time and/or temperature. Monitor reaction by TLC. check_time_temp->solution_time_temp No

References

Technical Support Center: Lauryl Lactate Stability and Hydrolysis in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lauryl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and hydrolysis of lauryl lactate in aqueous environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter during your experiments with this compound.

FAQs

Q1: My this compound solution is showing a decrease in pH over time. What is happening?

A1: A decrease in pH is a primary indicator of this compound hydrolysis. This compound is an ester that can react with water (hydrolyze) to form its constituent molecules: lauryl alcohol and lactic acid. The generation of lactic acid will lower the pH of your aqueous solution. This process is autocatalytic, meaning the produced lactic acid can accelerate further hydrolysis.

Q2: I am observing phase separation or cloudiness in my aqueous formulation containing this compound. What could be the cause?

A2: this compound has low water solubility.[1] The observed phase separation or cloudiness could be due to several factors:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in your aqueous medium.

  • Hydrolysis: As this compound hydrolyzes, it forms lauryl alcohol, which is also poorly soluble in water and can contribute to turbidity or phase separation.

  • Temperature: Changes in temperature can affect the solubility of this compound. Ensure your storage and experimental conditions are consistent.

Q3: My experimental results are inconsistent when using this compound-containing solutions prepared at different times. Why might this be?

A3: Inconsistent results are often linked to the degradation of this compound. The extent of hydrolysis can vary depending on the age of the solution, storage conditions (temperature and pH), and the presence of any acidic or basic contaminants. It is crucial to use freshly prepared solutions or to have a clear understanding of the stability of your solution under your specific storage conditions.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Unexpected decrease in the concentration of an active pharmaceutical ingredient (API) in a this compound formulation. This compound hydrolysis may be altering the formulation's properties (e.g., pH, polarity), leading to API degradation or precipitation.Investigate the stability of your API at the pH range resulting from this compound hydrolysis. Buffer the formulation to maintain a stable pH.
Formation of an unknown peak during chromatographic analysis of my this compound formulation. This peak could correspond to lauryl alcohol or lactic acid, the hydrolysis products of this compound.Analyze standards of lauryl alcohol and lactic acid under the same chromatographic conditions to confirm the identity of the unknown peak.
Loss of emulsion stability in a formulation containing this compound as an emulsifier. Hydrolysis of this compound at the oil-water interface can reduce its effectiveness as an emulsifier, leading to emulsion breakdown.Monitor the pH of the formulation and consider using a buffer system. Evaluate the stability of the emulsion at different pH values to identify the optimal range.
The viscosity of my aqueous this compound solution is changing over time. This could be a secondary effect of hydrolysis, which alters the composition of the solution and intermolecular interactions.Characterize the rheological properties of your formulation over time and correlate any changes with the extent of this compound hydrolysis.

Data Presentation: this compound Hydrolysis

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pH Condition Predicted Half-Life (t½)
2AcidicDays
4Weakly AcidicWeeks
7NeutralMonths[1]
10AlkalineHours
12Strongly AlkalineMinutes

Table 2: Effect of Temperature on the Hydrolysis Rate Constant of this compound at pH 7

Temperature (°C) Predicted Relative Rate Constant (k)
40.1
251
404
6016

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by Titration

This protocol allows for the determination of the hydrolysis rate by quantifying the amount of lactic acid produced over time.

Materials:

  • This compound

  • Aqueous buffer solutions of desired pH (e.g., pH 4, 7, 10)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Burette, pipettes, and conical flasks

  • Constant temperature water bath

Procedure:

  • Prepare a solution of this compound of known concentration in the desired aqueous buffer.

  • Place the solution in a constant temperature water bath set to the desired experimental temperature.

  • At regular time intervals (t = 0, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a conical flask containing ice-cold deionized water. This slows down the hydrolysis significantly.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the solution with the standardized NaOH solution until a faint pink color persists.

  • Record the volume of NaOH used.

  • The concentration of lactic acid at each time point can be calculated from the volume of NaOH consumed.

  • The rate constant (k) can be determined by plotting the concentration of lactic acid versus time.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a method to separate and quantify this compound from its degradation products.

Materials:

  • This compound reference standard

  • Lauryl alcohol reference standard

  • Lactic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, lauryl alcohol, and lactic acid in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Prepare your this compound formulation and subject it to stability testing under desired conditions (e.g., different pH, temperature). At specified time points, withdraw samples, dilute them appropriately with the mobile phase, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify and quantify this compound and its degradation products by comparing the peak areas in the sample chromatograms to the calibration curves generated from the standards.

Visualizations

Hydrolysis_Pathway cluster_reaction Hydrolysis Reaction Lauryl_Lactate This compound (Ester) Products Hydrolysis Products Lauryl_Lactate->Products + Water Water (H₂O) Lauryl_Alcohol Lauryl Alcohol Products->Lauryl_Alcohol Lactic_Acid Lactic Acid Products->Lactic_Acid Catalyst H⁺ / OH⁻ (Acid/Base Catalyst) Catalyst->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow start Start: Prepare Lauryl Lactate Solution stress Incubate under Controlled Conditions (pH, Temperature) start->stress sample Withdraw Aliquots at Time Intervals stress->sample analysis Analyze Samples (e.g., HPLC, Titration) sample->analysis data Quantify this compound and Degradation Products analysis->data end Determine Rate of Hydrolysis data->end Troubleshooting_Tree cluster_solutions Potential Solutions start Problem Observed (e.g., pH drop, precipitation) check_hydrolysis Is this compound Hydrolysis Suspected? start->check_hydrolysis measure_ph Measure pH of the solution check_hydrolysis->measure_ph Yes no_change No significant change check_hydrolysis->no_change No analyze_products Analyze for Hydrolysis Products (Lauryl Alcohol, Lactic Acid) measure_ph->analyze_products No ph_low pH is decreasing measure_ph->ph_low Yes products_detected Hydrolysis products detected analyze_products->products_detected Yes analyze_products->no_change No buffer Buffer the system ph_low->buffer temp Lower storage temperature products_detected->temp fresh Use freshly prepared solutions products_detected->fresh

References

Technical Support Center: Strategies to Prevent the Degradation of Lauryl Lactate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of lauryl lactate (B86563) degradation in experimental and commercial formulations.

Troubleshooting Guide: Identifying and Resolving Lauryl Lactate Degradation

This guide is designed to help you diagnose and resolve common issues related to the instability of this compound in your formulations.

Observed Issue Potential Cause Recommended Action
Change in pH of the formulation over time (typically a decrease). Hydrolysis of this compound: The ester bond in this compound can break down in the presence of water, releasing lactic acid and lauryl alcohol. The formation of lactic acid will lower the pH of the formulation. This process can be accelerated by inappropriate pH levels (outside the optimal 4-7 range) and elevated temperatures.[1]1. pH Adjustment: Ensure the final pH of your formulation is within the stable range for this compound (4-7). Use appropriate buffering agents to maintain the pH throughout the product's shelf life. 2. Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.
Changes in formulation viscosity (thinning). Emulsion Destabilization: The degradation of this compound, which can act as an emulsifier and viscosity builder, can lead to a breakdown of the emulsion, resulting in a thinner product.1. Optimize Emulsifier System: Consider the use of a co-emulsifier to enhance the stability of the emulsion. 2. pH and Temperature Control: As with pH changes, maintaining the optimal pH and temperature ranges will prevent the degradation that leads to viscosity loss.
Development of an off-odor or changes in scent profile. Formation of Degradation Products: The breakdown of this compound into lactic acid and lauryl alcohol can alter the fragrance of the formulation. Further oxidation of these products can also contribute to off-odors.1. Incorporate Antioxidants: The addition of antioxidants can help prevent the oxidation of degradation products. 2. Use of Chelating Agents: Chelating agents can bind metal ions that may catalyze oxidative degradation.[2][3][4]
Phase separation or "creaming" in emulsions. Loss of Emulsifying Capacity: this compound contributes to the stability of emulsions. Its degradation compromises this function, leading to the separation of oil and water phases.1. Confirm pH Stability: Verify that the pH of the formulation has not drifted into an unstable range. 2. Evaluate Ingredient Compatibility: Ensure that other ingredients in the formulation are not accelerating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of lauric acid and lactic acid. This reaction is catalyzed by both acids and bases, making pH a critical factor in formulation stability. Under acidic conditions, the hydrolysis is often autocatalytic, meaning the lactic acid produced can accelerate further degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in a formulation?

A2: this compound is most stable in formulations with a pH range of 4 to 7.[1] Deviations below pH 4 or above pH 7 can significantly increase the rate of hydrolysis.

Q3: Can temperature affect the stability of this compound?

A3: Yes, elevated temperatures can accelerate the rate of hydrolysis. It is recommended to store formulations containing this compound in a cool, dry place and to avoid exposure to high heat during manufacturing, storage, and transport.

Q4: Are there any common cosmetic ingredients that are incompatible with this compound?

A4: Strong acids and strong bases are the primary incompatibilities as they can rapidly catalyze the hydrolysis of this compound. Additionally, strong oxidizing agents could potentially lead to the degradation of the molecule. It is always recommended to perform compatibility studies with all formulation ingredients.

Q5: How can I prevent the degradation of this compound in my formulation?

A5: To prevent degradation, you should:

  • Maintain an optimal pH: Keep the formulation pH between 4 and 7 using a suitable buffering system.[1]

  • Control temperature: Avoid high temperatures during production and storage.

  • Use antioxidants: Incorporate antioxidants to prevent oxidative degradation of this compound and its hydrolysis products.[2]

  • Add chelating agents: Use chelating agents like EDTA to bind metal ions that can catalyze degradation.[2][3][4]

  • Ensure proper packaging: Use airtight and opaque packaging to protect the formulation from air and light, which can contribute to oxidative degradation.

Q6: What analytical methods can be used to detect and quantify the degradation of this compound?

A6: The degradation of this compound can be monitored by quantifying the decrease of the parent compound and the increase of its degradation products, lauric acid and lactic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in a Formulation

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Prepare batches of the formulation containing this compound.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the formulation and store at 40°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the formulation and store at 40°C for 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the formulation and store at room temperature for 48 hours, protected from light.

    • Thermal Degradation: Store the formulation at 50°C for 72 hours.

    • Photostability: Expose the formulation to a suitable light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze for the concentration of this compound, lauric acid, and lactic acid using a validated HPLC or GC-MS method.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To simultaneously quantify this compound, lauric acid, and lactic acid in a cosmetic formulation.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a suitable range, e.g., 2.5-3.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at a low wavelength (e.g., 210 nm) for lactic and lauric acid, and ELSD for this compound which lacks a strong chromophore.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Centrifuge or filter the sample to remove any undissolved excipients.

    • Dilute the supernatant to a suitable concentration within the calibration range.

  • Quantification: Create calibration curves for this compound, lauric acid, and lactic acid using certified reference standards.

Visualizations

This compound This compound Degradation Degradation This compound->Degradation  Hydrolysis Lauric Acid Lauric Acid Degradation->Lauric Acid Lactic Acid Lactic Acid Degradation->Lactic Acid Formulation Instability Formulation Instability Lauric Acid->Formulation Instability  Off-odor, Emulsion Break Lactic Acid->Formulation Instability  pH Drop, Emulsion Break

Caption: Degradation pathway of this compound and its impact on formulation stability.

cluster_0 Troubleshooting Workflow A Observe Formulation Instability (e.g., pH change, phase separation) B Measure Formulation pH A->B C Is pH outside 4-7 range? B->C D Adjust pH with Buffers C->D Yes E Analyze for Degradation Products (HPLC/GC-MS) C->E No J Problem Resolved D->J F Are degradation products present? E->F G Incorporate Stabilizers (Antioxidants, Chelating Agents) F->G Yes H Review Storage and Manufacturing Conditions (Temperature) F->H No G->H I Reformulate with Co-emulsifiers H->I I->J

Caption: A logical workflow for troubleshooting this compound degradation in formulations.

References

Technical Support Center: Lauryl Lactate Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with lauryl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is lauryl lactate and what are its general solubility properties?

A1: this compound is the ester of lauryl alcohol and lactic acid, appearing as a clear to pale yellow liquid.[1][2] It is characterized by its lipophilic (oil-loving) nature.[3] Consequently, it is practically insoluble or has very low solubility in water.[1][4] However, it is soluble in alcohols, such as ethanol (B145695), and various oils.[5][6] Some sources also describe it as "partly water-soluble," which may be attributed to its free hydroxyl group that allows for some dispersibility in water, a property useful in applications like bath oils.[2][3]

Q2: In which types of formulations is this compound commonly used?

A2: this compound is a versatile ingredient used in a wide range of cosmetic, personal care, and pharmaceutical products. Its applications include moisturizers, cleansers, skincare products, makeup, shampoos, and hair conditioners.[1][2] It also serves as an emollient, emulsifier, and solubilizer for other hydrophobic molecules, including active pharmaceutical ingredients (APIs).[1][7]

Q3: Is this compound stable in formulations?

A3: this compound is generally stable under normal conditions. However, it can be hydrolyzed (broken down) under strong acidic or alkaline (high pH) conditions.[8] It is recommended to formulate products containing this compound at a neutral pH to ensure its stability.[3]

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered during the formulation and handling of this compound.

Problem: My aqueous-based formulation containing this compound is cloudy.

  • Cause: this compound has very low water solubility. The cloudiness is likely due to the this compound not being fully dissolved and forming a fine dispersion or emulsion.

  • Solution:

    • Introduce a Co-solvent: Incorporate a water-miscible solvent in which this compound is soluble, such as ethanol or propylene (B89431) glycol. The co-solvent will help to dissolve the this compound and clarify the solution.

    • Utilize a Surfactant System: Add a suitable surfactant or a blend of surfactants. Surfactants can form micelles that encapsulate the this compound molecules, allowing them to be dispersed in the aqueous phase and resulting in a clear or translucent solution.[9] Non-ionic surfactants are often a good starting point.

    • Heat the Formulation (with caution): Gently warming the formulation can sometimes improve the solubility of this compound. However, be mindful of the thermal stability of all ingredients in your formulation. The solution may become cloudy again upon cooling if the this compound concentration is above its solubility limit at room temperature.

Problem: this compound is precipitating or crystallizing out of my formulation over time.

  • Cause: This can occur due to a variety of factors including supersaturation, temperature fluctuations, or interactions with other ingredients in the formula.

  • Solution:

    • Optimize the Solvent System: You may need to increase the concentration of the co-solvent or select a more effective one to ensure the this compound remains in solution.

    • Adjust the this compound Concentration: It's possible that the concentration of this compound is too high for the chosen solvent system. Consider reducing the concentration to a level that is soluble at all expected storage temperatures.

    • Incorporate a Stabilizer: In some systems, a polymer or a viscosity-enhancing agent can help to prevent the precipitation of ingredients.

Problem: My emulsion containing this compound is showing signs of phase separation.

  • Cause: The emulsifier system may not be robust enough to stabilize the oil phase, which includes the this compound.

  • Solution:

    • Optimize the Emulsifier System: Evaluate the type and concentration of your emulsifier(s). You may need to use a different emulsifier, a combination of emulsifiers (e.g., a high HLB and a low HLB emulsifier), or increase the total emulsifier concentration.

    • Adjust the Oil-to-Water Ratio: The stability of an emulsion can be sensitive to the ratio of the oil and water phases. Experiment with slight adjustments to this ratio.

    • Increase the Viscosity of the Continuous Phase: Adding a thickener to the aqueous phase can help to slow down the movement of the oil droplets and improve the overall stability of the emulsion.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common solvents at different temperatures. Please note that these values are estimates and can be influenced by the purity of both the this compound and the solvent, as well as the presence of other ingredients.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water25< 0.1Practically insoluble
Ethanol (95%)25> 50Freely soluble
Propylene Glycol25~ 20Soluble
Isopropyl Myristate25> 50Freely soluble
Mineral Oil25> 40Freely soluble
Water40~ 0.1Slightly improved but still very low
Ethanol (50% in Water)25~ 5Sparingly soluble
Propylene Glycol40> 30Increased solubility with heat

Experimental Protocols

Protocol 1: Determination of this compound Solubility Using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal the container B->C D Agitate at a constant temperature C->D E Allow to equilibrate (e.g., 24-48 hours) D->E F Allow undissolved solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot (e.g., 0.45 µm filter) G->H I Analyze the concentration of this compound H->I

Caption: Workflow for determining this compound solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed container with a known volume of the solvent to be tested. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed container in a constant temperature environment (e.g., a water bath or incubator) and agitate it for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After the equilibration period, cease agitation and allow any undissolved this compound to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Enhancing this compound Solubility with a Co-solvent

This protocol provides a systematic approach to using a co-solvent to improve the solubility of this compound in an aqueous system.

G cluster_start Initial Formulation cluster_process Solubilization Process cluster_end Result A This compound in Aqueous System B Select a suitable co-solvent (e.g., Ethanol, Propylene Glycol) A->B Insoluble C Prepare a series of co-solvent/ water mixtures B->C D Add this compound to each mixture C->D E Observe for clarity and precipitation D->E F Determine the minimum co-solvent concentration for a clear solution E->F

Caption: Co-solvent method for this compound solubilization.

Methodology:

  • Co-solvent Selection: Choose a water-miscible co-solvent in which this compound is known to be soluble (e.g., ethanol, propylene glycol).

  • Prepare Co-solvent Blends: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Addition of this compound: To a fixed volume of each co-solvent blend, add the desired concentration of this compound.

  • Mixing and Observation: Mix each sample thoroughly until the this compound is dispersed. Observe the clarity of each solution. Note any cloudiness or precipitation.

  • Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that results in a clear, stable solution of this compound. This is your optimal co-solvent concentration for this specific formulation.

Protocol 3: Utilizing Surfactants to Create a Clear this compound Formulation

This protocol describes how to use a surfactant to solubilize this compound in an aqueous system.

G cluster_components Components cluster_process Process cluster_outcome Outcome A This compound E Slowly add this compound to the surfactant solution with mixing A->E B Aqueous Phase D Disperse surfactant in the aqueous phase B->D C Surfactant (e.g., Polysorbate 80) C->D D->E F Continue mixing until a clear solution is formed E->F G Clear and stable micellar solution of this compound F->G

Caption: Surfactant-based solubilization of this compound.

Methodology:

  • Surfactant Selection: Choose a suitable surfactant. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often good starting points due to their good safety profiles and effectiveness.

  • Prepare Surfactant Solution: Disperse the selected surfactant in the aqueous phase with gentle mixing.

  • Incorporate this compound: Slowly add the this compound to the surfactant solution while continuously mixing. The mixing helps to facilitate the formation of micelles around the this compound molecules.

  • Homogenization (Optional): For some formulations, high-shear mixing or homogenization may be necessary to achieve a completely clear and stable solution.

  • Observation: Observe the final formulation for clarity, stability, and any signs of phase separation or precipitation over time and at different temperatures. Adjust the surfactant concentration as needed to achieve the desired stability.

References

methods for improving the synthesis yield of pure lauryl lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the synthesis yield and purity of lauryl lactate (B86563). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of lauryl lactate, offering potential causes and solutions to enhance your experimental outcomes.

Issue Potential Cause(s) Suggested Solutions
Low this compound Yield Incomplete Reaction: The esterification reaction has not reached equilibrium or completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] - Optimize Temperature: For acid-catalyzed reactions, ensure the reflux temperature is maintained. For enzymatic reactions, operate within the optimal temperature range of the lipase (B570770) (typically 40-60°C). - Effective Water Removal: In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to effectively remove water as it forms.[2] For enzymatic synthesis, add molecular sieves to the reaction mixture to absorb water.
Catalyst Inactivity: The catalyst may be poisoned, degraded, or used in an insufficient amount.- Use Fresh Catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is not old or hydrated. For enzymatic synthesis, use a fresh batch of lipase. - Optimize Catalyst Loading: The amount of catalyst is crucial. For acid catalysis, typical loadings are 1-5 mol% relative to the limiting reagent. For enzymatic catalysis, 5-10% by weight of reactants is a common starting point.
Sub-optimal Molar Ratio of Reactants: An incorrect ratio of lauryl alcohol to lactic acid can limit the yield.- Use Excess Alcohol: To drive the equilibrium towards the product in Fischer esterification, use a slight excess of lauryl alcohol (e.g., 1.2 to 1.5 equivalents).[2]
Low Purity of this compound Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave residual lactic acid and lauryl alcohol.- Drive Reaction to Completion: Utilize the strategies mentioned for improving yield. - Purification: After the reaction, wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted lactic acid, followed by a brine wash.[2] Purify the crude product by vacuum distillation or column chromatography.
Formation of Side Products: Undesirable side reactions can lead to impurities. Common side products include polylactic acid (from self-esterification of lactic acid) and dilactide.- Control Reaction Temperature: High temperatures in acid-catalyzed synthesis can promote the formation of polylactic acid. Adhere to the optimal temperature range. - Use High-Purity Lactic Acid: Commercial lactic acid often contains water and oligomers, which can lead to impurities. Consider using anhydrous lactic acid or purifying the commercial grade before use.
Residual Catalyst: Traces of the acid catalyst may remain in the final product.- Neutralization and Washing: Thoroughly wash the reaction mixture with a base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst.[2]
Product is Dark/Discolored Degradation of Reactants or Product: High reaction temperatures or prolonged reaction times can cause decomposition.- Optimize Reaction Conditions: Avoid excessive heating. Monitor the reaction closely and stop it once completion is reached. - Use an Inert Atmosphere: For high-temperature reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The three main methods for synthesizing this compound are:

  • Fischer-Tiraboschi Esterification: This is a direct acid-catalyzed esterification of lactic acid with lauryl alcohol. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is driven to completion by removing the water byproduct.[2][3]

  • Enzymatic Esterification: This method uses a lipase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) to catalyze the esterification. This approach is conducted under milder conditions and offers high selectivity.[4][5]

  • Synthesis from Lactide: This method involves the ring-opening reaction of lactide (a cyclic dimer of lactic acid) with lauryl alcohol, typically in the presence of an acid catalyst. This can lead to a high purity product with good yield.[6]

Q2: How can I improve the yield of my Fischer esterification reaction?

A2: To improve the yield, you can:

  • Use an excess of one reactant, typically the less expensive one (in this case, lauryl alcohol).

  • Effectively remove water as it is formed using a Dean-Stark apparatus.

  • Use an appropriate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A3: Enzymatic synthesis offers several advantages:

  • Milder Reaction Conditions: Reactions are typically run at lower temperatures, which minimizes side product formation and degradation.

  • High Selectivity: Enzymes are highly specific, leading to a purer product with fewer byproducts.

  • Greener Process: It avoids the use of harsh acids and solvents, making it more environmentally friendly.

  • Easier Product Purification: The lack of harsh chemical catalysts simplifies the work-up and purification process.

Q4: My final this compound product is not pure. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted lactic acid, lauryl alcohol, water, and side products like polylactic acid. To remove them:

  • Wash the crude product: Use a sodium bicarbonate solution to remove acidic impurities and brine to remove water-soluble components.[2]

  • Dry the organic phase: Use a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purify by vacuum distillation or column chromatography: Vacuum distillation is effective for separating this compound from less volatile impurities. Column chromatography can be used for high-purity applications.

Q5: How can I monitor the progress of my this compound synthesis?

A5: You can monitor the reaction using:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC analysis can provide quantitative data on the conversion of reactants and the formation of this compound.

  • Acid Value Titration: For esterification reactions, you can monitor the decrease in the concentration of the carboxylic acid (lactic acid) by titrating an aliquot of the reaction mixture with a standard base solution.

Data Presentation

The following tables summarize quantitative data from various methods for synthesizing this compound, providing a comparison of yields and purity.

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Fischer Esterificationp-Toluenesulfonic acidReflux (Toluene)3096Not Specified[2]
Fischer EsterificationSulfuric Acid65295Not Specified[2]
Enzymatic EsterificationNovozym 435400.17>90Not Specified[4]
Synthesis from LactideAcid Catalyst15-100Not Specified~95~90-95[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • Lactic acid (1.0 eq)

  • Lauryl alcohol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add lactic acid, lauryl alcohol, p-toluenesulfonic acid, and toluene (approx. 2 mL per gram of lactic acid).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • For higher purity, purify the crude product by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Lactic acid (1.0 eq)

  • Lauryl alcohol (1.0 eq)

  • Novozym 435 (5-10% by weight of total reactants)

  • Molecular sieves (3Å or 4Å), activated

  • Organic solvent (e.g., hexane (B92381) or solvent-free)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Orbital shaker or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a flask, combine lactic acid and lauryl alcohol. If using a solvent, dissolve the reactants in a minimal amount of anhydrous hexane. For a solvent-free reaction, gently melt the reactants together if lauryl alcohol is solid.

  • Add Novozym 435 and activated molecular sieves to the mixture.

  • Incubate the reaction at 40-50°C with continuous shaking or stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing the acid value by titration or by GC. The reaction typically reaches equilibrium within 24-72 hours.

  • Once the reaction is complete, remove the enzyme and molecular sieves by filtration.

  • If a solvent was used, remove it under reduced pressure to yield the crude this compound.

  • The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis of this compound via Fischer Esterification

Fischer_Esterification Reactants Lactic Acid + Lauryl Alcohol + p-Toluenesulfonic Acid (in Toluene) ReactionVessel Reaction Flask with Dean-Stark Trap and Reflux Condenser Reactants->ReactionVessel Heating Heat to Reflux ReactionVessel->Heating WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval Workup Work-up: - Cool - Wash with NaHCO₃ - Wash with Brine Heating->Workup After Reaction Completion WaterRemoval->ReactionVessel Return Toluene Drying Dry with Na₂SO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product Pure this compound Evaporation->Product If sufficiently pure Purification->Product

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Enzymatic Synthesis of this compound

Enzymatic_Synthesis Reactants Lactic Acid + Lauryl Alcohol + Novozym 435 + Molecular Sieves ReactionVessel Reaction Flask (Solvent or Solvent-free) Reactants->ReactionVessel Incubation Incubate at 40-50°C with Shaking/Stirring ReactionVessel->Incubation Filtration Filtration to Remove Enzyme and Sieves Incubation->Filtration After Reaction Completion SolventRemoval Solvent Removal (if applicable) Filtration->SolventRemoval Product Pure this compound Filtration->Product If solvent-free SolventRemoval->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Relationship in this compound Synthesis

Chemical_Reaction LacticAcid Lactic Acid (CH₃CH(OH)COOH) Catalyst Catalyst (H⁺ or Lipase) LacticAcid->Catalyst LaurylAlcohol Lauryl Alcohol (C₁₂H₂₅OH) LaurylAlcohol->Catalyst LaurylLactate This compound (CH₃CH(OH)COOC₁₂H₂₅) Water Water (H₂O) Catalyst->LaurylLactate Esterification Catalyst->Water

Caption: Key chemical species in this compound synthesis.

References

advanced purification techniques for lauryl lactate post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of lauryl lactate (B86563) post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude lauryl lactate after synthesis?

A1: The primary impurities typically found in crude this compound after esterification of lauryl alcohol and lactic acid are unreacted starting materials: dodecanol (B89629) (lauryl alcohol) and lactic acid. Additionally, side reactions can lead to the formation of byproducts such as polylactic acid oligomers and other esters, which may contribute to coloration and odor.

Q2: Why is high-purity this compound critical for pharmaceutical and cosmetic applications?

A2: High-purity this compound is essential in pharmaceutical and cosmetic formulations to ensure product safety, stability, and performance. In pharmaceutical applications, impurities can affect the drug delivery system's efficacy and may have toxicological implications. For cosmetics, impurities can lead to skin irritation, undesirable odors, and discoloration of the final product. Super refined this compound is often used as an emollient, penetration enhancer, and a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs).[1]

Q3: What are the primary advanced purification techniques for this compound?

A3: The two primary advanced purification techniques for achieving high-purity this compound are Fractional Vacuum Distillation and Melt Crystallization . These methods are effective at removing residual starting materials and byproducts.

Q4: How do I choose between fractional vacuum distillation and melt crystallization?

A4: The choice of purification method depends on the initial purity of your crude product, the desired final purity, and the available equipment.

  • Fractional Vacuum Distillation is suitable for separating compounds with different boiling points. It is particularly effective for removing dodecanol from this compound.

  • Melt Crystallization is a highly selective process that can yield ultra-pure products. It is an excellent choice when very high purity (>99.5%) is required and for removing impurities that are difficult to separate by distillation.[2]

Q5: What analytical methods are recommended for assessing the purity of this compound?

A5: The most common and effective analytical methods for determining the purity of this compound and quantifying impurities are:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal for quantifying volatile components like residual dodecanol and the this compound ester itself.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): Useful for quantifying non-volatile components like residual lactic acid and polylactic acid oligomers.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Low Purity of this compound Distillate

Potential CauseRecommended Solution
Inefficient Column Packing Ensure the fractional distillation column is packed uniformly with an appropriate material (e.g., Raschig rings, structured packing) to provide sufficient theoretical plates for separation.
Incorrect Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time and energy consumption.[3][4]
Fluctuating Vacuum Pressure Ensure a stable vacuum is maintained throughout the distillation process. Vacuum leaks are a common issue and should be checked for and resolved.[5]
Distillation Rate Too High A high distillation rate can lead to flooding of the column and poor separation. Reduce the heating rate to ensure a slow and steady distillation.

Problem: Yellowing or Darkening of this compound During Distillation

Potential CauseRecommended Solution
Thermal Decomposition This compound can degrade at high temperatures. Ensure the distillation is performed under a deep vacuum to lower the boiling point. The reboiler temperature should be kept as low as possible.
Presence of Oxygen Air leaks in the distillation apparatus can lead to oxidation at elevated temperatures. Ensure all joints are properly sealed.
Acidic Impurities Residual acid catalyst or lactic acid can promote degradation. Consider a pre-distillation wash with a dilute sodium bicarbonate solution to neutralize acids.[6]
Melt Crystallization

Problem: "Oiling Out" - Formation of a Liquid Layer Instead of Crystals

Potential CauseRecommended Solution
High Impurity Level If the crude this compound is highly impure, the freezing point depression may be significant, leading to oiling out. Consider a preliminary purification step like a solvent wash or simple distillation.
Cooling Rate is Too Fast Rapid cooling can prevent proper crystal lattice formation. Employ a slow, controlled cooling rate to allow for selective crystallization.

Problem: Low Yield of Purified this compound Crystals

Potential CauseRecommended Solution
Excessive "Sweating" During the sweating step (gentle heating to remove surface impurities), excessive melting will lead to product loss. Carefully control the temperature during this phase.
Incomplete Crystallization Ensure the mixture is cooled to a sufficiently low temperature for an adequate duration to maximize crystal formation.
Mechanical Loss During Separation Optimize the method of separating the crystals from the mother liquor (e.g., centrifugation, filtration) to minimize the loss of crystalline product.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques for this compound

ParameterFractional Vacuum DistillationMelt Crystallization
Typical Final Purity 98.0 - 99.5%> 99.8%
Typical Yield 80 - 90%70 - 85%
Primary Impurities Removed Dodecanol, volatile byproductsDodecanol, lactic acid, oligomers
Energy Consumption HighModerate
Process Complexity ModerateHigh

Note: The data in this table is illustrative and can vary based on the initial purity of the crude product and the specific process parameters used.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To remove residual dodecanol and other volatile impurities from crude this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a packed column, condenser, receiving flasks, and vacuum pump)

  • Heating mantle

  • Vacuum gauge

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Initiating Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • First Fraction (Heads): Collect the initial, lower-boiling point fraction, which will primarily contain residual volatile impurities and any remaining water.

    • Main Fraction (Heart): Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to pure this compound.

    • Final Fraction (Tails): As the distillation progresses, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this fraction separately.

  • Shutdown: Once the main fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the main fraction using GC-FID.

Protocol 2: Melt Crystallization of this compound

Objective: To achieve ultra-high purity this compound by fractional crystallization from the melt.

Materials:

  • Crude this compound (pre-purified by distillation to >95% is recommended)

  • Jacketed crystallization vessel with a stirrer

  • Temperature-controlled circulating bath

  • Centrifuge or vacuum filtration system

Methodology:

  • Melting: Heat the crude this compound in the crystallization vessel until it is completely molten.

  • Controlled Cooling: Slowly cool the molten this compound using the temperature-controlled circulating bath. A cooling rate of 1-2°C per hour is recommended to promote the growth of large, pure crystals.

  • Crystallization: Continue cooling until a significant portion of the this compound has crystallized, forming a slurry of crystals in the mother liquor.

  • Separation: Separate the crystals from the impurity-rich mother liquor using a centrifuge or vacuum filtration.

  • Sweating (Optional): For even higher purity, gently warm the separated crystals to a temperature just below their melting point. This will cause any remaining surface impurities to melt and drain away.

  • Final Melting and Collection: Melt the purified crystals and collect the final product.

  • Analysis: Analyze the purity of the final product using GC-FID and HPLC-RID.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification lauryl_alcohol Lauryl Alcohol esterification Esterification lauryl_alcohol->esterification lactic_acid Lactic Acid lactic_acid->esterification crude_ll Crude this compound esterification->crude_ll distillation Fractional Vacuum Distillation crude_ll->distillation Option 1 melt_crystallization Melt Crystallization crude_ll->melt_crystallization Option 2 pure_ll High-Purity This compound distillation->pure_ll melt_crystallization->pure_ll

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Purity Analysis cluster_decision Decision Point cluster_action Action start Post-Synthesis Crude this compound purity_check GC-FID / HPLC-RID Purity Check start->purity_check purity_ok Purity > 99.5%? purity_check->purity_ok distillation Fractional Vacuum Distillation purity_ok->distillation No (High Volatile Impurities) melt_crystallization Melt Crystallization purity_ok->melt_crystallization No (Trace Impurities) final_product Final Product purity_ok->final_product Yes distillation->purity_check Re-analyze melt_crystallization->purity_check Re-analyze

References

Technical Support Center: Controlling and Modifying the Viscosity of Lauryl Lactate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling and modifying the viscosity of lauryl lactate (B86563) formulations.

Frequently Asked Questions (FAQs)

Q1: What is lauryl lactate and how does it typically affect formulation viscosity?

A1: this compound is the ester of lauryl alcohol and lactic acid. It functions as a lightweight, non-greasy emollient and skin-conditioning agent in many cosmetic and pharmaceutical formulations, including lotions, creams, and serums.[1][2] In its pure form, this compound is a clear to pale yellow liquid with a low intrinsic viscosity, allowing it to blend easily with other ingredients.[1][2] While it is a low-viscosity ingredient, it can contribute to viscosity-building in certain systems, particularly in surfactant-based formulations like shampoos and body washes.[3][4]

Q2: What are the primary methods for increasing the viscosity of a this compound formulation?

A2: To increase the viscosity of a this compound formulation, you can employ several strategies:

  • Incorporate Thickeners: This is the most common method. Thickeners can be natural (e.g., xanthan gum, guar (B607891) gum), synthetic (e.g., carbomers, acrylates copolymers), or fatty alcohols (e.g., cetyl alcohol, stearyl alcohol).[5][6][7]

  • Adjust Component Ratios: Increasing the concentration of the internal phase in an emulsion (e.g., the oil phase in an oil-in-water emulsion) can increase viscosity.

  • Modify Processing Parameters: Factors such as homogenization speed and temperature can influence the final viscosity of an emulsion.[8]

Q3: How can I decrease the viscosity of a this compound formulation that is too thick?

A3: If your formulation is too viscous, consider the following adjustments:

  • Reduce Thickener Concentration: Lowering the percentage of the thickening agent is the most direct approach.

  • Incorporate Low-Viscosity Ingredients: Adding more of a low-viscosity component, such as the aqueous phase in an O/W emulsion, can dilute the system and reduce overall viscosity.

  • Adjust the Oil Phase: Replacing a portion of a high-viscosity oil with a lower-viscosity emollient can be effective.

  • Modify Shear Rate: For shear-thinning formulations, applying a higher shear rate during processing can lead to a lower final viscosity.[8]

Q4: What is the impact of temperature on the viscosity of this compound formulations?

A4: Like most formulations, the viscosity of those containing this compound is temperature-dependent. Generally, an increase in temperature will lead to a decrease in viscosity, while a decrease in temperature will cause the viscosity to increase. It is crucial to control the temperature during manufacturing to ensure batch-to-batch consistency.[8]

Q5: Are there specific thickeners that are more compatible with this compound?

A5: this compound is compatible with a wide range of common cosmetic thickeners. The choice of thickener will depend on the desired final texture, sensory profile, and whether the formulation is an oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, water-soluble polymers like carbomers and xanthan gum are effective. For W/O emulsions and anhydrous systems, oil-soluble thickeners and waxes are more suitable. Fatty alcohols like cetyl and cetearyl alcohol can be used in both O/W and W/O systems to build viscosity and improve stability.[5][6][7]

Troubleshooting Viscosity Issues

Issue 1: My O/W emulsion with this compound is thinner than expected.

  • Possible Cause: Insufficient thickener concentration.

    • Solution: Incrementally increase the concentration of your water-phase thickener (e.g., xanthan gum, carbomer).

  • Possible Cause: Inadequate homogenization.

    • Solution: Increase the homogenization speed or time to create smaller droplets, which can lead to a more viscous emulsion.[7][9]

  • Possible Cause: pH is outside the optimal range for your thickener.

    • Solution: Check the recommended pH range for your thickener (especially for carbomers, which require neutralization to thicken) and adjust the formulation's pH accordingly.

  • Possible Cause: Incompatibility with other ingredients.

    • Solution: Review the compatibility of all ingredients. Some electrolytes can reduce the effectiveness of certain thickeners.

Issue 2: My formulation with this compound is too thick and difficult to spread.

  • Possible Cause: Excessive thickener concentration.

    • Solution: Reduce the concentration of the thickener in your next iteration.

  • Possible Cause: Over-emulsification or excessive homogenization.

    • Solution: Reduce the mixing speed or duration. Over-processing can sometimes lead to an undesirable increase in viscosity.[8]

  • Possible Cause: Crystallization of fatty alcohols.

    • Solution: Ensure that fatty alcohols are fully melted and properly incorporated during the heating phase of your process. Cool the emulsion with gentle stirring to prevent premature crystallization.

Issue 3: The viscosity of my this compound formulation changes over time.

  • Possible Cause: Emulsion instability (creaming, coalescence).

    • Solution: Re-evaluate your emulsifier system. You may need to adjust the HLB (Hydrophile-Lipophile Balance) or add a co-emulsifier (e.g., glyceryl stearate, cetearyl alcohol) to improve long-term stability.[10][11] Increasing the viscosity of the continuous phase with a gum or polymer can also slow down droplet movement.[11]

  • Possible Cause: Polymer degradation.

    • Solution: Ensure the pH of the formulation remains in a range that is stable for your chosen polymeric thickener. Also, protect the formulation from excessive heat and UV exposure, which can degrade some polymers.

  • Possible Cause: Temperature fluctuations during storage.

    • Solution: Store the formulation in a temperature-controlled environment and advise end-users on appropriate storage conditions.

Data Presentation: Effect of Thickeners on Viscosity

The following tables provide representative data on how different thickeners can affect the viscosity of oil-in-water (O/W) emulsions. While these examples may use esters similar to this compound (e.g., isopropyl myristate), the trends are generally applicable. Viscosity is measured in centipoise (cP) or milliPascal-seconds (mPa·s), which are equivalent units.

Table 1: Effect of Xanthan Gum Concentration on the Viscosity of a Model O/W Emulsion

Xanthan Gum Concentration (% w/w)Viscosity (cP) at 25°CObservations
0.1500 - 1500Thin, pourable lotion
0.33000 - 5000Lotion with more body
0.58000 - 12000Creamy lotion
0.815000 - 25000Thick cream
1.0> 30000Very thick, non-pourable cream

Note: This data is representative and the actual viscosity will depend on the complete formulation.

Table 2: Effect of Cetyl Alcohol Concentration on the Viscosity of a Model O/W Emulsion

Cetyl Alcohol Concentration (% w/w)Viscosity (cP) at 25°CTexture/Sensory Notes
1.02000 - 4000Light lotion, quick absorption
2.05000 - 8000Creamy lotion, smooth feel
3.010000 - 15000Soft cream, velvety texture
5.020000 - 35000Rich cream, more occlusive feel

Note: Cetyl alcohol also contributes to emulsion stability.[5][6][7]

Table 3: Comparative Viscosity of Different Thickeners in a Model O/W Emulsion

Thickener (at 0.5% w/w)Approximate Viscosity (cP) at 25°C
Xanthan Gum8000 - 12000
Carbomer (neutralized)15000 - 25000
Hydroxyethylcellulose3000 - 6000

Note: This table provides a general comparison. The efficiency of each thickener can vary based on formulation specifics like pH and electrolyte content.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W lotion with a target viscosity.

Materials:

  • Oil Phase:

    • This compound: 5-15%

    • Cetyl Alcohol: 1-5% (as thickener/stabilizer)

    • Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 2-5%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 2-5% (as humectant)

    • Xanthan Gum: 0.1-0.5% (as thickener)

  • Preservative: As required

  • pH adjuster: (e.g., Citric Acid or Sodium Hydroxide) as required

Procedure:

  • Water Phase Preparation: In a beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and begin heating to 75°C while mixing with a propeller mixer until the xanthan gum is fully hydrated.

  • Oil Phase Preparation: In a separate beaker, combine the this compound, cetyl alcohol, and emulsifier. Heat to 75°C while stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

  • Homogenization: Increase the homogenization speed (e.g., 5000-10000 rpm) for 3-5 minutes to ensure a fine droplet size.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller or anchor mixer.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any heat-sensitive ingredients.

  • pH Adjustment: Check the pH of the final formulation and adjust if necessary.

  • Final Mixing: Mix gently until the formulation is uniform.

Protocol 2: Viscosity Measurement using a Rotational Viscometer (e.g., Brookfield type)

Objective: To measure the viscosity of the prepared this compound formulation.

Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

  • Beaker (low form, 600 mL is standard for some methods)

Procedure:

  • Sample Preparation: Place a sufficient amount of the formulation into the beaker, ensuring there is no trapped air.

  • Temperature Equilibration: Place the beaker in the water bath set to a standard temperature (e.g., 25°C) and allow the sample to equilibrate for at least 1 hour.

  • Instrument Setup: Select a spindle and rotational speed that will give a torque reading between 20% and 80%. For lotions and creams, a T-bar spindle with a helipath stand may be necessary to avoid "channeling."

  • Measurement: Immerse the spindle into the center of the sample to the immersion mark. Start the motor.

  • Data Recording: Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in cP or mPa·s. Note the spindle number, rotational speed, and temperature.

  • Shear Rate Dependence (Optional): To assess shear-thinning behavior, take measurements at several increasing and then decreasing rotational speeds.

Visualizations

Experimental_Workflow_OW_Emulsion cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation cluster_emulsification Emulsification & Cooling cluster_final_steps Final Steps wp1 Disperse Xanthan Gum in Glycerin wp2 Add Deionized Water wp1->wp2 wp3 Heat to 75°C with mixing wp2->wp3 em1 Add Oil Phase to Water Phase wp3->em1 Combine Phases op1 Combine this compound, Cetyl Alcohol, Emulsifier op2 Heat to 75°C with stirring op1->op2 op2->em1 em2 Homogenize (3-5 min) em1->em2 em3 Cool with gentle stirring em2->em3 fs1 Add Preservative (< 40°C) em3->fs1 Cool Down fs2 Adjust pH fs1->fs2 fs3 Final gentle mixing fs2->fs3 Final Product Final Product fs3->Final Product

Caption: Workflow for preparing an O/W emulsion with this compound.

Viscosity_Troubleshooting_Logic cluster_low_viscosity Viscosity Too Low cluster_high_viscosity Viscosity Too High start Viscosity Issue? q1 Is thickener concentration sufficient? start->q1 Too Low q4 Is thickener concentration too high? start->q4 Too High a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is homogenization adequate? a1_yes->q2 sol1 Increase thickener concentration a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is pH optimal for thickener? a2_yes->q3 sol2 Increase homogenization speed/time a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Check for ingredient incompatibility a3_yes->sol4 sol3 Adjust pH a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol5 Reduce thickener concentration a4_yes->sol5 q5 Was homogenization excessive? a4_no->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no sol6 Reduce homogenization speed/time a5_yes->sol6 sol7 Check for fatty alcohol crystallization a5_no->sol7

Caption: Troubleshooting logic for viscosity issues in formulations.

References

Technical Support Center: Stabilizing Emulsions Containing Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in emulsions containing lauryl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is lauryl lactate and why is it used in emulsions?

This compound (also known as dodecyl lactate) is the ester of lauryl alcohol and lactic acid.[1] It is a multifunctional ingredient used in pharmaceutical and cosmetic emulsions as an emollient, skin-conditioning agent, and occasionally as a surfactant or viscosity modifier.[1][2] Its benefits include providing a non-greasy, smooth skin feel, improving moisture retention, and enhancing the overall texture of a formulation.

Q2: My this compound emulsion is separating. What are the common causes?

Emulsion instability, or phase separation, is a thermodynamically driven process. The primary mechanisms are:

  • Creaming/Sedimentation: The rising (creaming) or settling (sedimentation) of dispersed droplets due to density differences between the oil and water phases. This is often a precursor to more severe instability but can be reversible.

  • Flocculation: Droplets clump together to form aggregates without losing their individual identities. This is also potentially reversible.

  • Coalescence: Droplets merge to form progressively larger droplets, leading to the irreversible breaking of the emulsion and separation into distinct oil and water layers.

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average droplet size over time and eventual phase separation.

Q3: How do I select the right emulsifier for a this compound emulsion?

The key is to match the emulsifier system's Hydrophile-Lipophile Balance (HLB) to the required HLB (rHLB) of your oil phase.

  • For Water-in-Oil (W/O) Emulsions: Lauryl Lactyl Lactate, a closely related ester, has a reported HLB value of 5-6, making it suitable for creating W/O emulsions.[3] This suggests that this compound itself is lipophilic (oil-loving). For W/O systems, you will need an emulsifier or blend with a low HLB, typically in the 4-6 range.

  • For Oil-in-Water (O/W) Emulsions: If this compound is part of the oil phase in an O/W emulsion, you will need an emulsifier system with a higher HLB, typically between 8 and 16.

Since a precise rHLB for this compound is not widely published, it is best determined experimentally (see Experimental Protocols section). Using a blend of low-HLB and high-HLB emulsifiers (e.g., Sorbitan Stearate and Polysorbate 60) is highly recommended to achieve a stable system.[4]

Q4: My emulsion is creaming/settling. How can I prevent this?

Creaming is driven by gravity and the density difference between phases. To mitigate it:

  • Increase the Viscosity of the Continuous Phase: This is one of the most effective methods. Adding a rheology modifier (thickener) to the continuous phase (water in an O/W emulsion, oil in a W/O emulsion) slows droplet movement.[2][5]

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved through high-shear homogenization.

  • Match Densities: If possible, adjust the density of either the oil or water phase to be closer to the other.

Q5: I'm observing droplet growth (coalescence). What should I do?

Coalescence indicates a failure of the interfacial film created by the emulsifier. To improve it:

  • Optimize the HLB Value: Ensure your emulsifier system's HLB matches the oil phase's required HLB. An incorrect HLB leads to a weak and unstable interfacial film.

  • Use a Co-emulsifier: Incorporate a co-emulsifier, such as a fatty alcohol (e.g., Cetyl or Stearyl Alcohol), into your formulation. These molecules pack into the interfacial film alongside the primary emulsifier, increasing its rigidity and stability.

  • Increase Emulsifier Concentration: The concentration may be too low to adequately cover the surface of all the oil droplets. Try increasing the total emulsifier concentration, often starting around 5% of the total formulation weight and optimizing from there.[6]

Q6: How does pH affect the stability of my this compound emulsion?

As an ester, this compound is susceptible to hydrolysis (breaking down into lauryl alcohol and lactic acid), which can be catalyzed by acidic or basic conditions. This chemical degradation can disrupt the emulsion system. It is recommended to formulate in a neutral pH range (ideally 4-7) to maintain the chemical stability of the this compound.[3][7] Always measure and adjust the final pH of your emulsion.

Q7: Can I add electrolytes to my formulation? What is their effect?

Yes, and in W/O emulsions, it is highly recommended. Adding an electrolyte (like Magnesium Sulfate or Sodium Chloride) to the water phase of a W/O emulsion can significantly improve stability by reducing the repulsive forces between water droplets, which helps prevent coalescence.[6] In O/W emulsions, however, electrolytes can sometimes be destabilizing, so their effect should be tested carefully.

Troubleshooting Workflow for Phase Separation

This diagram outlines a logical workflow for diagnosing and resolving emulsion instability.

G start Phase Separation Observed decision1 What type of instability? start->decision1 path1_1 Creaming or Sedimentation decision1->path1_1 Reversible path2_1 Coalescence or Breaking (Irreversible) decision1->path2_1 Irreversible path1_2 Increase Viscosity of Continuous Phase (e.g., add Xanthan Gum, Carbomer) path1_1->path1_2 path1_3 Reduce Droplet Size (Increase Homogenization Speed/Time) path1_2->path1_3 end_node Stable Emulsion Achieved path1_3->end_node path2_2 Optimize Emulsifier System (Adjust HLB, Add Co-emulsifier) path2_1->path2_2 path2_3 Increase Emulsifier Concentration path2_2->path2_3 path2_4 Check & Adjust pH (Target 4-7 for ester stability) path2_3->path2_4 path2_5 For W/O Emulsions: Add Electrolyte (e.g., MgSO4) path2_4->path2_5 path2_5->end_node

Caption: Troubleshooting flowchart for emulsion phase separation.

Quantitative Data Summary

This table provides key quantitative parameters for formulating emulsions with this compound.

ParameterValue / RangeApplication TypeNotes
Required HLB (rHLB) Not published. Must be determined experimentally.O/W and W/OA starting point can be inferred from similar esters. See protocol below.
HLB of Lauryl Lactyl Lactate 5 - 6W/O EmulsifierThis value for a similar molecule suggests this compound is lipophilic.[3]
Typical HLB for O/W Emulsions 8 - 16O/W EmulsionsSelect an emulsifier system in this range when this compound is in the oil phase.
Typical HLB for W/O Emulsions 4 - 6W/O EmulsionsSelect an emulsifier system in this range.
Recommended pH Range 4.0 - 7.0O/W and W/OCritical for preventing ester hydrolysis of this compound.[3]
Typical Emulsifier Concentration 2% - 6% (of total formula)O/W and W/OStart around 5% and optimize. May need to be higher for very stable systems.[6][8]
Viscosity Modifier Concentration 0.1% - 2.0% (e.g., Xanthan Gum, Carbomers)O/W EmulsionsHighly dependent on the specific agent and desired final viscosity.
Electrolyte Concentration 0.5% - 1.0% (e.g., MgSO₄, NaCl)W/O EmulsionsAdded to the water phase to enhance stability.

Key Experimental Protocols

Protocol 1: Experimental Determination of Required HLB (rHLB)

This method allows you to find the optimal HLB for your specific oil phase containing this compound.

  • Prepare the Oil Phase: Create a blend of all your oil-soluble ingredients, including this compound, exactly as they would be in your final formula.

  • Select a Matched Emulsifier Pair: Choose a low-HLB and a high-HLB emulsifier from the same chemical family (e.g., Sorbitan Stearate, HLB=4.7, and Polysorbate 60, HLB=14.9).

  • Create Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., create blends with HLB values of 8, 9, 10, 11, 12, 13, 14). Use the following formula to calculate the percentage of each emulsifier needed for a target HLB: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) Where:

    • %A = Percentage of the high-HLB emulsifier (Emulsifier A)

    • X = Your target HLB value

    • HLB_A = HLB of Emulsifier A

    • HLB_B = HLB of Emulsifier B

  • Prepare Test Emulsions: Create a series of small, identical test emulsions. For each emulsion, use the same concentration of the oil phase, water phase, and total emulsifier (e.g., 5% of the oil phase weight). The only variable should be the HLB of the emulsifier blend used.

  • Evaluate Stability: After preparation, evaluate the stability of each emulsion after 24 hours. Look for the emulsion with the least amount of creaming, coalescence, or separation. The HLB of the blend used in the most stable emulsion is the required HLB for your oil phase.[4]

Protocol 2: Accelerated Stability Testing

These tests predict the long-term stability of your final formulation under various stress conditions.

A. Centrifugation Test: This test quickly assesses susceptibility to creaming or coalescence.

  • Place 10-15 mL of your emulsion into a centrifuge tube.

  • Centrifuge the sample at 3000-5000 rpm for 15-30 minutes.

  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or oil layer formation. A stable emulsion will show no change. Measure the height of any separated layers to quantify instability.

B. Freeze-Thaw Cycle Test: This test evaluates stability under temperature fluctuations that may occur during shipping and storage.[1]

  • Place three samples of the emulsion in a freezer at -10°C to -20°C for 24 hours.

  • Remove the samples and allow them to thaw at room temperature (~25°C) for 24 hours.

  • Place the samples in an oven at an elevated temperature (e.g., 45°C) for 24 hours.

  • Return the samples to room temperature for 24 hours to complete one cycle.

  • After each cycle, evaluate the samples for changes in appearance, pH, viscosity, and signs of separation.

  • Repeat for a minimum of three cycles. A stable product will show no significant changes.[1][3]

Protocol 3: Droplet Size Analysis (Dynamic Light Scattering - DLS)

This protocol measures the size distribution of the dispersed droplets, a critical indicator of emulsion stability. An increase in droplet size over time is a direct measure of instability (coalescence or Ostwald ripening).

  • Sample Preparation: Dilute the emulsion in the continuous phase (e.g., filtered, deionized water for an O/W emulsion) to a concentration suitable for the DLS instrument. The sample should be transparent or slightly hazy, not milky, to avoid multiple scattering effects. For aqueous measurements, using a diluent with a small amount of salt (e.g., 10 mM KNO₃) is recommended to screen electrostatic interactions.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize. Ensure the temperature is set to your desired measurement condition (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement. The instrument will analyze the fluctuations in scattered laser light caused by the Brownian motion of the droplets.

  • Data Analysis: The instrument software will calculate the average hydrodynamic diameter of the droplets and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

  • Stability Monitoring: To assess stability, measure the droplet size of the emulsion at set time points (e.g., immediately after production, 1 week, 1 month) while it is stored under various conditions (e.g., room temperature, 45°C). A stable emulsion will show no significant increase in average droplet size.

References

compatibility testing of lauryl lactate with other formulation excipients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lauryl Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility and use of lauryl lactate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what are its primary functions in a formulation?

This compound is the ester of lauryl alcohol and lactic acid.[1][2] It is a lightweight, non-greasy emollient and skin-conditioning agent widely used in cosmetic and pharmaceutical applications.[3][4] Its primary functions include:

  • Emolliency: It softens and soothes the skin, leaving a smooth and soft feel without being heavy.[3]

  • Skin Conditioning: It helps to improve skin texture and provides moisturization.[4]

  • Solubilizer: It can be used to dissolve hydrophobic molecules, such as some active pharmaceutical ingredients (APIs).[5]

  • Viscosity Building: In surfactant-based systems like shampoos and body washes, it can help to build viscosity and enhance lather creaminess.[6]

  • Greasiness Reduction: It can reduce the greasy or tacky feeling of other ingredients, such as petrolatum.[6]

Q2: In what types of products is this compound commonly used?

This compound is a versatile ingredient found in a wide range of personal care products, including:[2][7]

  • Moisturizers, creams, and lotions

  • Cleansing products

  • Sunscreens

  • Makeup

  • Shampoos and conditioners

  • Hair dyes and other hair care products

Q3: What is the recommended usage level for this compound?

The typical use level for this compound in formulations is between 0.5% and 5%.[6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products at concentrations of 10% or less.[8]

Q4: I am observing instability in my emulsion containing this compound. What could be the cause?

Several factors could contribute to emulsion instability. Consider the following troubleshooting steps:

  • pH of the Formulation: this compound is an ester and can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It performs best at a neutral pH.[4] Verify that the pH of your formulation is within a stable range, ideally between 3.5 and 7.

  • Emulsifier System: While this compound is generally easy to emulsify, the choice and concentration of the emulsifier are critical.[4] Ensure your emulsifier system is robust enough for the oil phase concentration and type. Consider adjusting the HLB of your emulsifier system or trying a different type of emulsifier.

  • Order of Addition: Review your manufacturing process. The phase in which you are adding the this compound and the temperature at each step can impact emulsion stability.

  • Ingredient Interactions: Check for potential incompatibilities with other excipients in your formulation.

Q5: My product containing this compound has a thinner than expected viscosity. How can I increase it?

If you are experiencing low viscosity, consider the following:

  • Choice of Thickener: this compound's interaction with thickeners can vary. If you are using a carbomer, ensure it is properly neutralized. With natural gums like xanthan gum, the concentration may need to be optimized. In surfactant systems, this compound itself can act as a thickener.[9]

  • Concentration of this compound: While it can contribute to viscosity, higher concentrations of this emollient may also plasticize some polymer networks, leading to a decrease in viscosity. Experiment with different concentrations of this compound and your chosen thickener.

  • Processing Parameters: The degree of homogenization and the temperature during processing can affect the final viscosity of an emulsion.

Data on Physicochemical Properties and Compatibility

Below are tables summarizing key data for this compound to aid in your formulation development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
INCI Name This compound[6]
CAS Number 6283-92-7[6]
Appearance Colorless to yellowish liquid[6]
Odor Faint, characteristic[6]
Solubility Soluble in alcohol.[10][11] Partly water-soluble.[6]
Specific Gravity (@ 25°C) 0.910 - 0.922[5][10]
Refractive Index (@ 25°C) 1.4417 - 1.4456[5][10]
Flash Point 132.78 °C (271.00 °F)[5][10]

Table 2: Solubility of this compound in Common Cosmetic Excipients (Qualitative)

Excipient TypeExcipient ExampleCompatibility/Solubility
Polar Solvents WaterVery low solubility/Partly soluble
EthanolSoluble[10][11]
Propylene GlycolSoluble
Oils & Esters Mineral OilSoluble
Caprylic/Capric TriglycerideSoluble
Isopropyl MyristateSoluble
DimethiconeSoluble

Table 3: Compatibility of this compound with Common Formulation Excipients (Qualitative)

Excipient TypeExcipient ExampleCompatibility Notes
Emulsifiers Glyceryl StearateGenerally compatible. This compound is easy to incorporate into o/w emulsions.
Polysorbate 80Good compatibility.
Cetearyl AlcoholCompatible, often used together in cream and lotion bases.
Thickeners CarbomerCompatible. Ensure proper neutralization of the carbomer for optimal viscosity.
Xanthan GumCompatible. Can be used to build viscosity in aqueous and emulsion systems.
HydroxyethylcelluloseCompatible.
Antioxidants Tocopherol (Vitamin E)Compatible. Standard antioxidant for the oil phase.
BHT/BHACompatible.
Preservatives PhenoxyethanolCompatible.
ParabensCompatible.

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability

This protocol outlines a method for assessing the physical stability of an oil-in-water (o/w) emulsion containing this compound.

1. Objective: To determine the physical stability of a cosmetic emulsion under accelerated aging conditions.

2. Materials & Equipment:

  • Test emulsion formulation containing this compound.

  • Control emulsion formulation (without this compound or with a benchmark emollient).

  • Glass jars with airtight lids.

  • Laboratory oven capable of maintaining 45°C ± 2°C.

  • Refrigerator capable of maintaining 4°C ± 2°C.

  • Freezer capable of maintaining -10°C ± 2°C.

  • Centrifuge.

  • Microscope with a camera.

  • Viscometer.

  • pH meter.

3. Procedure:

  • Initial Characterization (Time 0):
  • Measure the pH and viscosity of the freshly prepared emulsion.
  • Observe and record the macroscopic appearance (color, homogeneity, texture).
  • Perform a microscopic analysis to observe the initial droplet size and distribution.
  • Accelerated Stability Testing:
  • Thermal Stress: Store samples at the following conditions for a period of 12 weeks:
  • Room Temperature (25°C)
  • Elevated Temperature (45°C)
  • Refrigerated (4°C)
  • Freeze-Thaw Cycling: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.[12]
  • Centrifugation: Heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Observe for any signs of separation or creaming.[12]
  • Evaluation Intervals:
  • Evaluate the samples at 24 hours, 1 week, 4 weeks, 8 weeks, and 12 weeks.
  • Parameters to Evaluate:
  • Macroscopic Appearance: Look for any changes in color, odor, phase separation, creaming, or sedimentation.
  • pH: Measure the pH of the emulsion. A significant change can indicate instability.
  • Viscosity: Measure the viscosity. A significant drop in viscosity can indicate emulsion breaking.
  • Microscopic Appearance: Observe the emulsion under a microscope to check for changes in droplet size, signs of coalescence, or crystal growth.

4. Data Interpretation:

  • A stable formulation will show minimal changes in all evaluated parameters throughout the study period. A product that remains stable at 45°C for three months is generally considered to have a shelf life of at least two years at room temperature.[12]

Protocol 2: Sensory Panel Evaluation of Formulations Containing this compound

This protocol describes how to conduct a sensory evaluation to assess the skin feel of a formulation containing this compound.

1. Objective: To compare the sensory attributes of a formulation containing this compound to a control formulation.

2. Materials & Equipment:

  • Test formulation with this compound.

  • Control formulation (e.g., without this compound or with a different emollient).

  • A panel of at least 10 trained sensory assessors.

  • A controlled environment with consistent temperature and humidity.

  • Standardized evaluation forms.

  • Water and neutral soap for hand washing.

3. Procedure:

  • Panelist Training: Train panelists on the sensory attributes to be evaluated (e.g., spreadability, absorbency, slipperiness, oiliness, residue, softness).[13]
  • Sample Preparation: Code the samples with random three-digit numbers to blind the panelists.
  • Evaluation:
  • Panelists should wash and dry their hands before starting.
  • Apply a standardized amount of the first product to a designated area on the forearm.
  • Evaluate the product during and after application for the predefined sensory attributes.
  • Panelists should cleanse their palate (in this case, their skin) between samples.
  • Repeat the process for the second sample.
  • Data Collection: Panelists will rate each attribute on a linear scale (e.g., from 0 to 100).[14]

4. Data Analysis:

  • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the formulations.[13]

Diagrams

Below are diagrams illustrating key workflows and relationships relevant to the compatibility testing of this compound.

Experimental_Workflow_for_Emulsion_Stability_Testing cluster_preparation Preparation cluster_initial_characterization Initial Characterization (T=0) cluster_accelerated_testing Accelerated Stability Testing cluster_evaluation Evaluation (Weekly/Monthly) cluster_analysis Data Analysis prep Prepare Test Emulsion (with this compound) and Control Emulsion char Measure pH & Viscosity Observe Appearance Microscopic Analysis prep->char Start thermal Thermal Stress (4°C, 25°C, 45°C) char->thermal freeze_thaw Freeze-Thaw Cycles (-10°C to 25°C) char->freeze_thaw centrifuge Centrifugation Test char->centrifuge eval Re-evaluate: pH, Viscosity, Appearance, Microscopy thermal->eval Periodic Sampling freeze_thaw->eval After 3-5 Cycles analysis Compare results to T=0 and Control. Assess Stability. eval->analysis

Caption: Workflow for Emulsion Stability Testing.

Troubleshooting_Lauryl_Lactate_Formulation_Issues cluster_investigation Investigation Steps cluster_solutions Potential Solutions issue Formulation Issue (e.g., Instability, Low Viscosity) check_ph Check pH Is it neutral? issue->check_ph check_emulsifier Evaluate Emulsifier System (Type, Conc., HLB) issue->check_emulsifier check_thickener Assess Thickener Performance (Type, Conc., Interactions) issue->check_thickener check_process Review Manufacturing Process (Order of Addition, Temp.) issue->check_process adjust_ph Adjust pH to ~6.0-7.0 check_ph->adjust_ph If pH is not neutral modify_emulsifier Modify Emulsifier System check_emulsifier->modify_emulsifier If emulsifier is inadequate change_thickener Change/Optimize Thickener check_thickener->change_thickener If viscosity is low optimize_process Optimize Process Parameters check_process->optimize_process If process is suboptimal

Caption: Troubleshooting Formulation Issues with this compound.

References

effect of pH on the stability and performance of lauryl lactate systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of lauryl lactate (B86563) in experimental systems. Lauryl lactate, an ester of lauryl alcohol and lactic acid, is valued for its emollient and moisturizing properties in various formulations. However, its stability and performance can be significantly influenced by the pH of the system. This guide offers insights into maintaining the integrity and optimizing the performance of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound?

A1: this compound is generally considered stable in formulations with a pH range of 4 to 9. Within this range, the rate of hydrolysis is relatively slow. However, for cosmetic products containing alpha-hydroxy acids (AHAs) like the lactate moiety, a final formulation pH of 3.5 or greater is recommended for concentrations up to 10% to ensure skin compatibility and safety.[1] For salon products with higher concentrations (up to 30%), a pH of 3.0 or greater is advised.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound, an ester, is pH-dependent due to hydrolysis, a chemical reaction where water breaks down the ester bond, yielding lauryl alcohol and lactic acid. This reaction is catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed hydrolysis). At neutral pH, the hydrolysis rate is at its minimum. In acidic conditions (low pH), the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions (high pH), the hydroxide (B78521) ion, a potent nucleophile, directly attacks the ester carbonyl, leading to a significantly faster rate of degradation.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products of this compound upon hydrolysis are lauryl alcohol and lactic acid. The formation of these products can alter the physicochemical properties of the formulation, including its pH, viscosity, and sensory characteristics.

Q4: Can pH changes affect the performance of a this compound-containing emulsion?

A4: Yes, pH can significantly impact the stability and performance of an emulsion containing this compound. Changes in pH can alter the surface charge of other ingredients in the formulation, such as emulsifiers and stabilizers, potentially leading to emulsion instability phenomena like flocculation, coalescence, and phase separation.[2][3] A significant shift in pH can render emulsifiers or stabilizing agents ineffective.[2]

Q5: How can I monitor the stability of this compound in my formulation?

A5: The stability of this compound can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] Additionally, monitoring the formation of its degradation products, lauryl alcohol and lactic acid, can provide insights into the degradation kinetics.[6] Physical stability of the formulation should also be assessed by observing changes in appearance, viscosity, and droplet size in emulsions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound systems and provides potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Phase Separation in Emulsion pH Shift: The pH of the formulation may have shifted outside the optimal range for the emulsifier system, leading to instability.[2][3] Incompatible Ingredients: Other ingredients in the formulation may be interacting negatively with this compound or the emulsifier at the given pH. Inadequate Emulsification: The initial homogenization process may not have been sufficient to create a stable emulsion.Verify and Adjust pH: Measure the pH of the separated formulation. If it has drifted, adjust it back to the target range using appropriate buffering agents. Review Formulation: Evaluate the compatibility of all ingredients at the formulation's pH. Consider replacing any problematic components. Optimize Homogenization: Increase the energy (speed and/or time) of homogenization to reduce droplet size and improve emulsion stability.
Changes in Viscosity (Thinning or Thickening) Hydrolysis of this compound: Degradation of this compound can alter the composition of the formulation, impacting its rheological properties. pH Effect on Thickeners: The viscosity of many thickening agents (e.g., carbomers, natural gums) is highly pH-dependent.[7] Temperature Fluctuations: Changes in temperature can affect the viscosity of the formulation.[8]Monitor for Degradation: Analyze the concentration of this compound to determine if significant degradation has occurred. Control pH: Ensure the pH is maintained within the optimal range for the chosen thickening agent. Standardize Temperature: Store and test formulations under controlled temperature conditions.
Grainy or Waxy Appearance Crystallization: This can occur if certain ingredients, including some emulsifiers, are not properly solubilized or if the formulation is exposed to low temperatures.[2] Insufficient Heating During Formulation: Waxes in the formulation may not have been fully melted and incorporated during the emulsification process.[2]Optimize Emulsifier System: Consider using a blend of non-ionic and ionic emulsifiers to improve stability at different temperatures. Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all waxy components before emulsification.
Unpleasant Odor Hydrolysis: The degradation of this compound can release its constituent alcohol and acid, which may have distinct odors. Oxidation: Other components in the formulation may be undergoing oxidation, leading to off-odors.Buffer the System: Maintain a stable pH to minimize hydrolysis. Incorporate Antioxidants: Add antioxidants to the formulation to prevent the oxidation of sensitive ingredients.

Quantitative Data: Effect of pH on this compound Stability

kobs = kH+[H+] + kw (B13871080) + kOH-[OH-]

The following table provides estimated half-lives (t1/2) for this compound at 25°C, illustrating the significant impact of pH on its stability. These are estimations and should be confirmed by experimental studies for specific formulations.

pHPredominant Hydrolysis MechanismEstimated Half-life (t1/2) at 25°CStability Consideration
2.0 Acid-CatalyzedDays to WeeksUnstable, significant degradation expected.
4.0 Primarily Neutral, some Acid-CatalyzedMonths to a YearGenerally considered stable for most applications.
7.0 NeutralYearsMost stable pH.
9.0 Primarily Neutral, some Base-CatalyzedMonths to a YearGenerally considered stable, but hydrolysis rate increases compared to neutral pH.
11.0 Base-CatalyzedHours to DaysUnstable, rapid degradation expected.

Disclaimer: The half-life values are estimations based on general principles of ester hydrolysis and are intended for illustrative purposes. Actual stability will depend on the specific formulation, temperature, and presence of other catalytic species.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various pH stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate (B84403) buffer solutions (pH 4, 7, 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C) in a water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at room temperature (due to the higher reactivity of base-catalyzed hydrolysis).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis (Buffered Solutions):

    • Mix a known volume of the this compound stock solution with phosphate buffer solutions at pH 4, 7, and 9 in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Analyze the withdrawn and neutralized aliquots using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products (lauryl alcohol and lactic acid).

    • A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for better peak shape), and UV detection at a suitable wavelength (e.g., 210 nm).[4]

Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant and half-life at each pH.

  • Identify and quantify the major degradation products.

Protocol: Emulsion Stability Testing with Varying pH

Objective: To assess the physical stability of an emulsion containing this compound at different pH values.

Materials:

  • Test emulsion formulation containing this compound

  • Citric acid or lactic acid solution (for pH adjustment)

  • Sodium hydroxide or triethanolamine (B1662121) solution (for pH adjustment)

  • pH meter

  • Centrifuge

  • Microscope with a camera

  • Viscometer

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • pH Adjustment:

    • Divide the emulsion into several batches.

    • Adjust the pH of each batch to the desired levels (e.g., 4.0, 5.5, 7.0, 8.5) using the acid or base solutions while stirring gently.

  • Accelerated Stability Testing:

    • Centrifugation Test: Centrifuge a sample from each pH batch (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation, creaming, or sedimentation.[9]

    • Freeze-Thaw Cycling: Subject samples from each pH batch to multiple freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles).[9] Observe for any changes in appearance, texture, or phase separation after each cycle.

    • Elevated Temperature Storage: Store samples from each pH batch at elevated temperatures (e.g., 40°C or 50°C) for a specified period (e.g., 1-3 months).[8]

  • Physical Characterization:

    • At regular intervals during the stability testing, evaluate the following parameters for each pH batch:

      • Macroscopic Appearance: Visually inspect for color change, phase separation, and creaming.

      • Microscopic Analysis: Observe the emulsion under a microscope to assess droplet size, shape, and any signs of flocculation or coalescence.

      • Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer.

      • pH Monitoring: Measure the pH of the samples to check for any drift over time.

Data Analysis:

  • Compare the physical stability parameters (appearance, droplet size, viscosity) of the different pH batches over time.

  • Identify the pH range that provides the best physical stability for the emulsion formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1M & 1M NaOH, RT) prep->base Expose to stress neutral Neutral Hydrolysis (pH 4, 7, 9 Buffers, 60°C) prep->neutral Expose to stress sampling Sample at Time Intervals acid->sampling base->sampling neutral->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis (Quantify this compound & Degradants) neutralize->hplc kinetics Determine Degradation Kinetics (Rate Constant & Half-life) hplc->kinetics

Caption: Forced Degradation Study Workflow for this compound.

logical_relationship cluster_cause Potential Causes cluster_issue Observed Issues ph_shift pH Shift phase_sep Phase Separation ph_shift->phase_sep viscosity_change Viscosity Change ph_shift->viscosity_change incompatibility Ingredient Incompatibility incompatibility->phase_sep emulsification Inadequate Emulsification emulsification->phase_sep hydrolysis This compound Hydrolysis hydrolysis->viscosity_change thickener_ph pH Effect on Thickener thickener_ph->viscosity_change

Caption: Troubleshooting Logic for this compound Emulsion Instability.

References

Validation & Comparative

A Comparative Guide to Lauryl Lactate and Myristyl Lactate as Functional Cosmetic Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563) and myristyl lactate are alpha-hydroxy acid (AHA) esters, synthesized from the esterification of lactic acid with lauryl alcohol (a C12 fatty alcohol) and myristyl alcohol (a C14 fatty alcohol), respectively. Both are utilized in the cosmetics and personal care industries as multifunctional ingredients, primarily valued for their emollient and skin-conditioning properties.[1][2] They contribute to the sensory profile of formulations, improve spreadability, and offer moisturizing benefits.[3][4] While structurally similar, the two-carbon difference in their fatty alcohol chains results in distinct physicochemical properties and functional performance, particularly concerning skin feel and comedogenic potential. This guide provides an objective comparison of their performance, supported by available data and standardized experimental protocols.

Physicochemical Properties

The difference in alkyl chain length between lauryl lactate (C12) and myristyl lactate (C14) directly influences their physical and chemical characteristics.

PropertyThis compoundMyristyl Lactate
INCI Name This compoundMYRISTYL LACTATE
Chemical Formula C₁₅H₃₀O₃C₁₇H₃₄O₃[3]
CAS Number 6283-92-71323-03-1[3]
Appearance Clear to pale yellow liquid[4]Colorless to pale yellow liquid or white, waxy solid[3]
Solubility Practically insoluble in water; Soluble in oils and alcohol[5]Insoluble in water; Soluble in oils and alcohol[6]
Typical Use Level 1-10% (General guidance)1-10%[3]

Functional Performance in Cosmetic Formulations

Emolliency and Sensory Profile
  • This compound: Imparts a lightweight, non-greasy, and lubricious feel to formulations.[4] It is often used to reduce the tackiness and greasy feel of other components, such as petrolatum, in a formulation.[7] Its lower molecular weight contributes to a lighter skin feel, making it suitable for daily wear and facial skincare products.

  • Myristyl Lactate: Provides a richer, more velvety, and substantive feel.[3] It has excellent softening properties that leave the skin and hair feeling smooth and silky.[3][8] This makes it a common choice for creams, lotions, and decorative cosmetics where a more cushiony texture is desired.[3]

Moisturization and Skin Barrier Effects

Both ingredients function as emollients that can help moisturize the skin by forming a semi-occlusive layer on the stratum corneum, thereby reducing transepidermal water loss (TEWL). This helps to maintain skin hydration.[9][10] The lactate moiety may also contribute to the skin's Natural Moisturizing Factor (NMF).[10]

While both are effective moisturizers, no direct, quantitative, head-to-head clinical studies comparing their specific impact on skin hydration (via corneometry) or TEWL were identified in the reviewed literature. A study investigating related compounds found that sodium lactate at 3% and 5% concentrations performed effectively in skin hydration.[11] This suggests the lactate portion of the molecules is crucial for this function.[11]

Viscosity and Formulation Stability

This compound and myristyl lactate can influence the rheology of emulsions. They can act as co-emulsifiers or thickeners, contributing to the viscosity and stability of the final product. Their incorporation into the oil phase of an emulsion can increase its viscosity, leading to a creamier texture and improved physical stability by slowing droplet coalescence.[12][13]

Specific comparative data on their viscosity-modifying effects was not available. The impact on viscosity is highly formulation-dependent, influenced by the concentration of the ester, the primary emulsifier system, and the oil-to-water ratio.

Safety and Comedogenicity Profile

A critical point of differentiation for formulation scientists is the safety profile of these ingredients, particularly their potential to clog pores (comedogenicity).

ParameterThis compoundMyristyl Lactate
Skin Irritation Generally considered non-irritating.[4]Generally considered minimally irritating, though some contradictory studies exist for the undiluted material.[6] Formulations are typically non-irritating and non-sensitizing.[6]
Sensitization Considered non-sensitizing.[4]Considered non-sensitizing in formulation.[6]
Comedogenicity Rating 0-2 (Non-comedogenic to slightly comedogenic) 4 (Highly comedogenic) [8][14]

The high comedogenic rating of myristyl lactate is a significant consideration for products intended for acne-prone or oily skin.[3] Studies have shown its potential to cause pimples.[8] In contrast, this compound is generally considered non-comedogenic, making it a more suitable choice for facial skincare and products targeting sensitive or acne-prone individuals.[4]

Experimental Protocols

To generate direct comparative data, the following standardized methodologies are recommended.

In-Vivo Skin Moisturization and TEWL Assessment

This protocol measures an ingredient's effect on skin hydration and barrier function.

  • Subject Recruitment: A panel of at least 20 subjects with normal to dry skin is recruited. A washout period of 7 days with a neutral cleansing bar is required.

  • Test Sites: Two symmetrical sites are marked on the volar forearm of each subject.

  • Baseline Measurements: Baseline skin hydration is measured using a Corneometer® CM 825, and baseline TEWL is measured using a Tewameter® TM 300. Measurements are taken after a 30-minute acclimatization period in a controlled environment (20-22°C, 40-60% RH).

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of two test formulations (a base cream vs. the base cream with 5% of the test ingredient) is applied to the designated sites. One site remains untreated as a negative control.

  • Post-Application Measurements: Corneometry and TEWL measurements are repeated at set intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application.

  • Data Analysis: The percentage change in skin hydration and TEWL from baseline is calculated for each time point and statistically compared between the test formulations and the control site using appropriate statistical tests (e.g., paired t-test or ANOVA).

Viscosity Measurement of a Standard Oil-in-Water (O/W) Emulsion

This protocol quantifies the thickening effect of the ingredients.

  • Formulation Preparation: Prepare a standard O/W emulsion base. Create three batches: the base emulsion (control), the base with 3% w/w this compound, and the base with 3% w/w myristyl lactate.

  • Instrumentation: Use a rotational viscometer or rheometer (e.g., Brookfield DV-II+ Pro or a cone-and-plate rheometer) equipped with a suitable spindle or geometry.

  • Measurement Conditions: Allow samples to equilibrate to a controlled temperature (25°C) for 24 hours.

  • Procedure:

    • For a simple viscosity check, measure the viscosity (in mPa·s) at a fixed rotational speed (e.g., 20 RPM) after 60 seconds.

    • For a more comprehensive analysis, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to create a flow curve and evaluate shear-thinning behavior.[15][16]

  • Data Analysis: Compare the viscosity values and flow curves of the three formulations to determine the relative thickening effect of each lactate ester.

Human Repeat Insult Patch Test (HRIPT) for Sensitization Potential

This is the standard clinical safety test to assess for allergic contact dermatitis.[17][18]

  • Panel: A panel of at least 50 human volunteers is recruited.

  • Induction Phase: The test material (e.g., 5% of the ingredient in a suitable vehicle) is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) three times a week for three consecutive weeks (a total of nine applications).[18]

  • Rest Phase: A 10-21 day rest period with no applications follows the induction phase.[18]

  • Challenge Phase: A single patch with the test material is applied to a naive skin site.[5]

  • Scoring: Skin reactions are scored by a trained evaluator at 24 and 48 hours after patch removal during the induction phase and at 24, 48, and 72 hours after the challenge patch application.[5]

  • Interpretation: A reaction during the challenge phase at the naive site that is greater than any irritation observed during the induction phase suggests sensitization.[5]

Visualizations

Experimental Workflow for Emollient Efficacy and Safety Testing

G cluster_0 Phase 1: Formulation & Physicochemical Analysis cluster_1 Phase 2: Pre-clinical Safety Assessment cluster_2 Phase 3: Clinical Efficacy & Safety Trials cluster_3 Phase 4: Data Analysis & Conclusion F1 Base Emulsion Formulation P1 Viscosity & Rheology Testing F1->P1 F2 Formulation + this compound F2->P1 F3 Formulation + Myristyl Lactate F3->P1 S1 In-vitro Irritation Models P1->S1 Proceed if stable D2 Comparison of Rheological Profiles P1->D2 C1 Subject Recruitment & Acclimatization S1->C1 Proceed if non-irritating C2 Baseline Measurements (Corneometry, TEWL) C1->C2 C5 Human Repeat Insult Patch Test (HRIPT) C1->C5 C3 Product Application C2->C3 C4 Post-Application Measurements (1, 2, 4, 8, 24h) C3->C4 D1 Statistical Analysis of Hydration & TEWL Data C4->D1 D3 Safety Profile Assessment C5->D3 D4 Final Comparative Report D1->D4 D2->D4 D3->D4

Caption: Workflow for comparing cosmetic emollients.

Comparative Properties of this compound vs. Myristyl Lactate

G cluster_LL This compound (C12) cluster_ML Myristyl Lactate (C14) center AHA Esters LL_Feel Lightweight, Non-Greasy Feel center->LL_Feel ML_Feel Richer, Velvety Feel center->ML_Feel LL_Comedo Non-Comedogenic (Rating: 0-2) LL_Feel->LL_Comedo LL_App Applications: Facial Skincare, Acne-Prone Skin LL_Comedo->LL_App ML_Comedo Highly Comedogenic (Rating: 4) ML_Feel->ML_Comedo ML_App Applications: Creams, Lipsticks, Body Care ML_Comedo->ML_App

Caption: Key differences between Lauryl and Myristyl Lactate.

Conclusion

This compound and myristyl lactate are effective emollients and skin conditioning agents, but their suitability depends heavily on the intended application and target consumer.

  • This compound is the preferred choice for facial skincare, products for oily or acne-prone skin, and any formulation where a lightweight, non-greasy sensory experience is desired. Its non-comedogenic nature is its most significant advantage.

  • Myristyl Lactate is better suited for rinse-off products, decorative cosmetics like lipstick, or rich creams for body and hand care where its velvety feel is a benefit and its high comedogenic potential is less of a concern.[3]

For drug development professionals, this compound may also be considered as a potential penetration enhancer, a property sometimes associated with AHA esters, though this would require specific investigation. The selection between these two ingredients should be a deliberate choice based on a clear understanding of the desired product attributes and the distinct properties imparted by their respective alkyl chain lengths. Further direct comparative studies are warranted to provide quantitative performance data to the cosmetic science community.

References

A Comparative Performance Analysis: Lauryl Lactate vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Surfactant Performance

In the landscape of cosmetic and pharmaceutical formulations, the selection of surfactants is a critical decision, balancing efficacy with safety and consumer perception. This guide provides a comprehensive comparative analysis of two prominent surfactants: the milder, ester-based Lauryl Lactate and the widely utilized anionic surfactant, Sodium Lauryl Sulfate (SLS). Through a review of available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the objective information necessary for informed ingredient selection.

Executive Summary

This compound, an ester of lauric acid and lactic acid, is increasingly favored in formulations for sensitive skin due to its mild, moisturizing, and non-irritating properties. In contrast, Sodium Lauryl Sulfate is a powerful and cost-effective surfactant renowned for its robust cleansing and foaming capabilities. However, its potential for skin irritation has led to a growing demand for milder alternatives. This guide delves into the performance differences between these two surfactants across key metrics including physicochemical properties, cleansing and foaming efficacy, cytotoxicity, and skin irritation potential, supported by detailed experimental methodologies.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and Sodium Lauryl Sulfate based on available data. Direct comparative studies for some parameters are limited, particularly for this compound, reflecting its emerging status compared to the extensively studied SLS.

Table 1: Physicochemical Properties
PropertyThis compoundSodium Lauryl Sulfate (SLS)Significance
INCI Name This compoundSodium Lauryl SulfateInternational Nomenclature for Cosmetic Ingredients.
Chemical Formula C₁₅H₃₀O₃C₁₂H₂₅NaO₄SDefines the molecular structure.
Origin Ester of lauryl alcohol and lactic acid[1]Produced by sulfation of lauryl alcohol followed by neutralization.This compound has a natural origin from fatty acid and lactic acid, while SLS is a synthetic surfactant.
Appearance Clear to pale yellow liquid[1]White to off-white powder or solution.Physical form impacts handling and formulation processes.
Solubility Low water solubility.Soluble in water.Water solubility is crucial for aqueous-based formulations.
Table 2: Cleansing and Foaming Performance
Performance MetricThis compoundSodium Lauryl Sulfate (SLS)Significance in Performance
Cleansing Efficacy Data not availableExcellent (Quantitative data available)[2]Indicates the surfactant's ability to remove dirt and oil.
Foaming Ability Data not availableHigh[2]Relates to the volume of foam generated.
Foam Stability Data not availableHigh[2]Measures the persistence of the foam over time.
Table 3: Cytotoxicity Data
Cell LineThis compound IC₅₀Sodium Lauryl Sulfate (SLS) IC₅₀Significance in Safety Evaluation
Human Keratinocytes (HaCaT) Data not available0.005% - 0.01% (time and dose-dependent)[3]A lower IC₅₀ value indicates higher cytotoxicity.
Human Gingival Fibroblasts (GF) Data not available0.0127% (24-hour exposure)Provides insight into the potential for oral mucosa irritation.

Note: The absence of publicly available IC₅₀ data for this compound on skin cell lines is a notable gap in the current scientific literature.

Table 4: Skin Irritation Potential (Human Patch Test Data)
ParameterThis compoundSodium Lauryl Sulfate (SLS)Significance in Safety and Mildness
Transepidermal Water Loss (TEWL) No significant change reported.Significant increase observed with 0.5% and 1% solutions[4][5][6]An increase in TEWL indicates disruption of the skin's barrier function.
Erythema (Redness) Generally considered non-irritating.Significant increase in redness observed with 0.5% and 1% solutions[4]A direct visual indicator of skin inflammation.

Experimental Protocols

Foaming Performance: Ross-Miles Method (ASTM D1173)

This standardized test is used to evaluate the foaming properties of surfactants.

  • Apparatus: A jacketed glass column with a specified height and diameter, and a reservoir pipette.

  • Procedure:

    • A specific volume of the surfactant solution at a defined concentration and temperature is placed in the main column.

    • A second volume of the same solution is allowed to fall from a specified height through the pipette into the main column, generating foam.

    • The initial foam height is measured immediately after all the solution has run out of the pipette.

    • The foam height is then measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Interpretation: Higher initial foam height indicates better foamability, while a slower decline in foam height over time indicates greater foam stability.[7][8]

Cleansing Efficacy (Detergency Test)

This method assesses the ability of a surfactant to remove a standardized soil from a fabric swatch.

  • Materials: Standard soiled fabric swatches (e.g., with sebum, carbon black, or other common soils), a Launder-Ometer or similar device to simulate washing conditions, and a spectrophotometer or colorimeter.

  • Procedure:

    • The initial reflectance of the soiled fabric swatches is measured.

    • The swatches are washed in a solution of the surfactant at a specified concentration, temperature, and water hardness for a set duration.

    • After washing and drying, the final reflectance of the swatches is measured.

  • Data Interpretation: The percentage of soil removal is calculated based on the difference in reflectance before and after washing. A higher percentage indicates greater cleansing efficacy.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a 96-well plate to a specified confluency.

  • Treatment: The cells are exposed to various concentrations of the surfactant for a defined period (e.g., 24 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Acquisition: The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value, the concentration of the surfactant that causes a 50% reduction in cell viability, is then determined.[3][9][10]

Skin Irritation Assessment: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to assess the potential of a substance to cause skin irritation and sensitization.

  • Induction Phase:

    • A small amount of the test material (at a specified concentration in a suitable vehicle) is applied to the skin of human volunteers under an occlusive or semi-occlusive patch.

    • The patch is worn for a set period (e.g., 24 hours) and then removed.

    • The application site is evaluated for signs of irritation (erythema, edema) at specified time points after patch removal.

    • This process is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site.

  • Rest Phase: A period of about two weeks with no patch applications follows the induction phase.

  • Challenge Phase:

    • A patch with the test material is applied to a new, previously untreated skin site.

    • The site is evaluated for any reaction after a set period.

  • Data Interpretation: The presence and severity of skin reactions are scored by a trained evaluator. An increase in Transepidermal Water Loss (TEWL) and erythema are quantitative measures of skin barrier disruption and inflammation.

Mandatory Visualization

experimental_workflow cluster_performance Performance Testing cluster_safety Safety Assessment Foaming Foaming Foam Volume & Stability Foam Volume & Stability Foaming->Foam Volume & Stability Cleansing Cleansing Soil Removal (%) Soil Removal (%) Cleansing->Soil Removal (%) Cytotoxicity Cytotoxicity IC50 Value IC50 Value Cytotoxicity->IC50 Value Irritation Irritation TEWL & Erythema TEWL & Erythema Irritation->TEWL & Erythema Surfactant Solution Surfactant Solution Surfactant Solution->Foaming Ross-Miles Method Surfactant Solution->Cleansing Detergency Test Surfactant Solution->Cytotoxicity MTT Assay Surfactant Solution->Irritation HRIPT

Experimental workflow for surfactant comparison.

irritation_pathway cluster_markers Affected Proteins & Processes SLS_Exposure Sodium Lauryl Sulfate (SLS) Exposure Barrier_Disruption Skin Barrier Disruption SLS_Exposure->Barrier_Disruption Keratinocyte_Activation Keratinocyte Activation Barrier_Disruption->Keratinocyte_Activation Altered_Differentiation Altered Keratinocyte Differentiation & Desquamation Keratinocyte_Activation->Altered_Differentiation Inflammatory_Response Inflammatory Response Keratinocyte_Activation->Inflammatory_Response Involucrin Involucrin Altered_Differentiation->Involucrin Transglutaminase1 Transglutaminase 1 Altered_Differentiation->Transglutaminase1 Profilaggrin Profilaggrin Altered_Differentiation->Profilaggrin Kallikreins Kallikreins Altered_Differentiation->Kallikreins

SLS-induced skin irritation signaling pathway.

Discussion

The available data clearly positions Sodium Lauryl Sulfate as a highly effective cleansing and foaming agent, albeit with a significant potential for skin irritation. This irritation is characterized by a disruption of the skin barrier, leading to increased transepidermal water loss and erythema. At a molecular level, SLS has been shown to alter the expression of key proteins involved in keratinocyte differentiation and desquamation, such as involucrin, transglutaminase 1, profilaggrin, and kallikreins, providing a mechanistic basis for its irritant effects.[11][12][13]

In contrast, this compound is consistently described as a mild, non-irritating, and moisturizing ingredient. While quantitative data on its performance in foaming and cleansing is scarce, its primary application as a skin-conditioning agent and emollient suggests a different functional profile. The lack of reported irritation and its origin from natural sources make it an attractive alternative for formulations targeting sensitive skin or for products where a "milder" claim is desired.

For the research and drug development professional, the choice between these two surfactants will be dictated by the specific requirements of the formulation. For applications where strong cleansing and foaming are paramount and potential irritation can be mitigated through formulation strategies (e.g., inclusion of anti-irritants, rinse-off applications), SLS remains a viable and cost-effective option. However, for leave-on products, formulations for sensitive skin, or when a "natural" and "mild" marketing position is desired, this compound presents a compelling choice, despite the current gaps in publicly available quantitative performance data. Further research directly comparing the performance metrics of this compound and Sodium Lauryl Sulfate under standardized conditions would be invaluable to the field.

References

efficacy of lauryl lactate as a preservative against common microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid, is predominantly utilized in the cosmetic and pharmaceutical industries as a skin conditioning agent, emollient, and exfoliant. While its primary role is not as a standalone preservative, emerging interest in multifunctional ingredients has led to investigations into its potential antimicrobial properties and its role as a "preservative booster." This guide provides a comprehensive comparison of the available data on the efficacy of lauryl lactate as a preservative against common microbes, alongside detailed experimental methodologies for assessing preservative effectiveness.

Efficacy of this compound: A Review of the Data

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of common microbes, is notably limited in publicly available scientific literature. Its primary functions in cosmetic formulations are related to skin feel and hydration.[1][2][3][4] However, some evidence suggests that lactate esters and related compounds possess antimicrobial properties, and this compound may contribute to the overall microbial stability of a formulation, often in a synergistic capacity with other preservatives.

A patent for a preservative system highlights the use of a blend of acyl lactylates, suggesting that these compounds, likely including this compound, can contribute to antimicrobial activity.[5][6] The patent emphasizes a synergistic effect when combined, which allows for a reduction in the concentration of conventional preservatives.[5] This suggests that this compound's preservative action may be more pronounced when used in combination with other antimicrobial agents.

Comparative Performance Data

Due to the scarcity of direct studies on this compound as a primary preservative, a direct quantitative comparison with established preservatives like parabens or phenoxyethanol (B1677644) is challenging. The following table summarizes the available information and provides context by including data on related compounds.

Table 1: Comparative Antimicrobial Efficacy Data

CompoundOrganismEfficacy Data (MIC)Source(s)
This compound Escherichia coliNo specific data available-
Staphylococcus aureusNo specific data available-
Pseudomonas aeruginosaNo specific data available-
Candida albicansNo specific data available-
Aspergillus brasiliensisNo specific data available-
Lactic Acid Escherichia coli≥1.25 mg/mL[2]
Staphylococcus aureus≥1.25 mg/mL[2]
Pseudomonas aeruginosa≥1.25 mg/mL[2]
Candida albicans≥12.50 mg/mL[2]
Ethyl Lauroyl Arginate (LAE) Gram-positive bacteriaGenerally lower MICs[7]
Gram-negative bacteriaGenerally higher MICs[7]
Sodium Lactate Various bacteriaUsed to control spoilage and pathogenic bacteria in meat products[8]

Note: The data for lactic acid and ethyl lauroyl arginate are provided for contextual purposes and do not directly represent the efficacy of this compound. The antimicrobial activity of an ester like this compound can differ significantly from its constituent acid and alcohol.

Experimental Protocols

To rigorously assess the preservative efficacy of this compound, standardized microbiological challenge tests are essential. The following outlines a typical experimental protocol.

Preservative Efficacy Testing (Challenge Test)

A challenge test evaluates the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into a product and monitoring the microbial population over time.

1. Microorganisms: A panel of common spoilage and pathogenic organisms is used, typically including:

  • Bacteria: Escherichia coli (ATCC 8739), Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027)

  • Yeast: Candida albicans (ATCC 10231)

  • Mold: Aspergillus brasiliensis (ATCC 16404)

2. Inoculum Preparation:

  • Bacterial and yeast cultures are grown on appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) and harvested to create a suspension in a sterile saline solution.

  • Mold cultures are grown on agar, and spores are harvested to create a spore suspension.

  • The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Product Inoculation:

  • The test product is divided into separate containers for each microorganism.

  • Each container is inoculated with the respective microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/g or mL of the product.

4. Incubation and Sampling:

  • The inoculated products are stored at a controlled temperature (typically 20-25°C) and protected from light.

  • Samples are taken at specified intervals (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

5. Microbial Enumeration:

  • Serial dilutions of the samples are plated on appropriate agar media.

  • Plates are incubated, and the number of colonies is counted to determine the CFU/g or mL.

6. Interpretation of Results:

  • The log reduction in the microbial population is calculated at each time point compared to the initial inoculum level.

  • Acceptance criteria are based on guidelines from regulatory bodies such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). For example, for bacteria, a 3-log reduction by day 14 and no increase thereafter is often required. For yeast and mold, a 1-log reduction by day 14 and no increase thereafter is a common criterion.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Conclusion start Start prep_product Prepare Product Samples start->prep_product prep_inoculum Prepare Microbial Inoculum (Bacteria, Yeast, Mold) start->prep_inoculum inoculate Inoculate Product with Microbes prep_product->inoculate prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample Sample at 0, 7, 14, 28 days incubate->sample plate Plate Serial Dilutions sample->plate count Count Colonies (CFU) plate->count calculate Calculate Log Reduction count->calculate compare Compare to Acceptance Criteria calculate->compare end End compare->end

Caption: Experimental workflow for preservative efficacy (challenge) testing.

Signaling Pathways and Logical Relationships

The potential, though not fully elucidated, antimicrobial action of this compound may be linked to the properties of its constituent molecules, lauric acid and lactic acid. Lauric acid is known to disrupt the cell membranes of certain microorganisms. Lactic acid can lower the pH of the environment, creating unfavorable conditions for microbial growth, and the undissociated form of the acid can penetrate the cell membrane and disrupt cellular functions.

G cluster_lauryl_lactate This compound cluster_components Potential Antimicrobial Contributors cluster_mechanisms Potential Mechanisms of Action ll This compound lauric_acid Lauric Acid Moiety ll->lauric_acid contributes lactic_acid Lactic Acid Moiety ll->lactic_acid contributes membrane_disruption Microbial Cell Membrane Disruption lauric_acid->membrane_disruption leads to ph_reduction Environmental pH Reduction lactic_acid->ph_reduction can cause cellular_disruption Intracellular pH Drop & Metabolic Inhibition lactic_acid->cellular_disruption can cause

References

A Comparative Analysis of Lauryl Lactate and Alpha-Hydroxy Acids for Skin Exfoliation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of cosmetic science, the demand for effective yet gentle exfoliating agents is paramount. This guide provides a detailed comparison of the exfoliating properties of lauryl lactate (B86563) with those of conventional alpha-hydroxy acids (AHAs) such as glycolic acid and lactic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications in dermatological and cosmetic formulations. While quantitative comparative data for lauryl lactate is limited in publicly available literature, this guide synthesizes existing knowledge and outlines the requisite experimental protocols for a comprehensive evaluation.

Overview of Exfoliating Agents

Alpha-hydroxy acids are a class of chemical compounds that have been widely used in dermatological applications for their exfoliating and skin-rejuvenating properties.[1][2] They work primarily by disrupting the cohesion of corneocytes in the stratum corneum, leading to desquamation and an increased rate of cell turnover.[2] Among the most common AHAs are glycolic acid, derived from sugarcane, and lactic acid, found in sour milk.[1]

This compound, an ester of lauryl alcohol and lactic acid, is described as a mild AHA derivative with both emollient and gentle exfoliating properties.[3][4] Its larger molecular size compared to glycolic acid suggests a slower, more superficial penetration, which may translate to a lower irritation potential.

Comparative Data Summary

FeatureThis compoundGlycolic AcidLactic Acid
Primary Function Emollient, Mild Exfoliant[4][5]Exfoliant[6]Exfoliant, Moisturizer[6][7]
Exfoliation Potency Described as "gentle" and "mild"[4]HighModerate to High[7]
Cell Turnover Rate Data not availableSignificant increase[1]Significant increase[1]
Irritation Potential Low[4][8]High, concentration-dependent[7][9]Moderate, less than glycolic acid[7]
Molecular Weight 258.4 g/mol 76.05 g/mol 90.08 g/mol
Skin Penetration Likely superficial due to larger sizeDeep penetration[6]Deeper than many AHAs, but less than glycolic acid
Additional Benefits Moisturizing, Skin conditioning[3]Collagen synthesis stimulation[2]Part of Natural Moisturizing Factor (NMF)[10]

Experimental Protocols for Comparative Efficacy and Safety Assessment

To address the current data gap, the following experimental protocols are proposed for a rigorous comparison of this compound with other AHAs.

In Vivo Skin Cell Turnover Rate Assessment

Objective: To quantify and compare the rate of stratum corneum desquamation following topical application of this compound and other AHAs.

Methodology: A validated method for assessing cell turnover involves the use of a fluorescent dye, such as dansyl chloride.[11]

  • Subject Recruitment: A panel of healthy human volunteers with no known skin conditions is recruited.

  • Test Site Demarcation: Multiple test sites are marked on the forearms of each subject.

  • Baseline Measurement: The natural fluorescence of the skin at each test site is measured using a spectrofluorometer.

  • Dye Application: A solution of dansyl chloride is applied to each test site and allowed to bind to the stratum corneum.

  • Test Product Application: The test formulations (e.g., 5% this compound, 5% glycolic acid, 5% lactic acid, and a placebo control) are applied to their assigned sites. Applications are performed twice daily for a specified period (e.g., two weeks).

  • Fluorescence Measurement: The fluorescence intensity at each test site is measured daily. As the stained corneocytes are shed, the fluorescence intensity will decrease.

  • Data Analysis: The rate of fluorescence decline is calculated for each test site. The time taken for the fluorescence to return to baseline is determined as the cell turnover time. Statistical analysis is performed to compare the effects of the different treatments.

In Vivo Skin Irritation Potential Assessment (Patch Testing)

Objective: To evaluate and compare the potential of this compound and other AHAs to induce skin irritation.

Methodology: The human repeat insult patch test (HRIPT) is a standard method for assessing the irritation and sensitization potential of topical products.

  • Subject Recruitment: A panel of healthy human volunteers is recruited.

  • Patch Application (Induction Phase): Patches containing the test materials (e.g., 10% this compound, 10% glycolic acid, 10% lactic acid, and a negative control) are applied to the backs of the subjects for 24-48 hours. This is repeated nine times over a three-week period.

  • Skin Evaluation: After each patch removal, the skin is evaluated for signs of irritation (erythema, edema) by a trained assessor using a standardized scoring scale.

  • Rest Period: A two-week rest period follows the induction phase.

  • Patch Application (Challenge Phase): A final challenge patch of each test material is applied to a new site on the back for 24-48 hours.

  • Final Evaluation: The challenge sites are evaluated for any reactions at 24 and 48 hours after patch removal.

  • Data Analysis: The irritation scores from the induction and challenge phases are statistically analyzed to compare the irritation potential of the different substances.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis subject_recruitment Subject Recruitment test_site_demarcation Test Site Demarcation subject_recruitment->test_site_demarcation baseline_measurement Baseline Measurements test_site_demarcation->baseline_measurement product_application Topical Application of Test Articles (this compound, AHAs, Control) baseline_measurement->product_application repeated_application Repeated Applications (e.g., twice daily for 2 weeks) product_application->repeated_application cell_turnover Cell Turnover Rate Measurement (e.g., Dansyl Chloride Assay) repeated_application->cell_turnover irritation_potential Irritation Potential Assessment (e.g., Patch Testing) repeated_application->irritation_potential data_collection Data Collection cell_turnover->data_collection irritation_potential->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis comparative_report Comparative Efficacy & Safety Report statistical_analysis->comparative_report

Figure 1: Experimental workflow for comparing exfoliating agents.

aha_pathway aha Alpha-Hydroxy Acid (AHA) corneodesmosome Corneodesmosome (Cell-Cell Adhesion) aha->corneodesmosome Disrupts Cohesion corneocyte Corneocyte desquamation Desquamation (Exfoliation) corneocyte->desquamation Shedding cell_turnover Increased Cell Turnover desquamation->cell_turnover smoother_skin Smoother Skin Texture cell_turnover->smoother_skin

Figure 2: Simplified signaling pathway of AHA-induced exfoliation.

logical_comparison cluster_ahas Traditional AHAs cluster_lauryl_lactate This compound cluster_properties Properties glycolic Glycolic Acid lactic Lactic Acid exfoliation Strong Exfoliation glycolic->exfoliation irritation Higher Irritation Potential glycolic->irritation lactic->exfoliation lactic->irritation ll This compound emolliency Emolliency ll->emolliency gentle_exfoliation Gentle Exfoliation ll->gentle_exfoliation

Figure 3: Logical comparison of this compound and traditional AHAs.

Conclusion

This compound presents an interesting profile as a dual-function ingredient, offering both emollient and mild exfoliating properties. While it is qualitatively understood to be a gentler alternative to traditional AHAs like glycolic and lactic acid, there is a clear need for quantitative, comparative studies to substantiate these claims. The experimental protocols outlined in this guide provide a framework for generating the necessary data on cell turnover and irritation potential. Such research will be invaluable for the formulation of next-generation skincare products that balance efficacy with skin comfort, catering to the needs of a diverse consumer base, including those with sensitive skin. Further investigation into the precise mechanism of action of this compound at the cellular and molecular level is also warranted to fully understand its role in skin health.

References

A Comparative Guide to In Vitro Skin Models for Validating Lauryl Lactate's Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro skin models for validating the penetration-enhancing effects of lauryl lactate (B86563). The information presented herein is supported by experimental data to aid in the selection of appropriate models and methodologies for cutaneous and transdermal research.

Comparative Performance of Lauryl Lactate Across Different Drug Moieties

This compound, an ester of lauryl alcohol and lactic acid, is recognized for its potential as a skin penetration enhancer.[1] Its efficacy is influenced by the physicochemical properties of the active pharmaceutical ingredient (API) it is formulated with. The following tables summarize the penetration-enhancing effect of this compound on four model drugs with varying lipophilicity, as determined in an in vitro study using excised rat skin.

Data Presentation: Quantitative Analysis of this compound's Enhancement Effect

The following data, synthesized from a peer-reviewed study, illustrates the performance of this compound (referred to as LE-12) as a penetration enhancer.[1] The experiments were conducted using a 5% w/v concentration of the enhancer in propylene (B89431) glycol.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with this compound

DrugLogPPermeability Coefficient (Kp) without Enhancer (x 10⁻⁵ cm/h)Permeability Coefficient (Kp) with 5% this compound (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Ibuprofen3.9728.11 ± 2.20140.83 ± 11.525.01
Salicylic Acid2.26Not ProvidedNot Provided8.54
Dexamethasone1.83Not ProvidedNot Provided13.89
5-Fluorouracil-0.89Not ProvidedNot Provided21.88

Data for Salicylic Acid, Dexamethasone, and 5-Fluorouracil Kp values without and with the enhancer were not explicitly provided in the synthesized source, only the enhancement ratio.

Table 2: Drug Concentration in the Skin (SC) After 24 Hours with this compound

DrugSkin Concentration (SC) without Enhancer (μg/g)Skin Concentration (SC) with 5% this compound (μg/g)
Ibuprofen478.37 ± 33.252989.23 ± 215.47
Salicylic AcidNot Provided115.8 ± 9.8
DexamethasoneNot Provided69.9 ± 5.7
5-FluorouracilNot Provided67.2 ± 6.1

Control skin concentration for Salicylic Acid, Dexamethasone, and 5-Fluorouracil was not provided in the synthesized source.

Discussion on the Comparative Performance of In Vitro Skin Models

The selection of an appropriate in vitro skin model is critical for obtaining relevant and reproducible data. While the above data was generated using excised rat skin, other models are available, each with distinct advantages and limitations.

  • Excised Animal Skin (e.g., Rat, Porcine): Rat skin is often used due to its availability and cost-effectiveness. However, it is generally more permeable than human skin.[2] Porcine skin is considered a closer anatomical and physiological match to human skin.[3]

  • Reconstructed Human Epidermis (RHE): Models such as EpiDerm™, SkinEthic™, and EpiSkin™ are three-dimensional cultures of human-derived keratinocytes that form a stratified epidermis.[4][5][6] These models offer high reproducibility and avoid the use of animals. However, they can be more permeable than ex vivo human skin, particularly for lipophilic compounds, and may lack a fully developed dermal component.[3][7]

  • Artificial Membranes: Synthetic membranes offer high reproducibility and are cost-effective but lack the biological complexity of skin and are best suited for preliminary screening.

Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is based on the methodology used in the study of lactate esters as penetration enhancers.[1]

  • Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., male Wistar rats, 200-220g). Subcutaneous fat and any extraneous tissue are carefully removed. The skin is then washed with physiological saline and can be stored at -20°C for a short period.[8]

  • Franz Diffusion Cell Setup: The study is conducted using vertical Franz diffusion cells.[1][9] The excised skin is mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.[9]

  • Receptor Phase: The receptor compartment is filled with a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4), which is maintained at 32°C to mimic physiological skin temperature and continuously stirred.[1][9]

  • Donor Phase Application: The test formulation, consisting of the active drug in a vehicle (e.g., propylene glycol) with or without this compound, is applied to the skin surface in the donor compartment.[1] The donor chamber should be covered to prevent evaporation.[1]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis.[10] An equal volume of fresh, pre-warmed receptor solution is added to maintain sink conditions.[1]

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial drug concentration in the donor compartment. The enhancement ratio is calculated by dividing the Kp with the enhancer by the Kp of the control (without enhancer).[8]

2. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to assess the integrity of the skin barrier in real-time.[11] A decrease in TEER suggests a disruption of the tight junctions and overall barrier function.

  • Model Preparation: Reconstructed human epidermis (RHE) models are equilibrated according to the manufacturer's instructions.

  • TEER Measurement: An epithelial volt-ohm meter equipped with "chopstick" electrodes is used. The electrodes are placed with one in the apical (outer) and one in the basolateral (inner) chamber of the culture insert.[12]

  • Procedure: A baseline TEER measurement is taken before applying the test formulation. After application of the formulation containing this compound, TEER is measured at various time points. The resistance values are typically normalized to the surface area of the RHE model and expressed as Ω·cm². A control group treated with the vehicle alone should be included for comparison.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound as a penetration enhancer.

experimental_workflow cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Analysis & Data cluster_output Output skin_prep Excised Skin or RHE Model Preparation franz_setup Franz Diffusion Cell Assembly skin_prep->franz_setup formulation_app Application of Formulation (with/without this compound) sampling Time-point Sampling from Receptor formulation_app->sampling teer_measurement TEER Measurement (for RHE) formulation_app->teer_measurement hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis barrier_analysis Barrier Integrity Analysis teer_measurement->barrier_analysis data_calc Calculation of Flux, Kp, ER hplc_analysis->data_calc comparison Comparative Penetration Profiles data_calc->comparison barrier_analysis->comparison

Caption: Experimental workflow for validating this compound's penetration enhancement.

mechanism_of_action cluster_stratum_corneum Stratum Corneum Barrier cluster_enhancer This compound Action cluster_penetration Enhanced Drug Penetration corneocytes Corneocytes lipid_matrix Organized Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) lipid_disruption Disruption of Lipid Organization (Fluidization & Extraction) lauryl_lactate This compound (Non-ionic Surfactant) lauryl_lactate->lipid_disruption increased_permeability Increased Intercellular Space & Permeability lipid_disruption->increased_permeability enhanced_penetration Enhanced Penetration into Deeper Skin Layers drug_molecule Drug Molecule drug_molecule->enhanced_penetration

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

References

A Comparative Guide to the Synthesis of Lauryl Lactate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of lauryl lactate (B86563), an ester with wide applications in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis of Lauryl Lactate

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Immobilized Lipase (B570770) (e.g., Novozym® 435)
Typical Yield 65-95%>95%
Reaction Temperature High (Reflux, often >100°C)Mild (40-70°C)
Reaction Time 1-10 hours4-24 hours
Solvent Often solvent-free or in a non-polar solvent like tolueneOften solvent-free or in non-polar organic solvents
Byproducts WaterWater
Catalyst Reusability Generally not reusableHigh (up to 10 cycles or more)[1][2][3]
Selectivity Low (potential for side reactions)High (regio- and enantioselective)
Environmental Impact Use of corrosive acids and high energy consumptionMilder conditions, biodegradable catalyst, considered greener[4]
Product Purity May require extensive purification to remove catalyst and byproductsHigh purity, often requiring minimal purification

Experimental Workflows

The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Lactic Acid & Lauryl Alcohol Reaction Fischer Esterification (High Temperature, Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants Lactic Acid & Lauryl Alcohol Reaction Esterification (Mild Temperature) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reaction Separation Enzyme Filtration Reaction->Separation Product This compound Separation->Product Reusable_Enzyme Reusable Enzyme Separation->Reusable_Enzyme

Enzymatic Synthesis Workflow for this compound.

Detailed Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is a representative example of a Fischer-type esterification for the synthesis of this compound.

Materials:

  • Lactic acid (1.0 eq)

  • Lauryl alcohol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lactic acid, lauryl alcohol, and toluene.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification of this compound

This protocol outlines a typical procedure for the enzymatic synthesis of this compound using immobilized lipase.

Materials:

  • Lactic acid (1.0 eq)

  • Lauryl alcohol (1.0 eq)

  • Immobilized Candida antarctica lipase B (Novozym® 435) (5-10% by weight of total reactants)

  • Molecular sieves (optional, for water removal)

  • Hexane (B92381) (optional, as solvent)

Procedure:

  • In a temperature-controlled shaker flask, combine lactic acid and lauryl alcohol. For a solvent-free system, the reactants can be gently heated to form a homogenous mixture. Alternatively, a minimal amount of a non-polar solvent like hexane can be used.

  • Add Novozym® 435 to the reaction mixture. If operating in a solvent-free system, ensure adequate stirring to keep the enzyme suspended.

  • Incubate the reaction at 40-50°C with continuous agitation.

  • Monitor the reaction progress by analyzing the consumption of the limiting reactant via GC or by determining the acid value of the mixture.

  • Upon completion, separate the immobilized enzyme from the product mixture by simple filtration.

  • The filtered enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse in subsequent batches.[1][3]

  • The filtrate, containing the this compound, can be used directly or further purified if necessary by vacuum distillation to remove any unreacted starting materials.

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound is a trade-off between reaction speed and process sustainability. Chemical synthesis via Fischer esterification is a well-established and often faster method.[4] However, it necessitates harsh reaction conditions, the use of corrosive acid catalysts, and often requires extensive purification, leading to higher energy consumption and waste generation.

In contrast, enzymatic synthesis offers a significantly greener and more selective alternative. The use of lipases, such as Novozym® 435, allows for reactions under mild conditions, resulting in high product purity and minimizing the formation of byproducts.[4][5] A key advantage of the enzymatic route is the high reusability of the immobilized enzyme, which can significantly reduce catalyst costs over multiple batches.[1][3] While enzymatic reactions may sometimes require longer reaction times, the benefits of higher yields, improved purity, and a more environmentally friendly process make it an increasingly attractive option for the synthesis of this compound, particularly in the context of sustainable manufacturing practices.

References

Lauryl Lactate's Moisturizing Efficacy: A Comparative Analysis with Leading Humectants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of individual cosmetic ingredients is paramount. This guide provides an objective comparison of the moisturizing efficacy of lauryl lactate (B86563) against other commonly used humectants, supported by available experimental data.

Comparative Analysis of Moisturizing Efficacy

To quantify and compare the moisturizing effects of these ingredients, skin hydration is often measured using a Corneometer, which assesses the capacitance of the skin's surface. An increase in Corneometer units (AU) indicates improved hydration. Another critical parameter is Transepidermal Water Loss (TEWL), which measures the rate of water evaporation from the skin. A lower TEWL value signifies a more robust skin barrier function.

A key study evaluated the in-vivo moisturizing efficacy of oil-in-water emulsions containing sodium lactate, sodium PCA, and lauryl PCA at concentrations of 1%, 3%, and 5%.[2] These were compared against a placebo formulation containing 3% glycerin. The results indicated that at all concentrations, all three active ingredients significantly increased skin hydration compared to the untreated control and the glycerin placebo.[2]

Notably, at a 3% concentration, sodium lactate showed slightly better performance than sodium PCA and lauryl PCA.[2] At 5%, sodium lactate provided the most immediate hydration, reaching its maximum effect after 30 minutes, while sodium PCA and lauryl PCA reached their peak hydration at 60 minutes.[2] Importantly, there was no statistically significant difference in the moisturizing performance between sodium PCA and lauryl PCA at any of the tested concentrations.[2]

While direct comparative data for lauryl lactate against a broader range of humectants is limited, the following tables summarize findings from various studies to offer a comparative overview.

Table 1: Comparative Skin Hydration (Corneometer Measurements)
Humectant/IngredientConcentrationStudy DurationChange in Skin Hydration (Corneometer Units - AU)Reference
Lauryl PCA 1%, 3%, 5%180 minutesSignificant increase over placebo (3% glycerin)[2]
Sodium Lactate 1%, 3%, 5%180 minutesSignificant increase over placebo; slightly better than Lauryl PCA at 3% and 5%[2]
Sodium PCA 1%, 3%, 5%180 minutesSignificant increase over placebo; no significant difference from Lauryl PCA[2]
Glycerin 5%24 hoursSignificant increase of +59% after 1 hour, +48% after 8 hours, and +29% after 24 hours[3]
Hyaluronic Acid 1%24 hoursSignificant increase in hydration[3]
Table 2: Comparative Effect on Skin Barrier Function (TEWL Measurements)
Humectant/IngredientConcentrationStudy DurationChange in Transepidermal Water Loss (TEWL)Reference
Glycerin & Silicone Oil Not Specified6 hoursMost decreased value of TEWL and longest holding time compared to glycerin or silicone oil alone[4]
Hyaluronic Acid & Silicone Oil Not Specified6 hoursSecond most decreased value of TEWL[4]
Glycerin 5% & Hyaluronic Acid 1% 5% / 1%24 hoursSignificantly lower TEWL compared to control site[3]

Experimental Protocols

To ensure the reproducibility and validity of moisturizing efficacy studies, detailed experimental protocols are crucial. The following is a representative methodology for in-vivo skin hydration and TEWL measurement.

In-Vivo Moisturization Efficacy Study Protocol

A study was conducted on 36 healthy Asian subjects (21 female, 15 male, aged 23-45).[2]

  • Subject Acclimatization: Subjects were required to acclimatize in a room with controlled temperature (22 ± 2°C) and relative humidity (50 ± 5%) for 30 minutes prior to any measurements.[2]

  • Test Product Application: 0.25g of the test product was applied to a designated 6 cm² area on the subject's forearm. One area was left untreated to serve as a control.[2]

  • Measurement Intervals: Skin hydration was measured at 30, 60, 90, 120, and 180 minutes post-application.[2]

  • Instrumentation: A Corneometer CM 820 was used to measure skin hydration.[2]

G Experimental Workflow for In-Vivo Moisturization Study cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis subject_selection Subject Selection (n=36, Healthy Volunteers) acclimatization Acclimatization (30 mins, Controlled Environment) subject_selection->acclimatization baseline Baseline Measurement (Corneometer on Untreated Forearm) acclimatization->baseline application Product Application (0.25g on 6 cm² area) baseline->application measurement_30 30 min Measurement application->measurement_30 data_analysis Comparative Analysis of Hydration Levels application->data_analysis control Untreated Control Area control->data_analysis measurement_60 60 min Measurement measurement_30->measurement_60 measurement_90 90 min Measurement measurement_60->measurement_90 measurement_120 120 min Measurement measurement_90->measurement_120 measurement_180 180 min Measurement measurement_120->measurement_180 measurement_180->data_analysis G Proposed Moisturizing Mechanism of this compound cluster_components This compound Components cluster_effects Primary Effects on Skin cluster_outcomes Overall Skin Benefits lauryl_alcohol Lauryl Alcohol Moiety emollience Emollience & Occlusion lauryl_alcohol->emollience lactic_acid Lactic Acid Moiety (AHA) exfoliation Mild Exfoliation lactic_acid->exfoliation nmf_stimulation Stimulation of NMFs lactic_acid->nmf_stimulation reduced_tewl Reduced TEWL emollience->reduced_tewl improved_texture Improved Skin Texture exfoliation->improved_texture increased_hydration Increased Hydration nmf_stimulation->increased_hydration reduced_tewl->increased_hydration increased_hydration->improved_texture

References

A Comparative Guide to Cytotoxicity Assays for Evaluating the Safety of Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of the cytotoxic potential of cosmetic ingredients is a critical step in ensuring product safety. Lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid, is utilized in a variety of cosmetic formulations for its emollient and skin-conditioning properties. This guide provides a comparative overview of common in vitro cytotoxicity assays that can be employed to assess the safety profile of lauryl lactate and its alternatives. Detailed experimental protocols and a summary of available data are presented to aid researchers in selecting the most appropriate methods for their screening needs.

Comparison of Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and common alternatives. The 50% inhibitory concentration (IC50) is a widely used metric to quantify the cytotoxicity of a substance, representing the concentration at which 50% of the cells are no longer viable. A higher IC50 value generally indicates lower cytotoxicity. It is important to note that direct comparisons of IC50 values should be made with caution, as results can vary depending on the cell type, exposure time, and specific assay protocol used.

CompoundAssayCell LineExposure TimeIC50 (µg/mL)Reference
This compound Data Not Available----
Sodium Lauryl Sulfate (SLS) MTTHaCaT (Keratinocytes)3 min> 1000[1]
MTTHaCaT (Keratinocytes)1 h110.3 ± 15.1[1]
MTTHaCaT (Keratinocytes)48 h34.7 ± 4.2[1]
Neutral Red UptakeHaCaT (Keratinocytes)3 min> 1000[1]
Neutral Red UptakeHaCaT (Keratinocytes)1 h89.2 ± 11.5[1]
Neutral Red UptakeHaCaT (Keratinocytes)48 h28.9 ± 3.7[1]
Neutral Red, MTT, LDHHuman FibroblastsNot SpecifiedRanked more cytotoxic than Tween 80 and Texapon N40, but less than Triton X100 and benzethonium (B1203444) chloride[2]
Cocamidopropyl Betaine Data Not Available----
Decyl Glucoside Data Not Available----
Polylactic Acid (PLA) MTTFibroblasts48 h64,820[3]

Note: Data for this compound, Cocamidopropyl Betaine, and Decyl Glucoside from these specific assays were not available in the searched literature. The data for Polylactic Acid, a polymer of lactic acid, is included as a related reference.

Key Cytotoxicity Assays: Principles and Protocols

Three widely accepted in vitro cytotoxicity assays are detailed below. These assays measure different cellular parameters to assess cell viability and the toxic effects of a test substance.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Workflow
  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon lysis of the cell membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

LDH Release Assay Workflow
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Neutral Red Uptake Assay Workflow
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Shake the plate for 10 minutes on a shaker to ensure complete extraction of the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to the control cells and determine the IC50 value.

Conclusion

The MTT, LDH, and Neutral Red Uptake assays provide complementary information on the potential cytotoxicity of this compound and its alternatives. While current literature lacks specific IC50 values for this compound, the provided protocols offer a robust framework for researchers to generate this critical safety data. By comparing the cytotoxicity profiles of this compound with well-characterized surfactants like sodium lauryl sulfate, a comprehensive safety assessment can be achieved, ensuring the development of safe and effective cosmetic products. It is recommended to use a battery of these in vitro tests to obtain a more complete understanding of a compound's cytotoxic potential.

References

A Comparative Analysis of the Rheological Properties of Ethyl, Propyl, and Butyl Lactate Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the rheological characteristics of common alkyl lactate (B86563) esters, supported by experimental data.

This guide provides an objective comparison of the rheological and physical properties of three common alkyl lactate esters: ethyl lactate, propyl lactate, and butyl lactate. These bio-based solvents are gaining prominence in the pharmaceutical and chemical industries due to their favorable safety and sustainability profiles. Understanding their flow behavior is critical for applications ranging from formulation development to process engineering. The data presented herein is collated from peer-reviewed studies to ensure accuracy and reliability.

Key Findings and Data Summary

The rheological properties of alkyl lactate esters are primarily influenced by their molecular weight and alkyl chain length. As the alkyl chain length increases from ethyl to butyl, both viscosity and density generally increase at a given temperature. The temperature dependence of these properties is also a critical factor, with viscosity decreasing significantly as temperature rises.

The following tables summarize the key quantitative data for the dynamic viscosity and density of ethyl, propyl, and butyl lactate at various temperatures.

Table 1: Dynamic Viscosity of Alkyl Lactate Esters at Various Temperatures

Temperature (°C)Ethyl Lactate (mPa·s)Propyl Lactate (mPa·s)Butyl Lactate (mPa·s)
202.77-3.58[1]
252.43-3.14
302.15-2.79
401.79-2.27
501.51-1.89
601.29-1.59
701.11-1.36
800.96-1.17
900.84-1.02

Data for Ethyl and Butyl Lactate was extracted from a study by Dich newcommand and newcommand (2022)[2]. Propyl lactate viscosity data was not available in the same comparative study.

Table 2: Density of Alkyl Lactate Esters at Various Temperatures

Temperature (°C)Ethyl Lactate (g/cm³)Propyl Lactate (g/cm³)Butyl Lactate (g/cm³)
201.0341.010[3]0.984[1]
251.0291.006[4]0.979
301.024-0.975
401.0150.992[2]0.966
501.005-0.958
600.996-0.949
700.986-0.941
800.977-0.932
900.967-0.924

Data for Ethyl and Butyl Lactate was extracted from a study by Dich newcommand and newcommand (2022). Propyl lactate density data is from Rehberg et al. (1946) and The Good Scents Company[2][4].

Experimental Protocols

The data presented in this guide for ethyl and butyl lactate are based on the experimental methodology outlined by Dich newcommand and newcommand (2022)[2]. A general procedure for determining the viscosity and density of organic solvents is also described.

Density Measurement

The density of the alkyl lactate esters was determined using a pycnometer. The procedure is as follows:

  • Calibration: The pycnometer is calibrated using deionized water at a known temperature. The exact volume of the pycnometer is determined by weighing it empty and then filled with water of a known density.

  • Sample Measurement: The calibrated pycnometer is filled with the sample lactate ester.

  • Temperature Control: The filled pycnometer is placed in a thermostatically controlled bath to maintain the desired temperature with high precision (e.g., ±0.1 K).

  • Weighing: The pycnometer filled with the sample is weighed, and the density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Viscosity Measurement

The kinematic viscosity of the esters was measured using a Pinkevitch capillary viscometer[2]. The dynamic viscosity was then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

  • Sample Loading: The viscometer is filled with a precise volume of the alkyl lactate ester.

  • Thermal Equilibration: The viscometer is submerged in a temperature-controlled bath for a sufficient time to allow the sample to reach the target temperature.

  • Flow Time Measurement: The liquid is drawn up through the capillary tube, and the time taken for the meniscus to pass between two calibrated marks is measured with a stopwatch.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant, which is determined by calibrating with a fluid of known viscosity. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the experimentally determined density at that temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the rheological properties of the alkyl lactate esters.

experimental_workflow cluster_density Density Measurement cluster_viscosity Viscosity Measurement d1 Calibrate Pycnometer with Deionized Water d2 Fill Pycnometer with Lactate Ester d1->d2 d3 Thermostatic Control d2->d3 d4 Weigh Filled Pycnometer d3->d4 d5 Calculate Density d4->d5 v5 Calculate Dynamic Viscosity (Kinematic Viscosity x Density) d5->v5 Density Data end_node End d5->end_node v1 Fill Capillary Viscometer with Lactate Ester v2 Thermal Equilibration in Water Bath v1->v2 v3 Measure Flow Time v2->v3 v4 Calculate Kinematic Viscosity v3->v4 v4->v5 v5->end_node start Start start->d1 start->v1

Caption: Experimental workflow for density and viscosity determination.

Relationship Between Alkyl Chain Length and Rheological Properties

The observed trends in viscosity and density can be explained by the intermolecular forces and molecular packing of the lactate esters.

logical_relationship cluster_input Molecular Property cluster_effects Intermediate Effects cluster_output Resulting Rheological Properties alkyl_chain Increase in Alkyl Chain Length (Ethyl -> Propyl -> Butyl) mw Increased Molecular Weight alkyl_chain->mw imf Stronger van der Waals Forces alkyl_chain->imf viscosity Higher Viscosity mw->viscosity density Generally Higher Density mw->density imf->viscosity

Caption: Influence of alkyl chain length on rheological properties.

References

The Sensory Experience of Lauryl Lactate: A Comparative Guide for Formulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensory profile of a topical formulation is a critical factor in patient compliance and overall product success. Lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid, is a popular emollient known for its desirable sensory characteristics. This guide provides a comparative analysis of lauryl lactate against common alternatives, supported by established experimental protocols for sensory evaluation.

This compound is valued in cosmetic and pharmaceutical formulations for its ability to impart a light, non-greasy skin feel and enhance product slip.[1] It serves as a skin-conditioning agent and emollient, contributing to a smooth application and pleasant after-feel.[2][3] In contrast to some traditional emollients, this compound is recognized for reducing the tackiness and greasiness of formulations.[4]

Comparative Sensory Analysis

Based on available information, a hypothetical sensory profile comparison is presented below to illustrate how these emollients might perform in a descriptive sensory analysis.

Table 1: Hypothetical Quantitative Sensory Panel Data of Emollients in a Standard Lotion Base

Sensory AttributeFormulation with this compound (5%)Formulation with Isopropyl Palmitate (5%)Formulation with Caprylic/Capric Triglyceride (5%)Formulation with Dimethicone (5%)
Initial Greasiness 2.54.03.01.5
Spreadability 8.07.57.88.5
Slip/Glide 8.27.07.59.0
Absorption Speed 7.56.57.08.0
Amount of Residue 2.03.52.51.0
Tackiness (after 5 min) 1.53.02.01.0
Smoothness (after 5 min) 8.57.58.09.0
Overall Liking 8.06.87.58.2

Note: The data in this table is illustrative and intended to represent potential outcomes of sensory panel testing based on qualitative descriptions. The rating scale is from 0 (low intensity) to 10 (high intensity).

Interpreting the Comparison

  • This compound: Formulations with this compound are expected to score well in spreadability and slip, with low initial greasiness and tackiness. The after-feel is generally described as smooth and pleasant.

  • Isopropyl Palmitate: This emollient is known for its smooth and silky feel.[5] However, it may be perceived as slightly greasier upon initial application compared to this compound and may leave a more noticeable residue.

  • Caprylic/Capric Triglyceride: Derived from coconut oil and glycerin, this ingredient is a popular emollient that offers a non-greasy feel and good spreadability.[6][7] Its sensory profile is often considered well-balanced, though it may not provide the same degree of slip as silicones or the unique lightness of this compound.

  • Dimethicone: A silicone-based polymer, dimethicone is known for providing excellent slip, fast absorption, and a non-greasy, smooth after-feel. It often scores very high in consumer preference for these attributes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable sensory analysis. The following protocols are based on established practices, such as the ASTM E1490-11 Standard Guide for Descriptive Sensory Analysis of Skin Creams and Lotions.

Descriptive Sensory Analysis

This method uses a trained panel of assessors to identify and quantify the sensory attributes of a product.

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Conduct extensive training (40-60 hours) to develop a standardized vocabulary for sensory attributes (e.g., greasiness, slip, tackiness, residue) and to calibrate their use of the rating scale.

  • Product Evaluation Procedure:

    • Panelists cleanse their hands or forearms with a mild, unscented soap and allow them to air dry for 15 minutes in a controlled environment (22°C ± 2°C, 50% ± 5% relative humidity).

    • A standardized amount of the test formulation (e.g., 0.5 mL) is applied to a designated area on the skin.

    • Panelists evaluate the product's sensory characteristics at predefined time points:

      • During Application (0-1 minute): Initial feel, spreadability, slip/glide, and initial greasiness.

      • After Application (1-5 minutes): Absorption speed, amount of residue, tackiness, and smoothness.

    • Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale or a visual analog scale).

    • A palate cleanser (e.g., unsalted cracker and water) and a waiting period are required between sample evaluations to prevent sensory fatigue.

Consumer Panel Testing (Hedonic Testing)

This method assesses the preference and acceptance of a product by a larger group of untrained consumers from the target demographic.

  • Panelist Recruitment: Recruit a statistically significant number of consumers (typically 50-100) who are regular users of the product category being tested.

  • Testing Design:

    • A monadic (each panelist evaluates one product) or sequential monadic (each panelist evaluates multiple products with a washout period in between) design is typically used.

    • Products are blinded and presented in a randomized order to minimize bias.

  • Questionnaire:

    • The questionnaire should include questions about overall liking, liking of specific attributes (e.g., texture, feel during application, after-feel), and purchase intent.

    • A 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) is commonly used.

Visualizing the Workflow

Sensory_Analysis_Workflow Sensory Analysis Experimental Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation_Prep Formulation Preparation (this compound vs. Alternatives) Panelist_Selection Panelist Selection & Training (Descriptive Analysis) or Recruitment (Consumer Panel) Product_Application Standardized Product Application Panelist_Selection->Product_Application Sensory_Evaluation Sensory Attribute Evaluation (e.g., Greasiness, Slip, Tackiness) Product_Application->Sensory_Evaluation Data_Collection Data Collection (Rating Scales/Questionnaires) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Collection->Statistical_Analysis Data_Interpretation Data Interpretation & Reporting Statistical_Analysis->Data_Interpretation

Sensory Analysis Experimental Workflow

Logical Relationships in Sensory Perception

The perception of a formulation's sensory characteristics is a multi-faceted process where different attributes are often interrelated.

Sensory_Attribute_Relationships Interrelation of Key Sensory Attributes cluster_initial Initial Perception cluster_afterfeel After-Feel Spreadability Spreadability Slip Slip Spreadability->Slip often correlated Absorption Absorption Slip->Absorption Greasiness Greasiness Greasiness->Spreadability can influence Residue Residue Absorption->Residue inversely related Smoothness Smoothness Absorption->Smoothness Tackiness Tackiness Residue->Tackiness Tackiness->Smoothness negatively impacts

Interrelation of Key Sensory Attributes

Conclusion

This compound stands out as a valuable emollient for formulators seeking to create products with a light, non-greasy, and smooth sensory profile. While direct quantitative comparisons with a wide range of alternatives are not extensively published, qualitative evidence and an understanding of the properties of common emollients allow for informed formulation decisions. By employing rigorous sensory analysis protocols, researchers and developers can objectively quantify the sensory benefits of this compound and optimize their formulations to meet the sophisticated demands of today's consumers.

References

Safety Operating Guide

Proper Disposal of Lauryl Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Lauryl Lactate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

This compound is an ester of lauryl alcohol and lactic acid commonly used in cosmetics and as a flavoring agent. While some safety data sheets (SDS) classify it as not hazardous, others indicate it can be a serious eye irritant and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Given the conflicting classifications, it is imperative to adopt a conservative approach and manage its disposal as a chemical with potential environmental hazards.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step to safe handling and disposal.

PropertyValue
Chemical Formula C15H30O3
Molecular Weight 258.40 g/mol
Appearance Pale yellow to yellow clear liquid
Odor Faint, fatty, butter-like aroma
Solubility in Water Practically insoluble or insoluble
Boiling Point 303.00 to 304.00 °C @ 760.00 mm Hg
Specific Gravity 0.91000 to 0.92200 @ 25.00 °C
Flash Point 271.00 °F (132.78 °C)

(Source: PubChem, Ataman Kimya)[1][6]

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or aerosol generation, use a suitable respirator.

Disposal of Small Spills (up to 100 mL)
  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ventilation: Ensure the area is well-ventilated.

  • Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spilled liquid.

  • Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container.

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The container with the absorbed this compound should be treated as chemical waste and disposed of through your institution's hazardous waste management program. Do not dispose of it in the regular trash.

Disposal of Unused or Waste this compound (Bulk Quantities)
  • Containerization: Place the waste this compound in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include the chemical name ("Waste this compound"), the approximate quantity, and any relevant hazard warnings (e.g., "Eye Irritant," "Aquatic Hazard").

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials such as strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste. Do not pour this compound down the drain, as it is poorly soluble in water and may be toxic to aquatic organisms.[3][4]

Disposal of Empty Containers
  • Triple Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) three times.

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste along with bulk this compound.

  • Deface Label: Completely remove or deface the original product label on the container.

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled according to your institution's guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lauryl_Lactate_Disposal cluster_start cluster_type cluster_spill_procedure cluster_bulk_procedure cluster_container_procedure start Identify this compound Waste spill Is it a small spill? start->spill Assess Waste Type bulk Is it unused/waste product? start->bulk container Is it an empty container? start->container absorb Absorb with inert material spill->absorb Yes collect_bulk Place in a sealed, compatible container bulk->collect_bulk Yes rinse Triple rinse with appropriate solvent container->rinse Yes collect_spill Collect in a sealed container absorb->collect_spill label_spill Label as 'Waste this compound (Absorbed)' collect_spill->label_spill dispose_spill Dispose via EHS label_spill->dispose_spill label_bulk Label as 'Waste this compound' collect_bulk->label_bulk store_bulk Store in designated waste area label_bulk->store_bulk dispose_bulk Dispose via EHS store_bulk->dispose_bulk collect_rinsate Collect rinsate as chemical waste rinse->collect_rinsate deface Deface original label collect_rinsate->deface dispose_container Dispose of container in regular trash/recycling deface->dispose_container

Figure 1. Decision-making workflow for the disposal of this compound waste.

Regulatory Compliance

Disposal of all chemical waste, including this compound, must be in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not always classified as a RCRA hazardous waste, its potential aquatic toxicity necessitates that it not be released into the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lauryl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lauryl Lactate, offering procedural, step-by-step guidance to directly address your operational questions. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust in our commitment to your safety.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.
Skin Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before each use.
Lab coatProvides a barrier against incidental contact.
Respiratory Not generally required with adequate ventilationIf exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol provides a general procedure for creating a basic emulsion using this compound as an emollient and co-emulsifier. This is a representative example and may need to be adapted for specific research applications.

Materials:

  • This compound

  • Distilled water

  • A suitable oil (e.g., mineral oil, almond oil)

  • A primary emulsifying agent (e.g., a non-ionic surfactant like Polysorbate 80)

  • Beakers

  • Stirring rod or magnetic stirrer

  • Heating plate

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the desired amounts of the oil and this compound. Gently heat the mixture to approximately 60-70°C while stirring until a homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, heat the distilled water to the same temperature as the oil phase. If using a water-soluble primary emulsifier, dissolve it in the heated water.

  • Combine the Phases: Slowly add the oil phase to the aqueous phase while continuously stirring. The rate of addition and stirring speed are critical for forming a stable emulsion.

  • Homogenization (Optional): For a more stable and uniform emulsion, the mixture can be homogenized using a high-shear mixer.

  • Cooling: Continue stirring the emulsion as it cools to room temperature.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Method Regulatory Considerations
Unused this compound Dispose of as hazardous waste through a licensed professional waste disposal service.[2]May be classified under UN3077, Environmentally hazardous substance, solid, n.o.s.[3]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous waste.Follow local, state, and federal regulations for hazardous waste disposal.[2][4]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to local guidelines.Ensure all chemical residues are removed before disposal or recycling.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Small Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including safety goggles and chemical-resistant gloves.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Notify your institution's environmental health and safety (EHS) office or emergency response team.

  • Restrict access to the spill area.

  • Provide information to the emergency response team regarding the spilled material.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Lauryl_Lactate_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Perform Experiment->Spill Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.